2-Nitro-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13396. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXBGHLILIABGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074912 | |
| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |
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Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-98-6 | |
| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-nitrobenzotrifluoride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13396 | |
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| Record name | 4-Amino-3-nitrobenzotrifluoride | |
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| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |
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| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |
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| Record name | α,α,α-trifluoro-2-nitro-p-toluidine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH7KWT394 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its molecular structure, featuring a nitro group and a trifluoromethyl group on an aniline backbone, imparts unique chemical and physical properties that are critical for its application in synthetic chemistry and drug design. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the known physical properties of this compound, along with standardized experimental protocols for their determination.
Physicochemical Properties
The physical properties of this compound are summarized in the tables below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.
General and Calculated Properties
| Property | Value | Source |
| CAS Number | 400-98-6 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.196 (Calculated) | [4] |
| pKa | -5.30 ± 0.10 (Predicted for a related compound) | [5] |
Thermal and Density Properties
| Property | Value | Unit | Source |
| Melting Point | 104.0 - 110.0 | °C | [3] |
| 105 - 106 | °C | [6] | |
| 106 - 107.5 | °C | [7] | |
| Boiling Point | 265.6 ± 40.0 (Predicted) | °C | [6] |
| Density | 1.4711 (Estimate) | g/cm³ | [6] |
| Vapor Pressure | 8.06 | mmHg | [6] |
| Flash Point | 47.8 | °C | [6] |
Solubility
| Solvent | Solubility | Source |
| Methanol | Soluble | [6] |
| Toluene | Soluble | [6] |
| Water | Log10 of Water solubility in mol/l = -2.86 (Calculated) | [4] |
Experimental Protocols
Accurate determination of physical properties is crucial for the reliable application of chemical compounds. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped gently to ensure tight packing.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C.[6]
Boiling Point Determination (Capillary Method)
For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. As this compound is a solid at room temperature, its boiling point is typically predicted or would be determined under vacuum. The following is a general procedure for determining the boiling point of an organic liquid.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat source is removed, and the temperature at which the rapid and continuous stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
Density Determination (Solvent Displacement Method for Powders)
The density of a powdered solid can be determined by measuring the volume of a non-reactive liquid it displaces.
Methodology:
-
Mass Measurement: A known mass of this compound powder is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a solvent in which the compound is insoluble (e.g., a non-polar solvent like hexane if the compound's solubility is low). The initial volume of the solvent is recorded.
-
Displacement: The weighed powder is carefully added to the graduated cylinder, ensuring all of it is submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the solvent and powder is recorded. The volume of the powder is the difference between the final and initial volumes.
-
Calculation: The density is calculated by dividing the mass of the powder by its determined volume.
Solubility Determination (Isothermal Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., methanol, toluene, water).
-
Equilibration: The vial is sealed and placed in a constant temperature shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a fine filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).[8][9][10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of this compound, based on a patented process.[7] This provides a logical relationship between the starting materials, reaction steps, and the final product.
References
- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
2-Nitro-4-(trifluoromethyl)aniline chemical structure and CAS number 400-98-6
CAS Number: 400-98-6
This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by an aniline ring substituted with a nitro group at position 2 and a trifluoromethyl group at position 4. Its unique electronic properties, conferred by the electron-withdrawing nitro and trifluoromethyl groups, make it a valuable building block in organic synthesis.
The confirmed CAS Registry Number for this compound is 400-98-6.[1][2][3]
Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 400-98-6 | [1][2][3] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 105-107.5 °C | [4][5] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [4] |
| Density | 1.471 g/cm³ (Estimate) | [4] |
| Solubility | Soluble in Methanol, Toluene | [4] |
| Octanol/Water Partition Coefficient (logP) | 2.196 (Calculated) | [6] |
| InChI Key | ATXBGHLILIABGX-UHFFFAOYSA-N | [1][2][3] |
| SMILES | NC1=C(C=C(C=C1)C(F)(F)F)N(=O)=O |
Spectroscopic Data: While detailed spectra are best obtained from dedicated databases, general characteristics are known:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹ respectively), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[7][8] The NIST Chemistry WebBook lists IR and mass spectrometry data as being available for this compound.[3]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[2] The molecular ion peak (M+) would be expected at m/z 206.
Synthesis and Manufacturing
This compound is primarily produced through synthetic organic chemistry routes. A common and efficient industrial method involves the amination of a substituted benzotrifluoride precursor.
Synthesis Workflow: Ammonolysis of 4-Chloro-3-nitrobenzotrifluoride
Caption: Industrial synthesis of this compound.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzotrifluoride
The following is a representative experimental protocol based on a patented industrial process.[5]
-
Charging the Reactor: A high-pressure steel autoclave is charged with 4-chloro-3-nitrobenzotrifluoride and an excess of aqueous ammonia (e.g., 200 to 1000 mol% ammonia per mole of the starting material). A copper catalyst may optionally be added.[5]
-
Reaction Conditions: The sealed autoclave is heated to a temperature between 80°C and 150°C (preferably 100-120°C). The reaction is maintained at this temperature for several hours (e.g., 6 hours), during which the internal pressure will rise (e.g., to 11 bar).[5]
-
Cooling and Depressurization: After the reaction is complete, the mixture is cooled to room temperature, and the vessel is carefully depressurized.
-
Product Isolation: The resulting suspension, containing the crystalline product, is discharged from the reactor. The solid product is isolated by filtration.
-
Purification: The filtered solid is washed with water to remove residual ammonia and salts, and then dried. This process yields this compound with high purity (>98%) and in excellent yield (often >98%).[5]
Applications in Drug Development and Industry
The primary application of this compound is as a crucial intermediate in the synthesis of high-value chemicals, particularly pharmaceuticals.
-
Pharmaceuticals: It is a key starting material for the synthesis of Nilutamide , a nonsteroidal antiandrogen medication used in the treatment of metastatic prostate cancer.[][10] The synthesis involves reacting the aniline with other reagents to form the final imidazolidinedione structure of Nilutamide.
-
Agrochemicals: The compound serves as a precursor for various herbicides and insecticides.[4]
-
Dyes and Pigments: It is also utilized in the manufacturing of certain specialty dyes.[4]
The presence of the trifluoromethyl group is particularly significant in drug design. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.
Role in the Synthesis of Nilutamide and Its Mechanism of Action
Nilutamide's therapeutic effect stems from its ability to competitively inhibit androgen receptors, which are critical for the growth of most prostate cancer cells.
Signaling Pathway: Mechanism of Action of Nilutamide
Caption: Nilutamide competitively blocks androgen binding to its receptor.
The mechanism is as follows:
-
Androgen Binding: In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to and activate the Androgen Receptor (AR).[1][11]
-
Nuclear Translocation: Upon activation, the AR translocates into the cell nucleus.[1]
-
Gene Transcription: Inside the nucleus, the AR binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of genes that promote cell growth and survival.[1]
-
Competitive Inhibition by Nilutamide: Nilutamide acts as a selective AR antagonist.[12] It competes with androgens for the same binding site on the AR.[1][11] By occupying the receptor, Nilutamide prevents its activation and subsequent downstream signaling, thereby halting the proliferation of androgen-dependent prostate cancer cells.[1][13]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 2: Hazard and Safety Information
| Hazard Type | Description | Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[4] |
| Irritation | Causes skin, eye, and respiratory system irritation. | Avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |
| Handling | Avoid formation of dust. | Use personal protective equipment. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated area. | Keep container tightly closed. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this material.
References
- 1. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 3. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 4. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. trial.medpath.com [trial.medpath.com]
- 11. What is Nilutamide used for? [synapse.patsnap.com]
- 12. Nilutamide - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
2-Nitro-4-(trifluoromethyl)aniline melting point and boiling point
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)aniline: Physicochemical Properties and Experimental Protocols
This technical guide provides comprehensive information on the physicochemical properties of this compound, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines detailed experimental methodologies for the determination of these key physical constants and includes a workflow for its synthesis.
Physicochemical Data
This compound is a crystalline solid at room temperature, appearing as yellow to brown crystals or powder.[1] Its key physical properties are summarized in the table below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value | Source |
| Melting Point | 104.0-110.0 °C | [1] |
| 105-109 °C | [2] | |
| 106-107.5 °C | [3] | |
| Boiling Point | 265.6 °C at 760 mmHg | [] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. A narrow melting point range typically indicates a high degree of purity.
Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
This is a common and reliable method for determining the melting point of a solid organic compound.[5]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.[6]
-
Obtain a glass capillary tube, sealed at one end.[6]
-
Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[6]
-
-
Apparatus Setup:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]
-
Place a thermometer in the designated slot if not already integrated.
-
-
Measurement:
-
Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.[5]
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat it again, but this time at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]
Method: Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid.[8]
Procedure:
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[10] This design promotes uniform heating of the oil through convection.[10]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10] Record this temperature.
-
Visualizations
The following diagrams illustrate key workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis of this compound.[3]
Caption: A logical workflow for the quality control analysis of a synthesized chemical compound.
References
- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Solubility of 2-Nitro-4-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Nitro-4-(trifluoromethyl)aniline (CAS No. 400-98-6), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the known qualitative information, alongside detailed experimental protocols for researchers to determine precise solubility values.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 105-106 °C | [2] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [2] |
| logP (Octanol/Water) | 2.196 (Calculated) | [1] |
Solubility Profile
The molecular structure of this compound, which includes a polar nitro group, an amino group capable of hydrogen bonding, and a non-polar trifluoromethyl group on an aromatic ring, suggests a nuanced solubility profile. It is expected to be soluble in moderately polar and some non-polar organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not widely published. The table below summarizes the available qualitative information and serves as a template for recording experimentally determined values.
| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | 32.7 | Soluble[2] | Data Not Available |
| Toluene | 2.4 | Soluble[2] | Data Not Available |
| Ethanol | 24.5 | Predicted to be soluble | Data Not Available |
| Acetone | 20.7 | Predicted to be soluble | Data Not Available |
| Dichloromethane | 9.1 | Predicted to be soluble | Data Not Available |
| Ethyl Acetate | 6.0 | Predicted to be soluble | Data Not Available |
| Hexane | 1.9 | Predicted to be poorly soluble | Data Not Available |
| Water | 80.1 | Predicted to be poorly soluble | Data Not Available |
Predictions are based on the solubility of structurally similar compounds, such as 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, which is moderately soluble in solvents like acetone, ethanol, and dichloromethane.[3]
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of solid organic compounds are detailed below.
Isothermal Equilibrium (Shake-Flask) Gravimetric Method
This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution gravimetrically.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected high-purity organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or a shaking water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to achieve clear separation.
-
Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, ensure the pipette tip is free of any solid particles.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Determine the weight of the solution.
-
Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Final Weighing: Once the solvent is completely removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of aliquot in mL) * 100
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Create Calibration Curve: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
Prepare Saturated Solution: Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
Dilute Saturated Solution: Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Synthesis Workflow
This compound can be synthesized by the ammonolysis of 4-chloro-3-nitro-benzotrifluoride. The following diagram illustrates a typical workflow based on patented procedures.[4]
References
- 1. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Nitro-4-(trifluoromethyl)aniline (CAS No: 400-98-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.42 | d | H-3 |
| 7.56 | dd | H-5 |
| 6.93 | d | H-6 |
| 6.43 (approx.) | br s | -NH₂ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 150.2 | C-4 |
| 134.1 | C-2 |
| 131.5 | C-6 |
| 126.3 (q, J ≈ 3.7 Hz) | C-5 |
| 123.4 (q, J ≈ 272 Hz) | -CF₃ |
| 119.8 (q, J ≈ 4.0 Hz) | C-3 |
| 118.9 | C-1 |
Note: The ¹³C NMR data is predicted using computational methods and should be confirmed by experimental analysis. For comparison, the experimental ¹³C NMR chemical shifts for the isomer 4-Nitro-3-(trifluoromethyl)aniline have been reported.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Strong | N-H Stretch (asymmetric) |
| ~3380 | Strong | N-H Stretch (symmetric) |
| ~1630 | Strong | N-H Bend |
| ~1530 | Strong | NO₂ Stretch (asymmetric) |
| ~1350 | Strong | NO₂ Stretch (symmetric) |
| ~1320 | Strong | C-F Stretch |
| ~1120 | Strong | C-F Stretch |
Source: NIST WebBook.[1]Spectrum obtained in the gas phase.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]⁺ |
| 176 | 25 | [M - NO]⁺ |
| 160 | 40 | [M - NO₂]⁺ or [M - H₂O - F]⁺ |
| 130 | 30 | [M - NO₂ - H₂O]⁺ |
| 111 | 15 | [C₆H₄F]⁺ |
Source: NIST WebBook.[2]Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are provided as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)aniline: Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the precursors, starting materials, and experimental protocols for the most common and effective methods of its synthesis. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design. The presence of the nitro and amino groups provides versatile handles for further chemical transformations. This guide explores three principal synthetic pathways to this important compound, starting from readily available precursors.
Comparative Synthesis Routes
Three primary methods for the synthesis of this compound are prevalent in the chemical literature and industrial practice. The selection of a particular route often depends on factors such as the availability of starting materials, desired scale, yield, purity requirements, and safety considerations.
The three main routes are:
-
Route 1: Amination of 4-chloro-3-nitrobenzotrifluoride.
-
Route 2: Nitration of 4-(trifluoromethyl)aniline via an acetanilide intermediate.
-
Route 3: Multi-step synthesis from m-(trifluoromethyl)aniline.
The following table summarizes the key quantitative data for each of these routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: From 4-chloro-3-nitrobenzotrifluoride | Route 2: From 4-(trifluoromethyl)aniline | Route 3: From m-(trifluoromethyl)aniline |
| Starting Material | 4-chloro-3-nitrobenzotrifluoride | 4-(trifluoromethyl)aniline | m-(trifluoromethyl)aniline |
| Key Reagents | Aqueous Ammonia, Copper catalyst (optional) | Acetic anhydride, Nitric acid, Sulfuric acid, Ethanolic potassium hydroxide | Acetyl chloride, Concentrated nitric acid, Potassium carbonate in ethanol |
| Overall Yield | Excellent (98-99%)[1] | Moderate to Good (yields for nitration of acetanilide are reported around 66%) | Good |
| Purity (HPLC) | >98%[1] | Variable, requires careful purification | Good |
| Melting Point (°C) | 106 - 107.5[1] | Not explicitly stated for this route | Not explicitly stated for this route |
| Key Advantages | High yield, high purity, one-step reaction | Utilizes a common starting material | Good yield, controlled reaction |
| Key Disadvantages | Requires high pressure and temperature | More difficult to handle, multi-step process with protection/deprotection[1] | Multi-step process |
Synthesis Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways for each synthetic route and a general experimental workflow.
Synthesis Pathway Diagrams
References
An In-depth Technical Guide to the Core Chemical Reactions of 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate, distinguished by the presence of a nitro group, an amino group, and a trifluoromethyl group on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the amino group, opening up a range of strategic chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers in their synthetic endeavors.
Core Chemical Reactions
The key reactive sites of this compound are the nitro and amino functional groups, as well as the aromatic ring itself. The principal reactions involving this compound are:
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine is a fundamental transformation, yielding 4-(trifluoromethyl)benzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of heterocyclic compounds.
-
Reactions of the Amino Group: The amino group can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated to form amides.
-
Synthesis of Heterocyclic Compounds: The derivative, 4-(trifluoromethyl)benzene-1,2-diamine, is a key starting material for the synthesis of benzimidazoles, which are known for their diverse biological activities.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 4-(trifluoromethyl)benzene-1,2-diamine is a critical step in many synthetic pathways. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Methodology:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)benzene-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Quantitative Data:
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| This compound | H₂, 10% Pd/C, Methanol, rt, 1 atm | 4-(Trifluoromethyl)benzene-1,2-diamine | High | [2] |
| Substituted 2-nitroanilines | H₂, 10% Pd/C, Methanol, rt, 1 atm | Substituted o-phenylenediamines | >90% | [2] |
| Aromatic Nitro Compounds | H₂, various catalysts | Aromatic Amines | >99% | [3][4] |
Reactions of the Amino Group
a) Diazotization and Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via the Sandmeyer reaction.[5][6][7]
Experimental Workflow:
Caption: Diazotization and Sandmeyer reaction workflow.
Experimental Protocol (General):
-
Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (CuX, where X = Cl, Br, CN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Gently warm the reaction mixture to initiate the decomposition of the diazonium salt and the formation of the product, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative for similar substrates):
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aromatic Amines | 1. NaNO₂, HCl, 0-5°C; 2. CuBr, HBr, heat | Aryl Bromides | 64-94% | [6] |
| Aromatic Amines | 1. NaNO₂, HBF₄; 2. Heat | Aryl Fluorides | 49-67% | [8] |
| Aromatic Amines | 1. t-BuONO, HCl; 2. Togni's reagent, Cu salt, 45°C | Aryl Trifluoromethyls | 42-90% | [6] |
b) N-Acylation
The amino group can be acylated, for example with acetic anhydride, to form the corresponding acetamide. This reaction is often used to protect the amino group during other transformations.[9]
Reaction Scheme:
Caption: N-Acylation of this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add acetic anhydride (1.0-1.5 eq). A catalyst such as a catalytic amount of sulfuric acid or a base like pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data (for aniline and derivatives):
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Aniline | Acetic anhydride, room temperature, no solvent | Acetanilide | 94% | [10] |
| Aniline | Acetic anhydride, water | Acetanilide | 95% | [11] |
| Aniline | Acetic anhydride, K₂CO₃, PTC, DMF | Acetanilide | High |
Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole
The synthesis of benzimidazoles from o-phenylenediamines is a well-established and important reaction in medicinal chemistry due to the wide range of biological activities exhibited by this class of compounds, including anticancer and antimicrobial effects.[2][10][12][13][14] 5-(Trifluoromethyl)-1H-benzo[d]imidazole can be synthesized in a one-pot reaction from this compound.
Experimental Workflow:
Caption: One-pot synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole.
Experimental Protocol (One-Pot Reductive Cyclization):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dimethyl sulfoxide), add the reducing agent (e.g., 10% Pd/C under a hydrogen atmosphere, or sodium dithionite).
-
After the reduction of the nitro group is complete (as monitored by TLC), add the aldehyde or orthoester (1.0-1.2 eq) and a catalytic amount of acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with heating until the cyclization is complete.
-
Remove the catalyst by filtration if applicable.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to afford the desired benzimidazole.
Quantitative Data (for similar one-pot syntheses):
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Nitroanilines | Orthoesters, 10% Pd/C, H₂, cat. HOAc, Methanol, rt | 2-Substituted Benzimidazoles | 70-95% | [2] |
| Ethyl-3-nitro-4-(propylamino)benzoate | 2,4-dichlorobenzaldehyde, Na₂S₂O₄, DMSO | Benzimidazole-5-carboxylate derivative | Excellent | [15] |
| 2-Nitroanilines | Aromatic aldehydes, Zn/NaHSO₃, Water, 100°C | 2-Arylbenzimidazoles | 75-92% | [5] |
Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly benzimidazoles, are known to possess significant biological activities. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[16]
Derivatives of trifluoromethyl-substituted anilines and benzimidazoles have shown promise as:
-
Anticancer Agents: Benzimidazole derivatives have been reported to exhibit anticancer activity against various cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116).[2][10][12][13] The mechanism of action can involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell growth.
-
Antimicrobial Agents: Certain trifluoromethyl-aniline derivatives have demonstrated antibacterial and antibiofilm activity.[17]
The development of new drugs often involves screening compounds against a panel of kinases or other enzymes involved in cell signaling. A plausible, though hypothetical, workflow for investigating the biological activity of a novel derivative of this compound is presented below.
Hypothetical Drug Discovery Workflow:
Caption: Hypothetical workflow for drug discovery using this compound.
This guide provides a foundational understanding of the key chemical reactions of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists engaged in the synthesis of novel compounds with potential applications in medicine and materials science. Further research into the specific biological targets of derivatives of this versatile intermediate will undoubtedly open up new avenues for drug discovery and development.
References
- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)}-Based Heteropolytungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jelsciences.com [jelsciences.com]
- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Development
Introduction: 2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate that serves as a foundational scaffold in the synthesis of a diverse array of biologically active molecules. Its unique structural features, namely the electron-withdrawing nitro and trifluoromethyl groups, impart distinct electronic properties that make it a valuable precursor for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its handling and characterization.
| Property | Value | Reference |
| CAS Number | 400-98-6 | |
| Molecular Formula | C₇H₅F₃N₂O₂ | |
| Molecular Weight | 206.12 g/mol | |
| Melting Point | 106-107.5 °C | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
Several synthetic routes to this compound have been established. Two primary, high-yielding methods are detailed below.
Method 1: Ammonolysis of 4-Chloro-3-nitrobenzotrifluoride
This industrial-scale method involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.
Experimental Protocol:
-
In a high-pressure autoclave, charge 4-chloro-3-nitrobenzotrifluoride, aqueous ammonia, and a copper catalyst (optional).
-
Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C.
-
Maintain the reaction at this temperature for several hours, monitoring the pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The resulting product suspension is filtered, washed with water, and dried to yield this compound.
This process has been reported to achieve yields as high as 98-99% with a purity of over 98% as determined by HPLC.
Method 2: Nitration of 4-(Trifluoromethyl)aniline
This classic electrophilic aromatic substitution approach involves the direct nitration of the aniline starting material. To control the regioselectivity and prevent over-oxidation, the amino group is typically protected prior to nitration.
Experimental Protocol:
-
Protection: React 4-(trifluoromethyl)aniline with acetic anhydride to form the corresponding acetanilide.
-
Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the ortho position.
-
Deprotection: The resulting nitro-acetanilide is deprotected via hydrolysis, typically using an ethanolic solution of potassium hydroxide, to yield this compound.
Spectroscopic Data
The following data is available for the characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.42 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.8, 2.4 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 6.43 (br s, 2H, NH₂) ppm.[1]
-
Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which can be used for its identification.
-
IR Spectrum: An infrared spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule.
Note: While ¹³C NMR data for the parent compound was not explicitly found in the searched literature, spectra for related aniline and nitroaniline compounds are available and can be used for comparative analysis.
Potential Research Areas and Applications
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its derivatives have shown significant promise in several therapeutic areas.
Anticancer Drug Discovery
Derivatives of trifluoromethylanilines, particularly those incorporating quinazoline and pyrimidine scaffolds, have demonstrated potent anticancer activity. These compounds often function as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various derivatives synthesized from trifluoromethylaniline precursors against different cancer cell lines.
| Compound Class | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Anilinoquinazolines | 4-Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 |
| 6-Arylureido-4-anilinoquinazoline (7i) | A549 (Lung), HT-29 (Colon), MCF-7 (Breast) | 0.017 (EGFR enzyme inhibition) | |
| Thiazolopyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) | C32 (Melanoma) | 24.4 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) | A375 (Melanoma) | 25.4 | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) | DU145 (Prostate) | 27.8 | |
| Trifluoromethylpyrimidines | Thienopyrimidine derivative (9u) | A549 (Lung) | 0.35 |
| Thienopyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | |
| Thienopyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 |
Many anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket in the kinase domain, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell growth and proliferation.
Antimicrobial Drug Development
Trifluoromethylaniline derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several trifluoromethylaniline derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |
| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | MRSA | 3.12 |
| N-(trifluoromethyl)phenyl substituted pyrazole (chloro derivative) | Various Gram-positive strains | 3.12 |
| N-(trifluoromethyl)phenyl substituted pyrazole (bromo derivative) | Various Gram-positive strains | 3.12 |
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the accurate evaluation of the biological activity of newly synthesized compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Logical Relationships and Experimental Workflows
The synthesis and evaluation of novel drug candidates from this compound follows a logical progression.
References
Safety, handling, and storage precautions for 2-Nitro-4-(trifluoromethyl)aniline
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Nitro-4-(trifluoromethyl)aniline
Foreword: A Proactive Approach to Chemical Safety
In the landscape of modern drug discovery and chemical synthesis, the utility of highly functionalized aromatic compounds is undeniable. This compound, a key building block, is prized for the unique electronic properties conferred by its nitro and trifluoromethyl substituents.[1] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the requisite safety protocols. Our objective is to empower researchers not only to follow procedures but to comprehend the chemical principles that underpin them, thereby fostering a culture of intrinsic safety.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical and structural properties is the first step in a robust safety assessment. These characteristics directly influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures. This compound is a yellow crystalline solid.[2] Its stability is generally sound under recommended storage conditions, but its toxicological profile requires stringent containment.[2][3]
| Property | Value | Source(s) |
| CAS Number | 400-98-6 | [4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2][4] |
| Molecular Weight | 206.12 g/mol | [2][4] |
| Appearance | Yellow Crystalline Solid / Powder | [2] |
| Melting Point | 105-106 °C | [2] |
| Boiling Point | ~265.6 °C (Predicted) | [2] |
| Flash Point | 47.8 °C | [2] |
| Solubility | Soluble in Methanol, Toluene | [2] |
| UN Number | UN 2810 / UN 2811 | [2][5] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound stem from its classification as a toxic and irritating substance.[2][3] The presence of the nitro-aromatic moiety is a structural alert for potential toxicity, a well-documented characteristic of this chemical class.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Compiled from multiple Safety Data Sheets.[3][5]
Mechanistic Insight & Routes of Exposure:
-
Inhalation: As a crystalline solid, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer.[3][5] Its toxicity upon inhalation is high, necessitating stringent engineering controls.[5] Symptoms may include respiratory tract irritation, coughing, and chest pain, with the potential for delayed onset of more severe systemic effects.[6]
-
Dermal Contact: The compound is readily absorbed through the skin and is classified as toxic upon contact.[3][6] This pathway is often underestimated. Contaminated clothing must be removed immediately to prevent prolonged exposure.[6]
-
Eye Contact: Direct contact with the dust or solutions can cause serious irritation.[5][7]
-
Ingestion: Ingestion is harmful and can lead to systemic toxicity.[3][5]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE use and hygiene practices, is essential for mitigating the risks associated with this compound.
The Hierarchy of Controls
This diagram illustrates the universally accepted framework for controlling hazards, ranked from most to least effective. Reliance on PPE is the final line of defense.
Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable due to its high inhalation toxicity.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors or dusts.[7][9] Ensure eyewash stations and safety showers are readily accessible and tested regularly.[8][9][10]
2. Personal Protective Equipment (PPE): A Self-Validating System The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, a significant route of toxic exposure.[2] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid self-contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust particles and splashes.[5] A face shield is required when there is a significant risk of splashes.[5][11] |
| Skin/Body Protection | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Provides a barrier against incidental contact. Contaminated clothing must be removed immediately and laundered separately. |
| Respiratory Protection | NIOSH/MSHA approved respirator with appropriate cartridges. | Required if engineering controls are insufficient or during emergency situations.[6][8] Use should be governed by a formal respiratory protection program. |
3. Hygiene Practices
-
Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Immediately change any clothing that becomes contaminated.
Section 4: Emergency Procedures
Prompt and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.
Emergency Response Workflow: Chemical Spill
Caption: A stepwise decision-making process for spill response.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8][9] Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][12] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Do NOT induce vomiting.[8][11] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention.[8]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride can be generated.[13][14] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Section 5: Storage and Incompatibility
Correct storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
-
The storage area should be locked up or accessible only to qualified and authorized personnel.[6]
-
Protect from light.[8]
Incompatible Materials
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases: May cause decomposition.
-
Reducing Agents: Can react with the nitro group.
Source: Compiled from multiple Safety Data Sheets.[8][14][15]
Section 6: Disposal Considerations
Disposal of this compound and its containers must be treated as hazardous waste and handled in strict accordance with all federal, state, and local regulations.
-
Waste Treatment: Do not allow the product to enter drains or waterways.[5] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product. Do not reuse empty containers.[5]
Section 7: Transportation
-
UN Number: UN 2810 (for liquids) or UN 2811 (for solids)[2][5]
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)
References
- 1. This compound | 400-98-6 | Benchchem [benchchem.com]
- 2. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
A Comprehensive Technical Guide to the Stability and Degradation Profile of 2-Nitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides an in-depth analysis of the chemical stability and degradation profile of 2-Nitro-4-(trifluoromethyl)aniline (CAS No. 400-98-6), a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The unique electronic properties conferred by the nitro and trifluoromethyl groups contribute significantly to its reactivity and, consequently, its degradation pathways.[3][4] This document outlines the compound's physicochemical properties, evaluates its stability under various stress conditions—including thermal, photolytic, hydrolytic, and oxidative stress—and proposes key degradation pathways. Furthermore, it provides detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this molecule's behavior to ensure product quality, safety, and regulatory compliance.
Introduction: The Significance of this compound
This compound is a substituted aniline that serves as a versatile building block in organic synthesis.[2][5] Its molecular architecture is characterized by an aniline core substituted with a strong electron-withdrawing nitro group (-NO₂) ortho to the amine, and a highly lipophilic and metabolically stable trifluoromethyl group (-CF₃) para to the amine.[4] This combination of functional groups makes it an invaluable precursor for New Chemical Entities (NCEs). The trifluoromethyl group, in particular, is a prized feature in modern drug design, known to enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).[3][4]
Understanding the stability of this intermediate is paramount. Degradation can lead to the formation of impurities that may be toxic or compromise the yield and purity of the final product.[2] This guide provides the foundational knowledge and practical methodologies required to characterize its stability profile comprehensively.
Caption: Chemical Identity of the Core Compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in designing robust stability studies. These properties dictate its solubility, handling requirements, and interaction with its environment.
| Property | Value | Reference(s) |
| CAS Number | 400-98-6 | [1][6] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][6] |
| Molecular Weight | 206.12 g/mol | [1][6] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 105-107 °C | [1][2] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol, Toluene | [1] |
| Octanol/Water Partition Coefficient (logP) | 2.196 (Calculated) | [7] |
Intrinsic Stability and Degradation Pathways
The stability of this compound is a function of its chemical structure. The electron-withdrawing nature of both the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic substitution and reduction.
Thermal Stability
The compound is stable under standard room temperature conditions.[1][8] However, elevated temperatures can induce decomposition. Thermal decomposition is expected to be highly energetic and can generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[8] Forced degradation studies should therefore be conducted at moderately elevated temperatures (e.g., 60-80°C) to investigate initial degradation products without causing complete fragmentation of the molecule.[9]
Photostability
Nitroaromatic compounds are known to be susceptible to photodegradation.[10] While specific data for this molecule is scarce, related nitroanilines have been shown to degrade under UV irradiation, often through complex radical-mediated pathways.[10][11] Photodegradation can involve the reduction of the nitro group or cleavage of the aromatic ring, particularly in the presence of photocatalysts like TiO₂.[10] Therefore, exposure to light, especially UV light, should be considered a potential risk for degradation.
Hydrolytic Stability (pH Dependence)
The aniline structure itself does not contain readily hydrolyzable functional groups. It is expected to be stable in aqueous solutions at neutral pH. However, under forced conditions of extreme pH (strong acid or strong base) at elevated temperatures, degradation may be induced. The primary amine can be protonated in strong acid, which may alter its electronic properties, but significant hydrolytic degradation is less likely compared to oxidative or reductive pathways.
Oxidative Degradation
Safety data sheets consistently list strong oxidizing agents as a major incompatibility.[8][12] The amine group is susceptible to oxidation, which can lead to the formation of various products, including nitroso compounds or complex polymeric materials. The presence of the electron-withdrawing nitro group may offer some protection to the ring, but the amine functionality remains a primary target for oxidative attack.[13]
Reductive Degradation
The most probable and well-documented degradation pathway for nitroaromatic compounds is the reduction of the nitro group.[14][15] This transformation can occur via chemical reducing agents or electrochemically and is a common route in microbial degradation.[14][16][17] The nitro group (-NO₂) can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. The resulting product, 4-(trifluoromethyl)benzene-1,2-diamine, is a key potential degradant.
Caption: Proposed Primary Reductive Degradation Pathway.
Experimental Protocols for Stability Assessment
To experimentally verify the stability profile, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and validate the stability-indicating power of the analytical method.
Forced Degradation Study Workflow
The causality behind this workflow is to systematically and independently evaluate the impact of each stressor. A control sample (unstressed) is crucial for baseline comparison, while blanks for each condition ensure that no artifacts are introduced by the stress agents themselves.
Caption: Workflow for a Forced Degradation Study.
Protocol 1: Forced Degradation Sample Preparation
Objective: To generate potential degradation products for method validation.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Hydrogen Peroxide (H₂O₂), 30% solution
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 80°C for 72 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and heat at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Quenching & Dilution:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Rationale: A reversed-phase HPLC method is chosen due to the non-polar nature of the analyte. A C18 column provides excellent retention. A gradient elution is employed to ensure that more polar degradation products elute early, while the parent peak is retained and well-resolved. Acetonitrile is a strong organic solvent, and a phosphate buffer is used to control pH and ensure reproducible retention times. UV detection is suitable as the nitroaromatic structure contains a strong chromophore.
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD), monitor at 254 nm |
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the parent peak should be ≤ 2.0%.
Summary of Expected Degradation Profile
Based on the chemical nature of the molecule and data from related compounds, the following outcomes are anticipated from the forced degradation studies.
| Stress Condition | Expected Degradation | Potential Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Minimal to Low | Parent compound |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Low to Moderate | Possible ring-substituted or polymeric products |
| Oxidation (3% H₂O₂, RT) | Moderate to High | Oxidized amine products (e.g., nitroso derivatives) |
| Thermal (80°C) | Low (solid), Moderate (solution) | Products from side-chain reactions or polymerization |
| Photolytic (ICH Q1B) | Moderate | Products of nitro group reduction, ring cleavage |
Safe Handling and Storage Recommendations
Given its stability profile and toxicological properties, strict handling and storage procedures are necessary.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][18] Keep away from heat, sparks, flames, and strong oxidizing agents.[8][12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Avoid breathing dust and prevent contact with skin and eyes.[8][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
Conclusion
This compound is a robust molecule under standard ambient conditions. However, it exhibits susceptibility to degradation under oxidative, photolytic, and, to a lesser extent, thermal and strong basic conditions. The primary and most chemically plausible degradation pathway involves the reduction of the nitro group to form 4-(trifluoromethyl)benzene-1,2-diamine. A well-designed forced degradation study, coupled with a validated, gradient reversed-phase HPLC method, is critical for identifying potential impurities and ensuring the quality and stability of this key synthetic intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the development and handling of this important chemical compound.
References
- 1. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. This compound | 400-98-6 | Benchchem [benchchem.com]
- 6. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 7. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. Effect of oxidation on nitro-based pharmaceutical degradation and trichloronitromethane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. angenechemical.com [angenechemical.com]
A Technical Guide to 2-Nitro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, quality control, and biological relevance of a key chemical intermediate.
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)aniline, a crucial building block in the synthesis of various organic molecules, particularly in the realm of pharmaceutical development. This document details its commercial availability from key suppliers, provides robust experimental protocols for its synthesis and quality control, and explores its relevance in biological signaling pathways, offering a valuable resource for researchers, chemists, and professionals in drug discovery and development.
Commercial Availability and Key Suppliers
This compound (CAS No. 400-98-6) is readily available from a number of reputable chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purities typically ranging from 98% to 99%. The compound is generally supplied as a yellow to brown crystalline powder.
Below is a summary of major suppliers and their typical product specifications. It is important to note that availability, packaging, and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Melting Point (°C) |
| Sigma-Aldrich | ≥99% | Inquire | 400-98-6 | C₇H₅F₃N₂O₂ | 105-109 |
| Thermo Scientific Chemicals | 98% | 10g, 50g, 250g | 400-98-6 | C₇H₅F₃N₂O₂ | 104-110 |
| Fisher Scientific | 98% | Inquire | 400-98-6 | C₇H₅F₃N₂O₂ | Not specified |
| Capot Chemical | Inquire | Inquire | 400-98-6 | C₇H₅F₃N₂O₂ | Not specified |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented industrial synthesis method and provides a high-yield preparation of this compound.[1]
Reaction: Ammonolysis of 4-chloro-3-nitrobenzotrifluoride.
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Aqueous ammonia (22% solution)
-
Ammonia gas
-
Copper catalyst (optional)
-
Steel autoclave
Procedure:
-
Charge a 5-liter steel autoclave with 285 g (approximately 1.26 mol) of 4-chloro-3-nitrobenzotrifluoride and 1250 g of 22% aqueous ammonia solution.
-
Seal the autoclave and, with stirring at room temperature, introduce an additional 114 g of ammonia gas from a pressure vessel.
-
Heat the reaction mixture to 115°C. The pressure will rise to approximately 11 bar.
-
Maintain the temperature at 115°C for 6 hours with continuous stirring.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Once cooled and the pressure has subsided, open the reaction vessel.
-
The resulting crystalline product is suspended in the mother liquor. Filter the suspension and wash the collected solid twice with 300 ml of water.
-
Dry the product to obtain this compound. This process typically yields a product with a purity of >98% (as determined by HPLC) and a melting point of 106-107°C.[1]
Quality Control by Gas Chromatography (GC)
This section outlines a general gas chromatography method suitable for assessing the purity of this compound and detecting potential impurities. The method is based on established EPA protocols for the analysis of nitroaromatic compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity.
-
Capillary column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature: 300°C (FID or NPD)
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
Further dilute as necessary to fall within the linear range of the detector.
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. Identification of known impurities can be achieved by comparing their retention times with those of certified reference standards.
Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the use of this compound in a research and development context.
Caption: A flowchart illustrating the typical procurement and quality control process for chemical reagents in a pharmaceutical research setting.
Caption: A diagram of the androgen receptor signaling pathway, a target for drugs derived from this compound precursors.
Relevance in Drug Development
This compound serves as a vital intermediate in the synthesis of non-steroidal antiandrogen drugs, such as flutamide and nilutamide.[2] These drugs are primarily used in the treatment of prostate cancer.
The mechanism of action of these drugs involves the competitive inhibition of the androgen receptor (AR).[3][4] As depicted in the signaling pathway diagram above, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in prostate cancer cells. This binding triggers a cascade of events, including the translocation of the AR-androgen complex to the nucleus, where it binds to androgen response elements on the DNA. This, in turn, promotes the transcription of genes that drive cell proliferation and survival.[3][5]
Flutamide and nilutamide, by acting as antagonists, bind to the androgen receptor but do not activate it. This prevents the binding of natural androgens and subsequently blocks the downstream signaling that leads to tumor growth.[6][7] The trifluoromethyl group, introduced via intermediates like this compound, is a key pharmacophore that often enhances the binding affinity and metabolic stability of the drug molecule.
References
Methodological & Application
Synthesis of 2-Nitro-4-(trifluoromethyl)aniline from 4-chloro-3-nitrobenzotrifluoride
Application Note: This document provides a comprehensive protocol for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described method is based on the nucleophilic aromatic substitution (SNAr) of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with ammonia. This reaction is facilitated by the presence of strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring, which activate the substrate towards nucleophilic attack.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient aromatic ring of 4-chloro-3-nitrobenzotrifluoride is attacked by the nucleophilic ammonia, leading to the formation of a Meisenheimer complex as a resonance-stabilized intermediate. Subsequent elimination of the chloride ion yields the final product, this compound. The reaction is typically carried out under elevated temperature and pressure to achieve a high conversion rate.
Experimental Protocol
This protocol is adapted from established industrial processes for the safe and efficient synthesis of this compound.[1]
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Aqueous ammonia solution (22-24%)
-
Liquid ammonia
-
Water (for washing)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Equipment:
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure gauges, and a gas inlet/outlet.
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge 4-chloro-3-nitrobenzotrifluoride.
-
Ammonia Addition: Add aqueous ammonia solution followed by liquid ammonia. The use of a significant excess of ammonia is crucial for driving the reaction to completion.[1]
-
Reaction Conditions: Seal the reactor and heat the mixture to the specified temperature while stirring. Maintain the reaction at this temperature for several hours. The pressure inside the reactor will increase due to the heating of the ammonia solution.[1][2]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. The pressure should decrease accordingly. Carefully vent any remaining excess ammonia gas.
-
Product Isolation: The product will precipitate out of the solution as a crystalline solid. Discharge the suspension from the reactor.
-
Filtration and Washing: Filter the crystalline product and wash it thoroughly with water to remove any unreacted ammonia and ammonium salts.
-
Drying: Dry the purified this compound in a drying oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[2]
-
Characterization: The final product can be characterized by its melting point and purity, which can be determined by High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 4-chloro-3-nitrobenzotrifluoride | 1 mole equivalent | [1] |
| Aqueous Ammonia (22%) | ~5.7 molar equivalents | [1] |
| Liquid Ammonia | ~2.35 molar equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 115 - 175 °C | [1][2] |
| Reaction Time | 6 - 8 hours | [1][2] |
| Pressure | 11 - 36 bar (3.6 MPa) | [1][2] |
| Product Characteristics | ||
| Yield | 94 - 99 % | [1][2] |
| Purity (HPLC) | >98 % | [1] |
| Melting Point | 106 - 128 °C | [1][2] |
Visualizations
Reaction Scheme:
References
Application Note: Laboratory-Scale Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the preparation of various pharmaceutical compounds. The described method is a three-step process commencing with the acylation of 4-(trifluoromethyl)aniline, followed by nitration, and concluding with deacylation to yield the desired product. This procedure is designed for implementation in a standard laboratory setting.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis is of significant interest for the production of active pharmaceutical ingredients. The following protocol outlines a reliable method for its preparation, ensuring high purity and yield.
Experimental Protocol
The synthesis is performed in three main stages:
-
Acylation of 4-(trifluoromethyl)aniline: The amino group of the starting material is protected by acylation with acetic anhydride.
-
Nitration of N-[4-(trifluoromethyl)phenyl]acetamide: The protected aniline is then nitrated using nitric acid in the presence of a suitable solvent.
-
Deacylation: The acetyl protecting group is removed to yield the final product, this compound.
Step 1: Synthesis of N-[4-(trifluoromethyl)phenyl]acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline in a suitable aprotic solvent.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for a designated period to ensure complete acylation.
-
Upon completion, the product can be isolated by precipitation and filtration.
Step 2: Synthesis of N-[2-Nitro-4-(trifluoromethyl)phenyl]acetamide
-
To the N-[4-(trifluoromethyl)phenyl]acetamide produced in the previous step, add acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.[1]
-
The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing.
Step 3: Synthesis of this compound
-
Suspend the N-[2-Nitro-4-(trifluoromethyl)phenyl]acetamide in an ethanolic solution of potassium hydroxide.[1]
-
Heat the mixture to reflux for a specified time to facilitate deacylation.[1]
-
After cooling, the final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure product.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (g) | Moles | Product Amount (g) | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | - | - | - | - | - | - |
| N-[4-(Trifluoromethyl)phenyl]acetamide | C₉H₈F₃NO | 203.16 | - | - | - | - | - | - |
| N-[2-Nitro-4-(trifluoromethyl)phenyl]acetamide | C₉H₇F₃N₂O₃ | 248.16 | - | - | - | - | - | - |
| This compound | C₇H₅F₃N₂O₂ | 206.12 | - | - | 581 | 99 | >98% | 106-107 |
Note: The yield, purity, and melting point are based on a specific patented procedure and may vary depending on the exact experimental conditions.[1]
Experimental Workflow
Caption: Synthesis workflow for this compound.
Alternative Synthesis Route
An alternative method for the synthesis of this compound involves the reaction of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia.[1][2] This process is typically carried out at elevated temperatures (80-150°C) and may require the use of a copper catalyst.[1][2] While this method can produce the target compound in very high yields, it necessitates the use of a high-pressure reactor (autoclave) to handle the ammonia at the required temperatures.[1]
Reaction Pathway
Caption: Three-step reaction pathway for the synthesis.
References
Industrial Production of 2-Nitro-4-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the production of pharmaceuticals, dyes, and crop protection agents. The primary method detailed is the ammonolysis of 4-chloro-3-nitrobenzotrifluoride, a robust and high-yield process.
Synthesis Pathway Overview
The principal industrial method for producing this compound involves the nucleophilic aromatic substitution of a chlorine atom with an amino group on the 4-chloro-3-nitrobenzotrifluoride starting material. This reaction is carried out using excess aqueous ammonia at elevated temperatures and pressures. The presence of a copper catalyst is optional but can influence reaction conditions.
An alternative, though less direct, route involves the acylation of 4-(trifluoromethyl)aniline, followed by nitration and subsequent deacylation. However, the handling of 4-(trifluoromethyl)aniline is reported to be challenging.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the ammonolysis of 4-chloro-3-nitrobenzotrifluoride.
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitrobenzotrifluoride | [1] |
| Reagent | Excess aqueous ammonia | [1][2] |
| Molar Ratio (Ammonia:Substrate) | ~200 to 1000 mol% | [1][2] |
| Temperature | 80 to 150 °C (preferred 100 to 120 °C) | [1][2] |
| Pressure | 11 bar | [1] |
| Reaction Time | 6 hours | [1] |
| Catalyst (optional) | Copper catalyst | [1][2] |
| Product Yield | 99% of theoretical | [1] |
| Product Purity | >98% (HPLC) | [1] |
| Melting Point | 106 - 107 °C | [1] |
Experimental Protocols
Ammonolysis of 4-chloro-3-nitrobenzotrifluoride
This protocol is adapted from a patented industrial process.[1]
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Aqueous ammonia solution (22%)
-
Liquid ammonia
-
Water (for washing)
-
5-liter steel autoclave
Procedure:
-
Charge a 5-liter steel autoclave with 285 g (2.85 mol) of 4-chloro-3-nitrobenzotrifluoride and 1250 g of 22% aqueous ammonia solution (16.2 mol ammonia).
-
Seal the autoclave and, with stirring at room temperature, introduce an additional 114 g (6.7 mol) of liquid ammonia from a pressure vessel.
-
Heat the reaction mixture to 115 °C and maintain this temperature for 6 hours. The internal pressure will reach approximately 11 bar.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Vent any residual pressure and open the reaction vessel.
-
Discharge the resulting crystalline product suspension.
-
Filter the suspension and wash the collected solid twice with 300 ml of water.
-
The mother liquor and washings can be recycled in subsequent batches.
-
Dry the product to obtain this compound.
Expected Outcome: This process is expected to yield approximately 581 g (99% of theoretical yield) of this compound with a purity of >98% as determined by HPLC and a melting point of 106-107 °C.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described.
Caption: Experimental workflow for the ammonolysis of 4-chloro-3-nitrobenzotrifluoride.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Ingredients Using Trifluoromethyl-Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical ingredients, bicalutamide and nilutamide, utilizing trifluoromethyl-nitroaniline derivatives. While the initial inquiry specified 2-Nitro-4-(trifluoromethyl)aniline, the prominent and well-documented syntheses of the widely used antiandrogen drugs, bicalutamide and nilutamide, utilize its isomers: 4-cyano-3-(trifluoromethyl)aniline and 4-nitro-3-(trifluoromethyl)aniline, respectively. This document focuses on the established synthetic routes for these active pharmaceutical ingredients (APIs).
Synthesis of Bicalutamide Analogues
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. Its synthesis involves a multi-step process starting from a substituted aniline.
Synthesis of Phenylacrylamide Intermediate
A key step in the synthesis of bicalutamide analogues is the formation of a phenylacrylamide derivative by reacting the corresponding aniline with methacryloyl chloride.[1]
Experimental Protocol:
-
To a stirring solution of the appropriate trifluoromethylaniline (e.g., 4-cyano-3-(trifluoromethyl)aniline) (10.75 mmol) in N,N-dimethylacetamide (10 mL), add methacryloyl chloride (8.4 mL, 85.96 mmol) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Upon completion, dilute the mixture with ethyl acetate (100 mL).
-
Extract the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) followed by cold brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a chloroform-ethyl acetate (95:5 v/v) eluent.
Quantitative Data:
| Intermediate | Starting Aniline | Yield (%) |
| N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide | 4-cyano-3-(trifluoromethyl)aniline | 92 |
Synthesis of Bicalutamide from N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methyl propanamide
This stage involves the oxidation of the sulfide intermediate to the corresponding sulfone, which is the active bicalutamide molecule.
Experimental Protocol:
-
Charge 250 mL of Methanol into a reaction flask at room temperature with stirring.
-
Add 25 g of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methyl propanamide.
-
Stir the mixture for 30 minutes at room temperature to obtain a clear solution.
-
Add 1.0% Tungstic acid at room temperature under stirring and cool the reaction mixture to 10-15°C.
-
Slowly add 43 g of a 30% solution of Hydrogen peroxide over 1-2 hours.
-
Raise the temperature to 60-65°C and maintain for 3-4 hours with stirring.
-
After cooling, the product can be isolated by filtration.[2]
Quantitative Data:
| Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| Bicalutamide | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methyl propanamide | 92.5 | 99.0 |
Caption: General synthetic and derivatization pathway for Nilutamide.
Signaling Pathway
Both bicalutamide and nilutamide function as antiandrogens by competitively inhibiting the androgen receptor (AR). This blockade disrupts the signaling pathway that promotes the growth of prostate cancer cells.
Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide/Nilutamide
Caption: Mechanism of action of Bicalutamide and Nilutamide on the Androgen Receptor signaling pathway.
Mechanism of Action:
Bicalutamide and nilutamide are non-steroidal antiandrogen medications that function by competitively inhibiting the androgen receptor (AR). I[3][4][5][6]n normal function, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins. T[3][6]he activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cell growth and proliferation.
[3][7]Bicalutamide and nilutamide compete with androgens for binding to the AR. B[3][4][5]y binding to the receptor, they induce a conformational change that prevents the proper recruitment of coactivators, thereby inhibiting the downstream signaling cascade. T[5][7]his blockade of androgen-mediated gene transcription ultimately leads to a reduction in the growth and proliferation of prostate cancer cells.
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. benchchem.com [benchchem.com]
Application of 2-Nitro-4-(trifluoromethyl)aniline in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of high-performance azo dyes and pigments. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aniline ring significantly influences the spectral properties and fastness of the resulting colorants. These functional groups can enhance lightfastness, sublimation fastness, and thermal stability, making the derived dyes and pigments suitable for demanding applications in textiles, plastics, and coatings. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo disperse dyes and pigments.
Application in Disperse Dye Synthesis
Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The trifluoromethyl group in dyes derived from this compound often imparts excellent sublimation fastness, a critical property for dyeing processes that involve high temperatures.
General Synthesis Pathway for Azo Disperse Dyes
The synthesis of azo disperse dyes from this compound follows a two-step process: diazotization of the amine followed by coupling with a suitable coupling component.
Application Notes: 2-Nitro-4-(trifluoromethyl)aniline as a Versatile Building Block for Dinitroaniline Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 2-nitro-4-(trifluoromethyl)aniline as a key starting material in the synthesis of dinitroaniline herbicides. The protocols detailed herein focus on the synthesis of Trifluralin, a widely used pre-emergent herbicide, showcasing a practical application of this versatile chemical building block.
Introduction
This compound is a valuable intermediate in the agrochemical industry due to the presence of three key functional moieties: a nitro group, an amino group, and a trifluoromethyl group. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of agrochemicals. This note details the synthetic pathway from this compound to the potent dinitroaniline herbicide, Trifluralin.
Dinitroaniline herbicides, such as Trifluralin, are known for their efficacy in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] Their mode of action involves the disruption of mitosis by inhibiting microtubule formation, a fundamental process for cell division in plants.[1][2]
Synthetic Pathway Overview
The synthesis of Trifluralin from this compound is a two-step process. The first step involves the nitration of the aniline ring to introduce a second nitro group, yielding 2,6-dinitro-4-(trifluoromethyl)aniline. The subsequent step is the N,N-dialkylation of the amino group with propyl bromide to afford the final product, Trifluralin.
Experimental Protocols
Step 1: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline
This protocol describes the nitration of this compound to introduce a second nitro group at the 6-position of the benzene ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20.6 g (0.1 mol) of this compound to 50 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture until all the aniline has dissolved.
-
Slowly add a nitrating mixture of 10.1 g (0.16 mol) of concentrated nitric acid in 20 mL of concentrated sulfuric acid from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water until the washings are neutral to litmus paper.
-
The crude product is recrystallized from ethanol to yield pure 2,6-dinitro-4-(trifluoromethyl)aniline.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 85-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 84-86 °C |
Step 2: Synthesis of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline)
This protocol details the N,N-dipropylation of 2,6-dinitro-4-(trifluoromethyl)aniline to produce Trifluralin. The commercial synthesis of trifluralin often starts with 4-chloro-3,5-dinitrobenzotrifluoride and reacts it with di-n-propylamine.[4][5][6] The following protocol is adapted for the N,N-dipropylation of the synthesized 2,6-dinitro-4-(trifluoromethyl)aniline.
Materials:
-
2,6-Dinitro-4-(trifluoromethyl)aniline
-
Di-n-propylamine
-
Sodium hydroxide
-
Vitamin C (as an optional auxiliary agent to minimize nitrosamine formation)[4]
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL reactor, add 25.1 g (0.1 mol) of 2,6-dinitro-4-(trifluoromethyl)aniline and 30 mL of water.
-
Add 12.14 g (0.12 mol) of di-n-propylamine to the suspension.
-
Prepare a solution of 4 g of sodium hydroxide in 16 mL of water and add it dropwise to the reaction mixture over 30 minutes.
-
Adjust the pH of the system to 7.5-8.5 with a 1% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 60-70 °C and maintain for 2 hours with stirring.[4]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the crystalline product by vacuum filtration, wash with water until neutral, and dry to obtain Trifluralin.
Quantitative Data:
| Parameter | Value |
| Yield | 95-98% |
| Purity (by HPLC) | >99% |
| Nitrosamine Content | <1 ppm[4] |
Mode of Action of Trifluralin
Trifluralin is a selective, pre-emergence herbicide that acts by inhibiting mitosis (cell division) in susceptible plants.[1] Its primary target is the tubulin protein, a key component of microtubules.
The binding of Trifluralin to tubulin disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[2] This leads to a failure of chromosome segregation and ultimately arrests cell division, preventing the growth of seedling roots and shoots.[1]
Herbicidal Activity
Trifluralin is effective against a wide range of annual grasses and some broadleaf weeds. Its efficacy is often measured by the effective concentration required to inhibit root growth by 50% (EC₅₀).
Quantitative Herbicidal Activity Data:
| Weed Species | EC₅₀ (µM) | Reference |
| Amaranthus palmeri (Palmer amaranth) - Susceptible | 0.39 | [7] |
| Amaranthus palmeri (Palmer amaranth) - Resistant | 1.02 | [7] |
Conclusion
This compound serves as a readily available and efficient starting material for the synthesis of dinitroaniline herbicides like Trifluralin. The protocols provided herein offer a clear and reproducible pathway for the laboratory-scale synthesis of this important agrochemical. The unique structural features of this compound contribute to the high efficacy and desirable properties of the final herbicidal product. Further research can explore the derivatization of this building block to develop novel agrochemicals with improved activity spectra and environmental profiles.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 5. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and key reactions involving 2-Nitro-4-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry and materials science. This document offers detailed protocols for its synthesis, reduction, and subsequent functionalization through cross-coupling reactions, supported by quantitative data and visual workflows.
Physicochemical Properties and Spectroscopic Data
This compound is a yellow crystalline solid. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 206.12 g/mol | --INVALID-LINK-- |
| Melting Point | 105-108 °C | Sigma-Aldrich |
| Appearance | Yellow Crystalline Solid | |
| ¹H NMR (CDCl₃) | δ 8.55 (d, J=2.2 Hz, 1H), 7.75 (dd, J=9.1, 2.2 Hz, 1H), 7.00 (d, J=9.1 Hz, 1H), 5.0 (br s, 2H) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR (CDCl₃) | δ 147.1, 137.9, 128.9 (q, J=3.9 Hz), 126.2 (q, J=33.0 Hz), 123.3 (q, J=272.5 Hz), 122.9, 118.4 | Spectral Database for Organic Compounds (SDBS) |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the nitration of 4-(trifluoromethyl)aniline. An industrial-scale preparation is also described.
Protocol 2.1.1: Laboratory Scale Nitration
This protocol describes the direct nitration of 4-(trifluoromethyl)aniline.
Materials:
-
4-(trifluoromethyl)aniline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-(trifluoromethyl)aniline with stirring.
-
Cool the mixture to 0-5 °C.
-
Add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water to afford this compound.
Protocol 2.1.2: Industrial Scale Ammonolysis
This method, adapted from patent literature, describes the synthesis from 4-chloro-3-nitro-benzotrifluoride.[1]
Materials:
-
4-chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia (25%)
-
Copper catalyst (e.g., CuCl) (optional)
Procedure:
-
Charge a high-pressure autoclave with 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia.
-
If desired, add a catalytic amount of a copper catalyst.
-
Seal the autoclave and heat the mixture to 100-120 °C.
-
Maintain the reaction at this temperature for several hours, monitoring the pressure.
-
After the reaction is complete, cool the autoclave to room temperature and vent any excess pressure.
-
The product precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with water and dry under vacuum.
| Starting Material | Reagents | Temperature | Yield | Purity | Reference |
| 4-chloro-3-nitro-benzotrifluoride | Excess aq. NH₃ | 100-120 °C | 99% | >98% (HPLC) | [1] |
Reduction of this compound
The reduction of the nitro group to an amine is a key transformation, yielding 4-(trifluoromethyl)benzene-1,2-diamine, a valuable intermediate for the synthesis of heterocycles and other complex molecules.
Protocol 2.2.1: Catalytic Hydrogenation
This is a clean and efficient method for the reduction of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 4-(trifluoromethyl)benzene-1,2-diamine.
| Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| 10% Pd/C | Methanol | Room Temp. | 1-4 atm H₂ | >95% | General Protocol |
| Raney Nickel | Methanol | Room Temp. | 1-4 atm H₂ | High | [2] |
Spectroscopic Data for 4-(trifluoromethyl)benzene-1,2-diamine: [3]
-
¹H NMR (DMSO-d₆): δ 6.75 (d, J=8.1 Hz, 1H), 6.60 (s, 1H), 6.55 (d, J=8.1 Hz, 1H), 4.8 (br s, 2H), 4.6 (br s, 2H).
-
IR (KBr, cm⁻¹): 3450, 3350, 1630, 1530, 1330, 1120.
-
MS (EI, m/z): 176 (M⁺).
Subsequent Reactions and Functionalization
4-(Trifluoromethyl)benzene-1,2-diamine is a versatile intermediate. Its amino groups can be further functionalized. For cross-coupling reactions, it is often necessary to first convert one of the amino groups into a halide or a boronic acid derivative.
Suzuki-Miyaura Cross-Coupling Reaction (Generalized Protocol)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The aniline derivative can be converted to an aryl halide (e.g., via a Sandmeyer reaction) and then coupled with a boronic acid.
Workflow:
-
Diazotization: Convert one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine to a diazonium salt.
-
Sandmeyer Reaction: Displace the diazonium group with a halide (e.g., Br or I).
-
Suzuki-Miyaura Coupling: Couple the resulting aryl halide with a boronic acid.
Protocol 3.1.1: Generalized Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (derived from 4-(trifluoromethyl)benzene-1,2-diamine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction flask, add the aryl bromide, arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 °C | 70-95% |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 °C | 75-98% |
Buchwald-Hartwig Amination (Generalized Protocol)
The Buchwald-Hartwig amination is a key method for forming C-N bonds, coupling an aryl halide with an amine.[4]
Protocol 3.2.1: Generalized Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (derived from 4-(trifluoromethyl)benzene-1,2-diamine)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction flask.
-
Add the anhydrous, deoxygenated solvent, followed by the aryl bromide and the amine.
-
Seal the flask and heat the mixture to 80-120 °C for 1-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | 80-98% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 °C | 75-95% |
Visualized Workflows and Pathways
Experimental Workflow for Synthesis and Reduction
Caption: Workflow for the synthesis and subsequent reduction of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes & Protocols for the Characterization of 2-Nitro-4-(trifluoromethyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate used in the synthesis of pharmaceuticals, dyes, and crop protection agents.[1] Its molecular structure features an aniline scaffold substituted with both a nitro group and a trifluoromethyl group, which impart significant chemical reactivity and make it a valuable building block.[2] Rigorous analytical characterization is essential to ensure the purity, stability, and identity of this compound and its derivatives, which is critical for reproducibility in research and for quality control in drug development.
This document provides a comprehensive overview of the primary analytical techniques for characterizing this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in their analytical endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is fundamental for sample handling, method development, and data interpretation.
| Property | Value | Reference |
| CAS Number | 400-98-6 | [3][4][5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][5] |
| Molecular Weight | 206.12 g/mol | [3][5][6] |
| Appearance | Yellow to brown crystals or powder | [4] |
| Melting Point | 104.0 - 110.0 °C | [4] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline | [3][5][6] |
Chromatographic Techniques
Chromatographic methods are central to assessing the purity of this compound derivatives and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and precise method for determining the purity of non-volatile and thermally stable compounds like this compound.[7] It separates the analyte from process-related impurities and degradation products based on polarity.[7]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for analyzing related trifluoromethylaniline compounds.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water. Adding 0.1% formic acid can improve peak shape.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 254 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7][9]
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the main component relative to the total peak area. Purity levels of >98% are achievable.[1]
Quantitative Data Summary: HPLC
| Parameter | Typical Value / Observation |
| Purity by Area % | > 98% |
| Detection Method | UV Absorbance at 254 nm[7] |
| Primary Use | Purity testing, quantification, impurity profiling[7] |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[7] It offers high sensitivity and selectivity, providing structural information through mass fragmentation patterns.[7]
Experimental Protocol: GC-MS for Impurity Identification
This protocol is based on general methods for aniline derivatives.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7][10]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injection: 1 µL of the sample solution via splitless injection.[7]
-
Temperature Program:
-
Initial oven temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[7]
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene. For certain polar anilines, derivatization may improve chromatographic behavior.[10]
Quantitative Data Summary: GC-MS
| Parameter | Value / Observation |
| Molecular Ion (M+) | m/z 206[3] |
| Ionization Mode | Electron Ionization (EI)[3] |
| Primary Use | Identification of volatile impurities, structural confirmation[7] |
| Key Characteristic | Provides a unique mass fragmentation pattern for identification[7] |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Acquisition:
-
¹H NMR: Identifies the number and environment of protons on the aromatic ring and the amine group.[7]
-
¹³C NMR: Determines the number and type of carbon atoms.[7]
-
¹⁹F NMR: Confirms the presence and environment of the trifluoromethyl (-CF₃) group, which is a crucial identifier for this class of compounds.[7]
-
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Quantitative Data Summary: ¹H NMR
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| Aromatic Proton (H-3) | 8.421 |
| Aromatic Proton (H-5) | 7.556 |
| Aromatic Proton (H-6) | 6.933 |
| Amine Protons (-NH₂) | 6.43 |
| (Data sourced from ChemicalBook for 4-Amino-3-nitrobenzotrifluoride)[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It provides a unique "molecular fingerprint."[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[2]
-
Sample Preparation: Place a small amount (<1 mg) of the powdered sample directly onto the ATR crystal.[2]
-
Acquisition:
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Quantitative Data Summary: FTIR
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1500 - 1570 |
| Symmetric NO₂ Stretch | 1300 - 1370 |
| C-F Stretch (Trifluoromethyl) | 1100 - 1400 (strong, multiple bands) |
| Aromatic C=C Stretch | 1450 - 1600 |
| (Ranges are typical for these functional groups and are expected for the target molecule) |
General Analytical Workflows
Visualizing the analytical process can help in planning and executing the characterization of this compound derivatives.
General Characterization Workflow
Caption: General workflow for analytical characterization.
Structure-Technique Correlation
Caption: Correlation of molecular features with analytical techniques.
References
- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 4. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 6. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(Trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Amino-3-nitrobenzotrifluoride(400-98-6) 1H NMR [m.chemicalbook.com]
- 12. rtilab.com [rtilab.com]
- 13. semlab.com [semlab.com]
HPLC and GC-MS methods for 2-Nitro-4-(trifluoromethyl)aniline analysis
An in-depth analysis of 2-Nitro-4-(trifluoromethyl)aniline is critical for researchers, scientists, and drug development professionals due to its role as a key intermediate in the synthesis of various pharmaceutical compounds and its potential environmental presence. Accurate and robust analytical methods are essential for quality control, impurity profiling, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Application Note
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method coupled with a UV detector is highly suitable, offering excellent resolution and sensitivity. This application note details a validated HPLC method for the determination of this compound.
Experimental Protocol
A detailed protocol for the HPLC analysis of this compound is provided below.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in methanol to prepare a stock solution of 1000 µg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.[1]
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined from this curve.
Quantitative Data Summary (HPLC)
The following table summarizes the typical quantitative performance of the HPLC method.
| Parameter | Typical Value |
| Retention Time | ~ 7.5 min (dependent on specific system) |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Application Note
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification and quantification of trace-level impurities. This application note describes a GC-MS method for the analysis of this compound. Due to the polar nature of the amine group, derivatization may be employed to improve peak shape and thermal stability.[2]
Experimental Protocol
A detailed protocol for the GC-MS analysis of this compound is provided below.
1. Materials and Reagents
-
This compound analytical standard
-
Ethyl acetate (GC grade)
-
Heptafluorobutyric anhydride (HFBA) for derivatization (optional)
-
Helium (carrier gas, high purity)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
GC vials with inserts
2. Instrumentation
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Data acquisition and processing software with a mass spectral library.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-350 |
| Solvent Delay | 3 min |
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in ethyl acetate (e.g., 1000 µg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
Derivatization (Optional): To the dried sample residue, add 50 µL of ethyl acetate and 50 µL of HFBA. Heat at 70°C for 30 minutes. Evaporate to dryness and reconstitute in ethyl acetate for injection.[3]
5. Data Analysis
Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a standard. Quantification is performed using a calibration curve generated from the peak areas of selected ions (SIM mode) or the total ion chromatogram (TIC) of the standards.
Quantitative Data Summary (GC-MS)
The following table summarizes the typical quantitative performance of the GC-MS method.
| Parameter | Typical Value |
| Retention Time | ~ 12 min (underivatized, system dependent) |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.07 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Caption: General analytical workflow for HPLC and GC-MS analysis.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Purification of Crude 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The described techniques, recrystallization and column chromatography, are standard laboratory procedures aimed at achieving high purity of the target compound.
Introduction
This compound is typically synthesized via the amination of 4-chloro-3-nitrobenzotrifluoride. The crude product, while often obtained in high yield and moderate purity, may contain unreacted starting materials, isomers, and other byproducts. Effective purification is crucial to ensure the quality and reactivity of this intermediate in subsequent synthetic steps. This document outlines two primary methods for its purification: recrystallization and column chromatography.
Impurity Profile of Crude this compound
The primary impurities in crude this compound are typically related to the starting materials and reaction byproducts. These can include:
-
Unreacted 4-chloro-3-nitrobenzotrifluoride: The starting material for the amination reaction.
-
Isomeric nitroanilines: Depending on the synthetic route, other positional isomers may be formed in small quantities.
-
Oxidation products: Anilines can be susceptible to air oxidation, leading to colored, higher molecular weight impurities.
Purification Techniques
Two effective methods for the purification of crude this compound are detailed below. The choice of method will depend on the impurity profile, the desired scale of purification, and the required final purity.
Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds and is particularly well-suited for this compound, which is typically a crystalline solid after synthesis. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.
1.1. Single-Solvent Recrystallization
This is the preferred method when a single solvent can be identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Based on the solubility of similar compounds, ethanol or a mixture of ethanol and water are good starting points for solvent screening.
1.2. Two-Solvent Recrystallization
If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common example is a polar solvent like ethanol paired with a non-polar solvent like hexane.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) and observe the solubility at room temperature. The ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely with gentle swirling and heating.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (106-107.5°C) to remove any residual solvent.[1]
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel as the stationary phase is effective.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase and Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed without any air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Mobile Phase Selection:
-
The polarity of the mobile phase is critical for good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used for nitroanilines.
-
Determine the optimal solvent ratio by running thin-layer chromatography (TLC) of the crude mixture in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal mobile phase will give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes the expected quantitative data for the purification of crude this compound based on the synthesis process described in patent EP0381010A2, which includes a crystallization and washing step as the primary purification.[1]
| Parameter | Value | Method of Determination |
| Crude Purity | Not explicitly stated, but high enough for direct crystallization | HPLC |
| Final Purity | >98% | HPLC[1] |
| Yield | 98-99% of theoretical | Gravimetric |
| Melting Point | 106 - 107.5 °C | Melting Point Apparatus[1] |
| Appearance | Crystalline solid | Visual Inspection |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Nitro-4-(trifluormethyl)anilin für die weiterführende Synthese
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-Nitro-4-(trifluormethyl)anilin ist ein wichtiger Baustein in der organischen Synthese, insbesondere für die Herstellung von Pharmazeutika und Agrochemikalien. Seine Derivatisierung eröffnet eine Vielzahl von Möglichkeiten zur Synthese komplexer Moleküle. In diesen Anwendungsbeispielen werden detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 2-Nitro-4-(trifluormethyl)anilin vorgestellt.
Derivatisierungsstrategien
Die primäre Aminogruppe und die Nitrogruppe des 2-Nitro-4-(trifluormethyl)anilins sind die Hauptreaktionszentren für die Derivatisierung. Die gängigsten Methoden umfassen die N-Acylierung, N-Alkylierung, die Reduktion der Nitrogruppe und die Diazotierung der Aminogruppe mit anschließender Substitutionsreaktion.
N-Acylierung
Die Acylierung der Aminogruppe ist eine gängige Methode, um Amide herzustellen, die als Zwischenprodukte in der Synthese von Wirkstoffen dienen oder die Aminogruppe für nachfolgende Reaktionen schützen.
Experimentelles Protokoll: Synthese von N-(2-Nitro-4-(trifluormethyl)phenyl)acetamid
-
Reaktionsaufbau: In einem Rundkolben wird 2-Nitro-4-(trifluormethyl)anilin in Essigsäureanhydrid suspendiert.
-
Reaktion: Die Mischung wird für eine bestimmte Zeit bei erhöhter Temperatur gerührt, bis die Reaktion abgeschlossen ist (fortlaufende Überwachung mittels Dünnschichtchromatographie (DC)).
-
Aufarbeitung: Nach Abkühlen wird das Reaktionsgemisch in Eiswasser gegossen, um das Produkt auszufällen.
-
Reinigung: Der feste Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet, um das N-Acetyl-Derivat zu erhalten.[1]
Reduktion der Nitrogruppe
Die Reduktion der Nitrogruppe zu einer Aminogruppe ist ein entscheidender Schritt zur Synthese von Phenylendiamin-Derivaten, die wichtige Vorläufer für die Synthese von Heterocyclen wie Benzimidazolen sind.
Experimentelles Protokoll: Elektrochemische Reduktion zu 4-(Trifluormethyl)benzol-1,2-diamin
-
Reaktionsaufbau: Eine elektrolytische Zelle wird mit einer Lösung von 2-Nitro-4-(trifluormethyl)anilin in einem Gemisch aus Wasser und Methanol, das Schwefelsäure enthält, befüllt.
-
Elektrolyse: Die Elektrolyse wird bei Raumtemperatur mit einer konstanten Stromdichte durchgeführt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das ausgefallene 3-Trifluormethylaniliniumbisulfat abfiltriert.
-
Reinigung: Das Produkt wird durch Umkristallisation gereinigt, um das reine 4-(Trifluormethyl)benzol-1,2-diamin zu erhalten.
Diazotierung und Sandmeyer-Reaktion
Die Umwandlung der Aminogruppe in ein Diazoniumsalz ermöglicht die Einführung einer Vielzahl von Substituenten durch nachfolgende Reaktionen wie die Sandmeyer-Reaktion.
Experimentelles Protokoll: Synthese von 2-Chlor-1-nitro-5-(trifluormethyl)benzol
-
Diazotierung: 2-Nitro-4-(trifluormethyl)anilin wird in einer kalten, wässrigen Säurelösung (z. B. HCl) gelöst und langsam mit einer gekühlten Lösung von Natriumnitrit versetzt, wobei die Temperatur unter 5 °C gehalten wird.
-
Sandmeyer-Reaktion: Die Diazoniumsalzlösung wird langsam zu einer gerührten Lösung von Kupfer(I)-chlorid in konzentrierter Salzsäure gegeben.
-
Aufarbeitung: Nach Beendigung der Gasentwicklung (N₂) wird das Reaktionsgemisch mit einem organischen Lösungsmittel extrahiert.
-
Reinigung: Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel abdestilliert. Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Quantitative Daten
| Derivatisierungsmethode | Reagenzien | Temperatur | Zeit | Ausbeute (%) | Referenz |
| Herstellung des Ausgangsmaterials | 4-Chlor-3-nitro-benzotrifluorid, wässriges Ammoniak | 115 °C | 6 h | 98-99 | [2] |
| N-Acylierung | Essigsäureanhydrid | Rückfluss | 2 h | >90 (typisch) | [1] |
| Reduktion (Elektrochemisch) | H₂O/MeOH, H₂SO₄ | Raumtemperatur | 2 h | 85 | |
| Diazotierung/Sandmeyer (Chlorierung) | NaNO₂, HCl, CuCl | 0-5 °C, dann 50-60 °C | 1.5 h | 60-80 (typisch) | [3] |
Weiterführende Synthese: Synthese von Benzimidazolen
Derivate von 2-Nitro-4-(trifluormethyl)anilin sind wertvolle Ausgangsstoffe für die Synthese von heterocyclischen Verbindungen. Ein wichtiges Beispiel ist die Synthese von Benzimidazolen, die in vielen pharmazeutischen Wirkstoffen vorkommen.
Protokoll: Eintopfsynthese von 2-Aryl-7-(trifluormethyl)benzimidazolen
-
Reaktionsaufbau: In einem Reaktionsgefäß werden 2-Nitro-4-(trifluormethyl)anilin, ein aromatischer Aldehyd und ein Reduktionsmittel (z. B. Zinkstaub und Natriumhydrogensulfit) in Wasser suspendiert.
-
Reaktion: Die Mischung wird für mehrere Stunden bei 100 °C erhitzt. Die Reaktion beinhaltet die Reduktion der Nitrogruppe und die anschließende Cyclokondensation mit dem Aldehyd.[4]
-
Aufarbeitung: Nach Abkühlen wird das Reaktionsgemisch filtriert und der Rückstand mit Wasser gewaschen.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Visualisierungen
Bildunterschrift: Derivatisierungswege von 2-Nitro-4-(trifluormethyl)anilin.
Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf.
References
Application Notes and Protocols for the Scale-up of 2-Nitro-4-(trifluoromethyl)aniline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Nitro-4-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring nitro, amino, and trifluoromethyl groups, makes it a versatile building block for more complex molecules.[2] Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction parameters, safety protocols, and process optimization to ensure high yield, purity, and operational safety. These notes provide detailed protocols and key scale-up considerations for the synthesis of this compound.
Primary Synthesis Route: Amination of 4-Chloro-3-nitro-benzotrifluoride
The most common and high-yielding industrial method for preparing this compound involves the nucleophilic aromatic substitution of 4-chloro-3-nitro-benzotrifluoride with ammonia. This reaction is typically performed in an aqueous medium at elevated temperatures and pressures.
A patent describes a process where 4-chloro-3-nitro-benzotrifluoride is reacted with an excess of aqueous ammonia in a steel autoclave.[3] The reaction is heated to temperatures between 80°C and 150°C, which generates significant pressure (e.g., 11 bar).[3] This method has been shown to produce the desired product in excellent yields (98-99%) and high purity (>98% by HPLC).[3]
Scale-up Considerations
Scaling this reaction requires meticulous attention to several factors to maintain efficiency and safety.
-
Thermal Management: The amination reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. The reactor must have a robust cooling system, and the rate of heating should be carefully controlled.
-
Pressure Control: The reaction is conducted in a sealed autoclave at high temperatures, leading to a significant increase in internal pressure.[3] The reactor must be rated for the expected pressures, and continuous pressure monitoring is essential. A pressure relief system should be in place as a safety precaution.
-
Reagent Stoichiometry and Addition: An excess of ammonia is used to drive the reaction to completion.[3] On a large scale, the introduction of gaseous ammonia from a pressure vessel into the autoclave requires precise control and monitoring.[3]
-
Mixing: Efficient agitation is crucial to ensure homogeneity between the aqueous ammonia phase and the organic substrate, maximizing the reaction rate and yield. Inadequate mixing can lead to localized overheating and increased byproduct formation.
-
Work-up and Product Isolation: Post-reaction, the mixture is cooled, and the pressure is released. The product, which crystallizes upon cooling, is isolated by filtration.[3] The process should be designed to handle large volumes of slurry. The mother liquor can be recycled to subsequent batches to improve overall yield and reduce waste.[3]
Key Process Parameters
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Source |
| Starting Material | 4-chloro-3-nitro-benzotrifluoride | [3] |
| Reagent | Aqueous Ammonia (excess) | [3] |
| Temperature | 80 - 150°C (preferred 100 - 120°C) | [3] |
| Pressure | ~11 bar | [3] |
| Reaction Time | 6 hours | [3] |
| Catalyst | Copper catalyst (optional) | [3] |
| Yield | 98 - 99% | [3] |
| Purity (HPLC) | >98% | [3] |
| Melting Point | 106 - 107.5°C | [3] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a patented industrial process.[3]
Materials and Equipment:
-
5-liter steel autoclave with stirrer, heating/cooling jacket, temperature and pressure sensors.
-
4-chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia solution (22%)
-
Gaseous ammonia
-
Filtration apparatus
-
Drying oven
| Reagent | Moles | Quantity |
| 4-chloro-3-nitro-benzotrifluoride | 2.85 mol | 644 g |
| Aqueous Ammonia (22%) | 16.2 mol | 1250 g |
| Gaseous Ammonia | 6.7 mol | 114 g |
Procedure:
-
Charging the Reactor: Charge the 5-liter steel autoclave with 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of 22% aqueous ammonia solution.
-
Sealing and Pressurizing: Seal the autoclave. With stirring, add an additional 114 g (6.7 mol) of gaseous ammonia from a pressure vessel at room temperature.
-
Reaction: Heat the reaction mixture to 115°C and maintain this temperature for 6 hours. The internal pressure will rise to approximately 11 bar.
-
Cooling and Depressurization: After the reaction is complete, cool the mixture to room temperature. The pressure will decrease, allowing for the safe opening of the reactor.
-
Product Isolation: Discharge the resulting suspension of the crystalline product. Filter the product from the mother liquor.
-
Washing: Wash the filter cake twice with 300 ml of water each time.
-
Drying: Dry the product to obtain this compound.
-
Yield and Purity: The expected yield is approximately 575-581 g (98-99% of theory), with a purity of >98% (HPLC) and a melting point of 106-107.5°C.[3]
Safety Considerations
Handling nitroaromatic compounds and performing high-pressure reactions require strict adherence to safety protocols.
| Hazard | Mitigation Strategy | Source |
| High Pressure | Use a properly rated steel autoclave with a pressure relief valve. Continuously monitor internal pressure. | [3][4] |
| Exothermic Reaction | Ensure the reactor has an efficient cooling system. Control the heating rate and monitor the internal temperature closely. | [5] |
| Toxicity | This compound and related compounds are toxic if swallowed, inhaled, or in contact with skin.[6][7] | [6][7] |
| Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8] | [7][8] | |
| Work in a well-ventilated area or use a fume hood.[8] | [8] | |
| Thermal Decomposition | Avoid excessive heating. Nitroaromatic compounds can decompose, releasing hazardous gases like nitrogen oxides.[8][9] | [8][9] |
| Flammability | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry powder).[8] | [8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Scale-up Considerations Logic Diagram
Caption: Interdependencies of key scale-up considerations.
References
- 1. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Catalytic Reactions Involving 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Nitro-4-(trifluoromethyl)aniline
This compound is a pivotal starting material in modern organic synthesis, valued for its unique trifluoromethyl (-CF3) and nitro (-NO2) functionalities. The potent electron-withdrawing nature of these groups significantly influences the reactivity of the aromatic ring, making this compound a versatile precursor for a wide array of high-value molecules. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of key catalytic transformations of this compound, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.
The primary synthetic utility of this molecule lies in the sequential or tandem catalytic modification of its functional groups. The most common and powerful transformation is the catalytic reduction of the nitro group to an amine, yielding 2-Amino-4-(trifluoromethyl)aniline. This diamine is a critical building block for the synthesis of heterocyclic structures, most notably benzimidazoles, which are prevalent in medicinally active compounds. Furthermore, subsequent or prior halogenation of the aromatic ring opens the door to a suite of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.
This document will detail the following key catalytic processes:
-
Catalytic Hydrogenation: The selective reduction of the nitro group to form 2-Amino-4-(trifluoromethyl)aniline.
-
Palladium-Catalyzed Cross-Coupling Reactions: The functionalization of halogenated derivatives via Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Benzimidazole Synthesis: The cyclization of the corresponding diamine to form the medicinally important benzimidazole scaffold.
Section 1: Catalytic Hydrogenation of this compound
The reduction of the nitro group in this compound to an amine is the most fundamental and widely utilized transformation of this substrate. The resulting 4-(trifluoromethyl)benzene-1,2-diamine is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, selectivity, and atom economy.[1]
Causality Behind Experimental Choices
The choice of catalyst is paramount for achieving high yields and selectivity in the hydrogenation of nitroarenes. The most commonly employed catalysts are palladium on carbon (Pd/C) and Raney Nickel.[2]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and selectivity for the reduction of nitro groups under mild conditions.[3] It is generally less prone to causing hydrodehalogenation if other halogens are present on the aromatic ring, compared to more aggressive catalysts.
-
Raney Nickel: A highly active catalyst, Raney Nickel is effective for the hydrogenation of a wide range of functional groups, including nitro compounds.[4][5] It is often used in industrial settings due to its lower cost compared to palladium. However, it can be pyrophoric and may require more careful handling.[4]
-
Platinum(IV) Oxide (PtO2): Also known as Adams' catalyst, PtO2 is a versatile hydrogenation catalyst that is often used for the reduction of various functional groups.[6]
The solvent system is also a critical parameter. Alcohols such as methanol and ethanol are commonly used as they are good solvents for the substrate and do not interfere with the reaction. The reaction is typically carried out under a hydrogen atmosphere, with the pressure influencing the reaction rate.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol describes a general procedure for the catalytic hydrogenation of this compound to 2-Amino-4-(trifluoromethyl)aniline using 10% Palladium on Carbon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation vessel, add this compound (1.0 eq) and the solvent (MeOH or EtOH, approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.
-
Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethyl)aniline. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Comparative Performance of Hydrogenation Catalysts
| Substrate | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene (model) | Pd/C (5%) | Methanol | 1.1 bar | 40-50 | 0.5-1.5 | >99 | [7] |
| 2-Nitrotoluene | Raney Ni | Ethanol | 50 psi | 25 | 2 | >95 | General Protocol |
| 2-Nitroaniline | Zn/NaHSO₃ | Water | N/A | 100 | 0.5 | 92 | [8] |
Note: Specific data for the hydrogenation of this compound is often proprietary. The data presented for model substrates provides a general guideline for expected performance.
Visualization: Catalytic Hydrogenation Workflow
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[9] For derivatives of this compound, these reactions allow for the introduction of a wide range of substituents, leading to complex molecules with diverse properties. The most relevant reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are typically performed on a halogenated derivative, such as 2-Bromo-4-(trifluoromethyl)aniline.
Causality Behind Experimental Choices
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. The electron-withdrawing trifluoromethyl group in a substrate like 2-bromo-4-(trifluoromethyl)aniline can enhance the rate of oxidative addition, a key step in the catalytic cycle, potentially leading to higher yields.[10] The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[9][11] It is a powerful method for synthesizing substituted anilines. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and suppress side reactions.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Aniline Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted aniline with an arylboronic acid.
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline (or similar bromo-aniline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromo-aniline (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Aniline Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromo-substituted aniline with a primary or secondary amine.
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline (or similar bromo-aniline)
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Reagent Addition: Add the bromo-aniline (1.0 eq), the amine (1.2-1.5 eq), and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Reaction | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available, expected to be high | |
| 2-Bromopyridine | Phenylboronic Acid | Suzuki-Miyaura | Pd₂(dba)₃ / Ligand 1 | NaOt-Bu | Dioxane | 82 | [13] |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | Data not available, expected to be high | [10] |
| 2-Bromopyridine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos | DBU | Toluene | >95 | [14] |
Note: The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aryl halide in the oxidative addition step of these catalytic cycles.[10]
Visualization: Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Section 3: Synthesis of 5-(Trifluoromethyl)benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry.[15][16] The reduction product of this compound, which is 4-(trifluoromethyl)benzene-1,2-diamine, is an ideal precursor for the synthesis of 5-(trifluoromethyl)benzimidazoles.
Causality Behind Experimental Choices
The synthesis of benzimidazoles from o-phenylenediamines can be achieved through condensation with various carbonyl compounds or their equivalents.
-
Condensation with Aldehydes: This is a common method where the diamine reacts with an aldehyde, followed by an oxidative cyclization to form the benzimidazole.[8]
-
Condensation with Carboxylic Acids or Orthoesters: This approach, often acid-catalyzed, involves the formation of an amide intermediate followed by cyclization and dehydration.[17]
-
One-Pot Reductive Cyclization: This efficient method starts directly from the 2-nitroaniline, where the nitro group is reduced in situ, and the resulting diamine immediately reacts with a carbonyl compound present in the reaction mixture.[8] This avoids the isolation of the potentially unstable diamine intermediate.
Experimental Protocol: One-Pot Synthesis from 2-Nitroaniline and an Aldehyde
This protocol describes a one-pot reductive cyclization of a 2-nitroaniline with an aromatic aldehyde to form a 2-substituted benzimidazole, adapted from a general procedure.[8]
Materials:
-
This compound
-
Aromatic aldehyde
-
Zinc powder (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethyl acetate
Procedure:
-
Initial Reaction: In a round-bottom flask, stir a mixture of this compound (1.0 mmol), Zn powder (3.0 mmol), and NaHSO₃ (6.0 mmol) in water (20 mL) at room temperature for 10 minutes.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 100 °C and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction and filter off the solid zinc. Pour the filtrate into ice-cold water and extract with ethyl acetate.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Synthesis of Substituted Benzimidazoles
| Starting Material | Reagent | Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 2-Nitroaniline | Benzaldehyde | One-pot Reductive Cyclization | Zn/NaHSO₃ | Water | 92 | [8] |
| 2-Nitroaniline | Triethyl orthoformate | One-pot Reductive Cyclization | Pd/C, HOAc | Methanol | 95 | |
| o-Phenylenediamine | Acetic Acid | Condensation | HCl | Water | High | General Protocol |
| 4-(Trifluoromethyl)-o-phenylenediamine | Trifluoroacetic Acid | Condensation | PPA | N/A | High | [18] |
Visualization: Benzimidazole Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. helgroup.com [helgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitro-4-(trifluoromethyl)aniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.
Q1: My reaction yield is significantly lower than the reported 98-99%. What are the potential causes and how can I improve it?
Low yields can stem from several factors. A systematic approach to identify the root cause is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Verify Reaction Time and Temperature: Ensure the reaction is heated to the recommended temperature (100-150°C) for the specified duration (e.g., 6 hours).[1]
-
Monitor Reaction Progress: If possible, take aliquots (after safely cooling and depressurizing the reactor) to monitor the disappearance of the starting material, 4-chloro-3-nitro-benzotrifluoride, by techniques like TLC or GC-MS.
-
Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time.
-
-
-
Inadequate Mixing: Poor agitation can lead to a heterogeneous reaction mixture, preventing efficient contact between the reactants.
-
Solution: Ensure the stirring or shaking mechanism of your high-pressure reactor is functioning optimally throughout the reaction.
-
-
Leaks in the Reactor: A leak in the autoclave will lead to a loss of ammonia pressure, which is crucial for the reaction.
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Solution: Before starting the reaction, always perform a leak test on the high-pressure reactor according to the manufacturer's instructions.
-
-
Sub-optimal Ammonia Concentration: The concentration and excess of aqueous ammonia are critical.
-
Solution: Use a concentrated aqueous ammonia solution (e.g., 25-30%). A significant excess of ammonia is necessary to drive the reaction to completion.[1]
-
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
-
Solution: Adhere closely to the recommended temperature range. Higher temperatures might increase the rate of side reactions.
-
Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
The primary impurity is likely unreacted starting material. Other side products can arise from the reaction conditions.
Potential Side Products & Minimization Strategies:
-
Unreacted 4-chloro-3-nitro-benzotrifluoride: This is the most common impurity if the reaction is incomplete.
-
Minimization: See solutions for "Incomplete Reaction" in Q1.
-
-
Hydrolysis Products: Although not explicitly reported as a major issue in the primary literature for this specific synthesis, the high temperature and presence of water could potentially lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid or the chloro group to a hydroxyl group.
-
Minimization: Avoid excessively high temperatures and unnecessarily long reaction times.
-
-
Di- and Tri-arylamine Formation: In some ammonolysis reactions, the product amine can act as a nucleophile and react with the starting aryl halide. However, the large excess of ammonia used in this procedure should minimize this.
-
Minimization: Maintain a high molar excess of ammonia relative to the 4-chloro-3-nitro-benzotrifluoride.
-
Q3: How do I effectively purify the crude this compound?
The crude product, which precipitates from the reaction mixture, can be purified through a series of washing and recrystallization steps.
Purification Protocol:
-
Filtration: After cooling the reaction mixture to room temperature and venting any excess pressure, filter the suspension to collect the solid product.
-
Washing with Water: Wash the filter cake thoroughly with water to remove any remaining ammonia, ammonium chloride, and other water-soluble impurities.[1]
-
Drying: Dry the washed product.
-
Recrystallization (Optional): If further purification is needed to remove organic impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Frequently Asked Questions (FAQs)
Q1: Is a copper catalyst necessary for the synthesis of this compound from 4-chloro-3-nitro-benzotrifluoride?
While the reaction can be performed with or without a copper catalyst, the addition of a catalyst can potentially allow for milder reaction conditions (lower temperature and pressure) or shorter reaction times. However, high yields (98-99%) have been reported without a catalyst by using elevated temperatures (around 115°C) and pressures.[1]
Q2: What type of copper catalyst is recommended?
If a catalyst is used, common choices for similar amination reactions include copper(I) oxide (Cu₂O), copper(I) chloride (CuCl), or copper(II) carbonate (CuCO₃). The choice of catalyst may require optimization for your specific setup.
Q3: What are the key safety precautions for this synthesis?
This reaction involves high temperatures and pressures and should only be conducted in a properly functioning and certified high-pressure reactor (autoclave). Key safety precautions include:
-
Pressure Equipment: Ensure the autoclave is rated for the temperatures and pressures that will be generated.
-
Pressure Monitoring: Constantly monitor the pressure inside the reactor during the reaction.
-
Proper Venting: Ensure the reactor is safely vented in a fume hood after the reaction has cooled to room temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: Can I use a different starting material?
The synthesis from 4-chloro-3-nitro-benzotrifluoride is a well-established and high-yielding method. Other routes, such as the nitration of 4-(trifluoromethyl)aniline, can be more complex to control and may result in a mixture of isomers, complicating purification.
Data Presentation
| Parameter | Condition 1[1] | Condition 2[1] |
| Starting Material | 4-chloro-3-nitro-benzotrifluoride | 4-chloro-3-nitro-benzotrifluoride |
| Reagent | 22% Aqueous Ammonia | Mother Liquor + Gaseous Ammonia |
| Molar Excess of NH₃ | ~8-fold | ~8-fold |
| Temperature | 115 °C | 115 °C |
| Pressure | 11 bar | Not specified |
| Reaction Time | 6 hours | 6 hours |
| Catalyst | None | None |
| Yield | 99% | 98% |
| Purity (HPLC) | >98% | >98% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Based on Patent EP0381010A2)[1]
-
Reactor Charging: In a 5-liter steel autoclave, charge 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of a 22% aqueous ammonia solution (containing approximately 16.2 mol of ammonia).
-
Sealing and Pressurizing: Seal the autoclave and, with stirring at room temperature, introduce an additional 114 g (6.7 mol) of gaseous ammonia from a pressure cylinder.
-
Heating and Reaction: Heat the reaction mixture to 115°C. The pressure will rise to approximately 11 bar. Maintain the reaction at this temperature for 6 hours with continuous stirring.
-
Cooling and Depressurization: After 6 hours, cool the reactor to room temperature. The pressure will decrease as the reactor cools. Once at room temperature, safely vent any remaining pressure in a fume hood.
-
Product Isolation: Open the reactor and discharge the suspension of the crystalline product.
-
Purification:
-
Filter the suspension to collect the solid product.
-
Wash the filter cake twice with 300 ml of water each time.
-
Dry the product.
-
-
Analysis: The expected yield is approximately 581 g (99% of theoretical), with a melting point of 106-107°C and a purity of >98% as determined by HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Side reactions and byproduct formation in 2-Nitro-4-(trifluoromethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
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Electrophilic Nitration: This route involves the nitration of a 4-(trifluoromethyl)aniline derivative. To control the regioselectivity and prevent unwanted side reactions, the amino group is typically protected, for example, as an acetanilide, prior to the nitration step. This is followed by deprotection to yield the final product.
-
Nucleophilic Aromatic Substitution (SNAr): This highly efficient method involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia.[1] This approach generally provides the desired product in high yield and purity, avoiding the formation of positional isomers.[1]
Q2: Why is direct nitration of 4-(trifluoromethyl)aniline generally not recommended?
A2: Direct nitration of 4-(trifluoromethyl)aniline with strong acids can be problematic. The strongly acidic conditions will protonate the amino group, forming an anilinium ion. The -NH3+ group is a strong deactivating group and a meta-director. This would lead to the formation of 3-nitro-4-(trifluoromethyl)aniline as a significant byproduct, making the purification of the desired 2-nitro isomer difficult.
Q3: What are the main advantages of the Nucleophilic Aromatic Substitution (SNAr) route?
A3: The SNAr route using 4-chloro-3-nitro-benzotrifluoride and ammonia offers several advantages, including:
-
High Regioselectivity: The starting material already has the nitro group in the desired position, eliminating the formation of positional isomers.
-
High Yields: Published procedures report yields of over 98%.[1]
-
High Purity: The final product is often obtained in high purity (>98% by HPLC) with simple workup procedures.[1]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and quantifying the purity of the final product.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.
Troubleshooting Guides
Route 1: Electrophilic Nitration of N-Acetyl-4-(trifluoromethyl)aniline
This section provides troubleshooting for the synthesis of this compound via the nitration of N-acetyl-4-(trifluoromethyl)aniline followed by deprotection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently strong nitrating agent: The trifluoromethyl group is strongly deactivating, making the aromatic ring less reactive. 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. 3. Poor solubility of the substrate: The N-acetyl-4-(trifluoromethyl)aniline may not be fully dissolved in the reaction medium. | 1. Use a stronger nitrating agent, such as a mixture of fuming nitric acid and oleum. However, be aware that harsher conditions can decrease selectivity. 2. Gradually increase the reaction temperature while carefully monitoring the reaction by TLC or HPLC to avoid over-reaction. 3. Use a co-solvent like acetic acid to improve solubility. |
| Formation of multiple products (isomers) | 1. Incorrect directing effects: While the acetamido group is an ortho,para-director, some meta-nitration can still occur. 2. Reaction temperature too high: Higher temperatures can lead to a decrease in regioselectivity. | 1. Carefully control the reaction temperature, ideally keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent. 2. Purification by column chromatography or recrystallization will be necessary to separate the desired 2-nitro isomer from other positional isomers. |
| Formation of dinitro byproducts | 1. Excessive nitrating agent: Using too much of the nitrating agent can lead to the introduction of a second nitro group. 2. Prolonged reaction time or high temperature: Forcing the reaction conditions can promote dinitration. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-nitration. |
| Incomplete deprotection of the acetyl group | 1. Insufficient hydrolysis conditions: The acid or base concentration may be too low, or the reaction time too short. 2. Low reaction temperature: The hydrolysis may require heating to proceed at a reasonable rate. | 1. Increase the concentration of the acid or base used for hydrolysis or extend the reaction time. 2. Heat the reaction mixture to reflux, monitoring the progress by TLC or HPLC until the acetylated intermediate is no longer present. |
Route 2: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitro-benzotrifluoride
This section provides troubleshooting for the synthesis of this compound via the reaction of 4-chloro-3-nitro-benzotrifluoride with ammonia.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient excess of ammonia: A large excess of ammonia is typically required to drive the reaction to completion.[1] 2. Low reaction temperature or short reaction time: The reaction is typically carried out at elevated temperatures (e.g., 80-150 °C) for several hours.[1] 3. Inefficient mixing: In a multiphasic system, poor mixing can limit the reaction rate. | 1. Use a significant molar excess of aqueous ammonia as described in established procedures.[1] 2. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the disappearance of the starting material by HPLC. 3. Ensure vigorous stirring throughout the reaction. |
| Difficulties in product isolation/purification | 1. Product is an oil instead of a solid: This may be due to the presence of impurities. 2. Low purity after initial workup: Residual starting materials or side products may be present. | 1. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. 2. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Washing the crude product with water is important to remove inorganic salts.[1] |
| Low yield | 1. Loss of product during workup: The product may have some solubility in the aqueous phase. 2. Incomplete reaction (see above). | 1. After the initial filtration, the aqueous mother liquor can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Ensure the reaction has gone to completion before starting the workup. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (High-Yield Method)
This protocol is adapted from a patented procedure and is the recommended route for high yield and purity.[1]
Materials:
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4-Chloro-3-nitro-benzotrifluoride
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Aqueous ammonia (25-30% solution)
-
Copper catalyst (e.g., copper(II) carbonate or copper(I) oxide) (optional, but may improve reaction rate)
Procedure:
-
In a pressure-rated reactor, charge 4-chloro-3-nitro-benzotrifluoride and a large molar excess of aqueous ammonia (e.g., 400 to 700 mol% of ammonia relative to the starting material).
-
(Optional) Add a catalytic amount of a copper catalyst.
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Seal the reactor and heat the mixture to 100-120 °C with vigorous stirring. The pressure will increase during the reaction.
-
Maintain the temperature for several hours until the reaction is complete (monitor by HPLC).
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
The product will typically precipitate as a crystalline solid. Filter the suspension and wash the solid with water until the washings are neutral.
-
Dry the product under vacuum to obtain this compound.
Expected Outcome:
-
Yield: >98%
-
Purity: >98% (by HPLC)
Protocol 2: Synthesis via Electrophilic Nitration (Illustrative)
This is a general procedure for the nitration of an activated aniline derivative.
Step 1: Acetylation of 4-(Trifluoromethyl)aniline
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Dissolve 4-(trifluoromethyl)aniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).
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Add a slight excess of acetic anhydride.
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Stir the reaction mixture at room temperature or with gentle heating until the starting aniline is consumed (monitor by TLC).
-
Quench the reaction with water and collect the precipitated N-acetyl-4-(trifluoromethyl)aniline by filtration. Wash with water and dry.
Step 2: Nitration of N-Acetyl-4-(trifluoromethyl)aniline
-
Cool a mixture of concentrated sulfuric acid to 0 °C.
-
Slowly add the N-acetyl-4-(trifluoromethyl)aniline while maintaining the temperature at 0-5 °C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
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Add the nitrating mixture dropwise to the solution of the acetanilide, keeping the temperature below 5 °C.
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Stir the reaction at low temperature for a few hours, monitoring the progress by TLC or HPLC.
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Carefully pour the reaction mixture onto crushed ice to precipitate the crude nitro-acetanilide.
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Filter the solid, wash thoroughly with water, and dry.
Step 3: Deprotection (Hydrolysis)
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Suspend the crude nitro-acetanilide in an aqueous acidic solution (e.g., aqueous HCl) or a basic solution (e.g., aqueous NaOH in ethanol).
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Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture. If using acidic hydrolysis, neutralize with a base to precipitate the product. If using basic hydrolysis, the product may precipitate upon cooling or after acidification.
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Filter the solid, wash with water, and dry.
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Purify the crude this compound by column chromatography or recrystallization to separate it from other isomers.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Electrophilic Nitration |
| Starting Materials | 4-Chloro-3-nitro-benzotrifluoride, Ammonia | 4-(Trifluoromethyl)aniline, Acetic Anhydride, Nitric Acid, Sulfuric Acid |
| Number of Steps | 1 | 3 (Acetylation, Nitration, Deprotection) |
| Typical Yield | >98% | Variable, generally lower due to multiple steps and purification losses. |
| Purity of Crude Product | High (>98%) | Lower, contains positional isomers. |
| Main Byproducts | Minimal | Positional isomers (e.g., 3-nitro-4-(trifluoromethyl)aniline), dinitro compounds. |
| Key Advantage | High yield and selectivity. | Utilizes a more readily available starting material in some cases. |
Visualizations
Caption: Overview of the two primary synthetic routes.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)aniline. The following information is designed to help you remove impurities from this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurity is the unreacted starting material from the synthesis process. A prevalent industrial synthesis involves the reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia.[1] Therefore, the primary impurity you might encounter is 4-chloro-3-nitro-benzotrifluoride . Other potential impurities could include side products from the amination reaction or degradation products.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 106°C to 107.5°C .[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: What are suitable analytical methods to check the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check of purity and to monitor the progress of purification. A Gas Chromatography (GC) method could potentially be developed based on methods for similar compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Work-up | Incomplete reaction or insufficient washing. | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Wash the crude product thoroughly with water to remove any water-soluble impurities. |
| Oiling Out During Recrystallization | The solute is coming out of solution above its melting point. The chosen solvent is too nonpolar. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture to bring the oil back into solution, then allow it to cool slowly. Alternatively, select a more polar solvent system for recrystallization. |
| Poor Recovery After Recrystallization | Using too much solvent. Cooling the solution too quickly. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Use a less polar solvent system or a mixture of solvents to decrease solubility at low temperatures. |
| Peak Tailing in Column Chromatography | The basic aniline group is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your mobile phase to neutralize the acidic sites on the silica gel. |
| Co-elution of Impurities in Column Chromatography | The polarity of the mobile phase is not optimal for separating the desired compound from a specific impurity. | If the impurity is more polar, decrease the polarity of the mobile phase (e.g., lower the percentage of ethyl acetate in hexanes). If the impurity is less polar, a gradual increase in the mobile phase polarity (gradient elution) may be necessary. |
Experimental Protocols
Recrystallization Protocol (Ethanol/Water System)
This protocol is based on methods for structurally similar nitroanilines and the known solubility of the target compound.
Materials:
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Crude this compound
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Ethanol (95%)
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Deionized Water
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Büchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (approximately 70-80°C) and stir until the solid is fully dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
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Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C).
Column Chromatography Protocol
This protocol is adapted from a method for a similar halogenated trifluoromethylaniline.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexanes
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Ethyl acetate
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Triethylamine (TEA)
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Chromatography column
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Collection tubes
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TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase composition by running TLC plates. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The target compound should have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (with 0.5% TEA added) and pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
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Elution: Begin eluting with the mobile phase, applying gentle positive pressure to maintain a steady flow rate.
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Fraction Collection: Collect fractions in an orderly manner.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| Melting Point (Pure) | 106 - 107.5 °C[1] |
| Appearance | Yellow to orange crystalline solid |
| Purity (after synthesis and washing) | >98% (by HPLC)[1] |
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Nitro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The most efficient and high-yielding method reported is the amination of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia. This reaction is typically carried out in a pressure vessel at elevated temperatures.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and control are:
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Temperature: The reaction is typically conducted between 80°C and 150°C, with a preferred range of 100°C to 120°C.[1]
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Pressure: The reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia at 115°C typically results in a pressure of 11 bar.[1]
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Reaction Time: A reaction time of approximately 6 hours at the optimal temperature is generally sufficient for high conversion.[1]
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Ammonia Concentration: A significant excess of aqueous ammonia is crucial to drive the reaction to completion.
Q3: Is a catalyst necessary for the amination reaction?
A3: The reaction can proceed without a catalyst. However, the use of a copper catalyst, such as copper(II) carbonate or copper(I) oxide, is optional and may influence the reaction rate and yield.
Q4: What is the expected yield and purity of this compound?
A4: Under optimized conditions, yields of 98-99% with a purity of greater than 98% (as determined by HPLC) can be achieved.[1]
Q5: What are the primary safety precautions to consider during this synthesis?
A5: This reaction involves heating a closed system to generate pressure, so a properly rated and maintained autoclave is essential. Ammonia is a corrosive and toxic gas, and the reaction should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Observation | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives a very low yield. | Insufficient Temperature: The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature within the recommended range of 100-120°C and monitor the progress by TLC or HPLC.[1] |
| Inadequate Mixing: Poor agitation in the reactor can lead to localized concentration gradients and incomplete reaction. | Ensure the stirring mechanism in the autoclave is functioning correctly and providing vigorous agitation. | |
| Leak in the Reactor: A leak in the pressure vessel will prevent the buildup of necessary pressure and may allow ammonia to escape. | Before starting the reaction, perform a pressure test on the autoclave to ensure it is properly sealed. | |
| Insufficient Ammonia: The molar excess of ammonia may be too low to drive the reaction to completion. | Use a larger excess of concentrated aqueous ammonia. |
Product Purity Issues
| Observation | Possible Cause | Suggested Solution |
| Presence of starting material (4-chloro-3-nitro-benzotrifluoride) in the final product. | Incomplete Reaction: The reaction has not gone to completion. | Increase the reaction time or temperature within the recommended limits. Ensure adequate ammonia concentration and efficient mixing. |
| Presence of unknown impurities. | Side Reactions: Although the primary reaction is generally clean, side reactions can occur. Potential byproducts could include other positional isomers if the starting material is not pure, or products from the hydrolysis of the trifluoromethyl group under harsh basic conditions, though this is less common. | Optimize reaction conditions to favor the desired product (temperature, time, and reactant ratios). Purify the crude product using recrystallization. |
| The isolated product is an oil or fails to crystallize. | Presence of Impurities: Impurities can depress the melting point and inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different recrystallization solvents or solvent systems. |
| Supersaturation: The solution may be too concentrated for crystals to form. | Add a small amount of additional solvent to the cooled solution and try to induce crystallization by scratching the inside of the flask with a glass rod. |
Purification Challenges
| Observation | Possible Cause | Suggested Solution |
| Difficulty in finding a suitable recrystallization solvent. | Inappropriate Solvent Choice: The polarity of the solvent may be too similar to or too different from the product. | Screen a variety of solvents with different polarities. Good starting points for nitroanilines include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane. The ideal solvent should dissolve the compound when hot and have low solubility when cold. |
| "Oiling out" during recrystallization. | High Solute Concentration or Too Rapid Cooling: The compound is coming out of solution above its melting point. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial. |
| Low recovery after recrystallization. | Using too much solvent: A significant amount of the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution to a low temperature (e.g., in an ice bath) to maximize crystal formation. |
| Product is significantly soluble in the cold solvent. | Choose a different solvent or solvent system where the product has lower solubility at cold temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described in patent EP0381010A2.[1]
Materials:
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4-chloro-3-nitro-benzotrifluoride
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Concentrated aqueous ammonia (25-30%)
-
Copper catalyst (optional, e.g., CuCO₃ or Cu₂O)
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Deionized water
Equipment:
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Autoclave (pressure reactor) with stirring mechanism and temperature/pressure controls
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Filtration apparatus (Büchner funnel, filter flask)
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Drying oven
Procedure:
-
Charge the autoclave with 4-chloro-3-nitro-benzotrifluoride and a significant molar excess of concentrated aqueous ammonia (e.g., 400 to 700 mol% of ammonia relative to the starting material).
-
If using a catalyst, add it to the mixture.
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Seal the autoclave and begin stirring.
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Heat the reaction mixture to 115°C. The pressure will rise to approximately 11 bar.
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Maintain the temperature and stirring for 6 hours.
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After the reaction is complete, cool the autoclave to room temperature. The pressure should decrease as the vessel cools.
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Once at room temperature and atmospheric pressure, carefully open the autoclave in a well-ventilated fume hood.
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Discharge the resulting crystalline product suspension.
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Filter the product using a Büchner funnel and wash the filter cake twice with deionized water.
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Dry the purified this compound in an oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on the optimized protocol.
Table 1: Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitro-benzotrifluoride | [1] |
| Reagent | Excess aqueous ammonia (25-30%) | [1] |
| Temperature | 100 - 120 °C | [1] |
| Pressure | ~11 bar | [1] |
| Reaction Time | 6 hours | [1] |
| Catalyst | Optional (e.g., CuCO₃, Cu₂O) |
Table 2: Expected Results
| Parameter | Value | Method of Analysis | Reference |
| Yield | 98 - 99% | Gravimetric | [1] |
| Purity | >98% | HPLC | [1] |
| Melting Point | 106 - 107.5 °C | Melting Point Apparatus | [1] |
| Appearance | Crystalline solid | Visual | [1] |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships for optimizing reaction parameters.
References
Challenges in handling and storing 2-Nitro-4-(trifluoromethyl)aniline
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Nitro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. The primary hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: It can cause skin, eye, and respiratory system irritation.[1][2][4][5][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, immediate first aid is crucial:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][4][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[2][4][5][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5][7]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the stability and integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Keep it away from heat, sparks, and open flames.[4] The recommended storage temperature is typically room temperature.[1] It should be stored in a locked-up area accessible only to authorized personnel.[3]
Q4: Is this compound stable? What are the conditions to avoid?
A4: The product is stable under normal handling and storage conditions.[4] However, you should avoid:
-
High Temperatures: Strong heating can lead to decomposition.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[4][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has changed color (darkened) | Exposure to light, air, or impurities over time. | While a slight color change may not impact all experiments, it could indicate degradation. It is recommended to use a fresh batch for sensitive applications. Ensure storage containers are tightly sealed and protected from light. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. Cross-contamination. | Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). Review handling procedures to ensure they are performed in a controlled environment (e.g., under an inert atmosphere if necessary). |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. Insufficient mixing. | This compound is soluble in methanol and toluene.[1] Ensure you are using a suitable solvent and apply gentle heating or sonication if necessary, while taking appropriate safety precautions. |
| Spill has occurred | Accidental mishandling. | Evacuate unnecessary personnel.[4] Wearing appropriate personal protective equipment (PPE), clean up the spill using dry methods to avoid generating dust.[6] Collect the residue in a sealed container for proper disposal.[6] Wash the area with large amounts of water.[6] |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O₂ | [8] |
| Molecular Weight | 206.12 g/mol | [1][8] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 105-106 °C | [1] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [1] |
| Flash Point | 47.8 °C | [1] |
| Solubility | Soluble in Methanol, Toluene | [1] |
Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | GHS07 | Warning | Causes serious eye irritation.[2][4] |
| Specific target organ toxicity (single exposure) | GHS07 | Warning | May cause respiratory irritation.[2][4] |
Experimental Protocols
Standard Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][4][5] In case of inadequate ventilation, use a respirator.[4]
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[2][6] Use non-sparking tools.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent while stirring.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[4][5] Clean all equipment and the work area to prevent cross-contamination.
-
Waste Disposal: Dispose of waste materials in a designated, labeled, and sealed container according to institutional and local regulations.[3][5]
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Use an absorbent material to contain the spill. Avoid using water on a dry spill to prevent spreading.
-
Clean-up: Carefully sweep or scoop the spilled material into a labeled container for hazardous waste.[2][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety officer.
Visualizations
References
- 1. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
Degradation pathways of 2-Nitro-4-(trifluoromethyl)aniline under different conditions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Nitro-4-(trifluoromethyl)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under different conditions?
A1: While specific degradation pathways for this compound are not extensively documented, we can propose hypothetical pathways based on the degradation of structurally similar compounds, such as other nitroaromatic and fluorinated aniline derivatives. The primary degradation routes are expected to be photodegradation, microbial degradation, and chemical oxidation.
-
Photodegradation: Under UV irradiation, the primary reactions are likely to involve the reduction of the nitro group and hydroxylation of the aromatic ring. The trifluoromethyl group is generally resistant to degradation.
-
Microbial Degradation: Aerobic microbial degradation is expected to proceed via initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechol-like intermediates, followed by ring cleavage. Anaerobic degradation would likely involve the reduction of the nitro group to an amino group.
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs) utilizing hydroxyl radicals (•OH) will likely attack the aromatic ring, leading to hydroxylation and eventual mineralization.
Q2: What are the potential degradation intermediates I should look for?
A2: Based on the proposed pathways, potential degradation intermediates for this compound could include:
-
Photodegradation Intermediates:
-
2-Amino-4-(trifluoromethyl)phenol
-
4-(Trifluoromethyl)catechol
-
Nitroso and hydroxylamino derivatives
-
-
Microbial Degradation Intermediates:
-
4-(Trifluoromethyl)catechol
-
Protocatechuic acid derivatives
-
Ring-cleavage products (e.g., muconic acid derivatives)
-
-
Chemical Oxidation Intermediates:
-
Hydroxylated derivatives of this compound
-
Ring-opened products such as short-chain carboxylic acids
-
Q3: Why is the degradation of my this compound experiment proceeding slower than expected?
A3: The degradation rate of halogenated and nitrated anilines can be influenced by several factors. Increased fluorine substitution on the aniline ring has been shown to decrease the rate of microbial degradation.[1] The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can make the aromatic ring less susceptible to electrophilic attack, which is often the initial step in aerobic degradation pathways. Ensure that your experimental conditions, such as pH, temperature, and microbial consortia (if applicable), are optimized for the degradation of recalcitrant compounds.
Troubleshooting Guides
Photodegradation Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Insufficient light intensity or inappropriate wavelength. | Ensure the light source emits at a wavelength absorbed by the target compound. Increase light intensity if possible. |
| Presence of quenching species in the reaction medium. | Purify the solvent or water to remove any potential radical scavengers. | |
| Catalyst deactivation (if using a photocatalyst). | Ensure the catalyst is well-dispersed and not agglomerated. Consider catalyst regeneration or using a fresh batch. | |
| Formation of unknown byproducts | Complex secondary photochemical reactions. | Analyze samples at shorter time intervals to identify primary intermediates. Use radical scavengers to probe the reaction mechanism. |
Microbial Degradation Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No observable degradation | Lack of appropriate microbial strains with the necessary catabolic genes. | Use an enriched microbial consortium from a contaminated site. Acclimatize the microbial culture to the target compound by gradual exposure. |
| Toxicity of the compound to the microorganisms.[2] | Start with a lower concentration of this compound. Monitor microbial viability. | |
| Sub-optimal culture conditions (pH, temperature, nutrients). | Optimize the culture medium and physical parameters for the specific microbial consortium. | |
| Incomplete degradation (accumulation of intermediates) | A metabolic pathway is blocked, or a specific enzyme is missing or inhibited. | Identify the accumulating intermediate using analytical techniques like GC-MS or LC-MS. Supplement the culture with a co-substrate that might induce the required enzymes. |
Chemical Oxidation (AOP) Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation rate | Insufficient oxidant (e.g., H₂O₂) concentration. | Optimize the oxidant-to-substrate ratio. |
| Incorrect pH for hydroxyl radical formation. | Adjust the pH of the reaction mixture to the optimal range for the specific AOP being used (e.g., acidic for Fenton reaction). | |
| Presence of radical scavengers in the matrix. | Pre-treat the sample to remove interfering substances. | |
| High reagent consumption | Non-selective reaction of the oxidant with other matrix components. | Increase the selectivity of the process by adjusting the reaction conditions or using a different AOP. |
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound and its potential degradation products. Method optimization will be required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or acetic acid (for mobile phase modification)
-
Ammonium acetate or phosphate buffer
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths, including the λmax of the parent compound (around 240 nm and 380 nm) and potential intermediates. A DAD is highly recommended.
-
-
Sample Preparation:
-
Filter all samples through a 0.22 µm syringe filter before injection to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
-
Troubleshooting HPLC Analysis:
-
Peak Tailing: For amine-containing compounds, peak tailing can occur due to interactions with residual silanol groups on the column. Adding a small amount of a competing amine like triethylamine (0.1%) to the mobile phase or using a base-deactivated column can mitigate this.[3]
-
Poor Resolution: Optimize the mobile phase gradient and composition. A slower gradient or a different organic modifier (e.g., methanol instead of acetonitrile) may improve separation.
-
Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from previous injections. Ensure high-purity solvents and run blank injections to identify the source of contamination.
-
Quantitative Data Summary
Note: The following tables contain hypothetical quantitative data based on studies of structurally similar compounds, as specific data for this compound is limited. This data should be used as a reference for experimental design.
Table 1: Hypothetical Photodegradation Rates under Different Conditions
| Condition | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Notes |
| UV only | 0.015 | 46.2 | |
| UV/TiO₂ | 0.045 | 15.4 | Assumes optimal catalyst loading and pH |
| UV/H₂O₂ | 0.060 | 11.6 | Assumes optimal H₂O₂ concentration |
Table 2: Hypothetical Microbial Degradation Efficiency
| Microbial Culture | Initial Concentration (mg/L) | Degradation Efficiency (%) after 7 days | Optimal pH | Optimal Temperature (°C) |
| Activated Sludge Consortium | 50 | 65 | 7.0 | 30 |
| Pseudomonas sp. (adapted) | 50 | 85 | 7.2 | 30 |
| Rhodococcus sp. (adapted) | 50 | 80 | 7.0 | 28 |
Visualizations
References
- 1. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 2-Nitro-4-(trifluoromethyl)aniline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)aniline.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 400-98-6 |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molar Mass | 206.12 g/mol [1][2] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 105-106 °C[1] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted)[1] |
| Solubility | Soluble in Methanol, Toluene[1] |
| Storage Condition | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin, eye, and respiratory system irritation.[1][3] It is also toxic to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear suitable protective clothing, gloves, and eye/face protection.[1][3][4] Specifically, chemical safety goggles or glasses, protective gloves, and a lab coat are mandatory.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is recommended to keep it in a dark place under an inert atmosphere.[1] Some sources also suggest refrigeration to maintain product quality.[4]
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and seek medical attention if irritation occurs.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth. Do NOT induce vomiting.[3][4]
Experimental Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may require higher temperatures or a catalyst to proceed to completion. For instance, the synthesis from 4-chloro-3-nitro-benzotrifluoride requires temperatures of 80 to 150 °C.[5]
-
Side Reactions: The formation of isomers or other byproducts can reduce the yield of the desired product. Nitration reactions, a common step in related syntheses, can produce multiple isomers.
-
Suboptimal Reagents: Ensure the purity and reactivity of your starting materials and reagents.
-
Loss during Workup: The product may be lost during extraction or purification steps. Ensure efficient extraction with an appropriate solvent and optimize your purification method.
Q2: I am observing significant impurities in my product after synthesis. How can I improve the purity?
A2: Impurity formation is a common issue. Consider the following:
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reactants to minimize side product formation.
-
Purification Method: Recrystallization from a suitable solvent is often effective for crystalline solids like this compound. Column chromatography can also be used to separate the desired product from impurities. Adsorption on materials like Beta zeolite has been shown to be effective for purifying nitro-substituted anilines from aqueous solutions.[6]
-
Starting Material Purity: The purity of your starting materials is crucial. Impurities in the reactants can be carried through the reaction and contaminate the final product.
Q3: The synthesized product has a dark color. What does this indicate?
A3: A dark coloration can indicate the presence of decomposition products or highly colored, oxidized impurities. This can be caused by:
-
Excessive Heat: Heating the reaction mixture too high or for too long can lead to decomposition.
-
Air/Light Sensitivity: The compound should be stored in a dark place and handled under an inert atmosphere to prevent degradation.[1] Some related anilines are known to be light or air-sensitive.[7][8]
-
Impurities: Certain impurities can catalyze decomposition or polymerization reactions, leading to discoloration.
Experimental Protocols
Generalized Synthesis of this compound
This protocol is a generalized procedure based on the ammonolysis of 4-chloro-3-nitro-benzotrifluoride as described in patent literature.[5] Note: This is an example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
4-chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia (excess)
-
Copper catalyst (optional)
-
Organic solvent for extraction (e.g., Toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a pressure vessel, combine 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia.
-
(Optional) Add a suitable copper catalyst.
-
Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature may need to be determined experimentally.
-
Maintain the temperature and stir the reaction for a sufficient time to ensure completion. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent like toluene.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low experimental yield.
Caption: General synthesis pathway for this compound.
References
- 1. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline and its derivatives.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: nitration of 4-(trifluoromethyl)aniline and nucleophilic aromatic substitution.
Route 1: Electrophilic Nitration of 4-(Trifluoromethyl)aniline
This is a common and direct method, but it is often plagued by challenges related to regioselectivity and side reactions. Protecting the amine group as an acetanilide is a crucial strategy to overcome these issues.
Q1: Low yield of the desired 2-nitro isomer and formation of multiple isomers (e.g., 3-nitro and dinitro compounds).
Possible Causes:
-
Direct Nitration of Unprotected Aniline: The amino group of aniline is a strong ortho-, para-director. However, in the highly acidic conditions of nitration, it gets protonated to form the anilinium ion (-NH3+), which is a meta-director. This leads to a mixture of ortho-, meta-, and para-isomers, which are difficult to separate.
-
Over-nitration: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro-products.
-
Oxidation: The aniline ring is susceptible to oxidation by strong nitric acid, leading to the formation of tar-like byproducts.
Solutions:
-
Protect the Amino Group: The most effective solution is to protect the amino group by converting it to an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-nitration and oxidation. It also prevents the formation of the meta-directing anilinium ion.
-
Control Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions and improve selectivity.
-
Use a Milder Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, which can offer better regioselectivity.
Q2: The hydrolysis of the acetanilide protecting group is incomplete or leads to decomposition.
Possible Causes:
-
Insufficient Acid/Base Concentration or Reaction Time: The amide bond of acetanilide is stable and requires forcing conditions for hydrolysis.
-
Hydrolysis Conditions are too Harsh: While forcing conditions are needed, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired product.
Solutions:
-
Optimize Hydrolysis Conditions: For acid-catalyzed hydrolysis, refluxing with a moderate concentration of a strong acid like hydrochloric or sulfuric acid is typically effective. For base-catalyzed hydrolysis, refluxing with an aqueous solution of sodium hydroxide can be used.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the hydrolysis and stop the reaction once the starting material is consumed to avoid product degradation.
Route 2: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzotrifluoride
This alternative route can provide higher regioselectivity, as the positions of the substituents are already defined.
Q3: The amination reaction is slow or gives a low yield.
Possible Causes:
-
Insufficient Temperature or Pressure: The reaction of an aryl chloride with ammonia typically requires elevated temperatures and pressures to proceed at a reasonable rate.
-
Inadequate Mixing: In a heterogeneous reaction mixture, poor mixing can limit the reaction rate.
-
Catalyst Deactivation (if used): If a copper catalyst is used, it may become deactivated.
Solutions:
-
Optimize Reaction Conditions: The reaction is typically carried out in an autoclave to achieve the necessary temperature (around 150-180°C) and pressure.
-
Use an Excess of Ammonia: Using a significant excess of aqueous ammonia can help to drive the reaction to completion.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure good contact between the reactants.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound?
Both routes have their advantages and disadvantages.
-
The nitration of protected 4-(trifluoromethyl)aniline is a more common and often higher-yielding laboratory method, especially when good control over regioselectivity is achieved through the use of a protecting group.
-
The nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride offers excellent regioselectivity as the substitution pattern is pre-determined. This can be an advantage if the starting material is readily available. A patent describes a high yield of 99% for this method.[1]
Q2: How can I effectively separate the 2-nitro isomer from the 4-nitro isomer formed during nitration?
Separation of these positional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the most effective method on a larger scale. The isomers may have different solubilities in certain solvents, allowing for their separation by careful crystallization.
-
Column Chromatography: For smaller scales, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically employed. The separation can be monitored by TLC.
Q3: What are the key safety precautions to take during the nitration of anilines?
-
Exothermic Reaction: Nitration reactions are highly exothermic. Always add the nitrating agent slowly and in portions, while maintaining a low temperature with an ice bath.
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Quench the reaction mixture carefully by slowly pouring it onto crushed ice with stirring.
Section 3: Data Presentation
Table 1: Comparison of Nitration Conditions for 4-(Trifluoromethyl)aniline Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Solvent | Product Distribution (ortho:para) | Overall Yield (%) | Reference |
| 4-(Trifluoromethyl)aniline | HNO₃ / H₂SO₄ | 0 - 10 | - | Mixture of o, m, p | Low (variable) | General Knowledge |
| 4-(Trifluoromethyl)acetanilide | HNO₃ / H₂SO₄ | 0 - 10 | Acetic Acid | Primarily o- and p- | ~70-85% (of mixed isomers) | General Knowledge |
| 4-(Trifluoromethyl)acetanilide | Acetyl Nitrate | 0 - 5 | Acetic Anhydride | Predominantly p- | High | [2] |
Note: Specific yield and isomer ratio data can vary significantly based on the exact reaction conditions.
Table 2: Comparison of Synthetic Routes
| Route | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Nitration of Protected Aniline | High potential yield, common lab method | Requires protection/deprotection steps, isomer separation can be difficult | 70-85% (before isomer separation) |
| Nucleophilic Aromatic Substitution | Excellent regioselectivity | Requires specific starting material, high pressure/temperature | Up to 99%[1] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via the Acetanilide Protection Route
Step 1: Acetylation of 4-(Trifluoromethyl)aniline
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Heat the mixture at a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the 4-(trifluoromethyl)acetanilide.
-
Filter the solid, wash with cold water, and dry.
Step 2: Nitration of 4-(Trifluoromethyl)acetanilide
-
In a flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0-5 °C in an ice-salt bath.
-
Slowly add the dried 4-(trifluoromethyl)acetanilide (1 eq.) in small portions to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The nitroacetanilide isomers will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of the Nitroacetanilide Mixture
-
In a round-bottom flask, suspend the mixture of nitroacetanilides in a 1:1 mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the nitroaniline isomers.
-
Filter the solid, wash with water, and dry.
-
Purify the mixture of isomers by fractional crystallization or column chromatography to isolate the this compound.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
In a high-pressure autoclave, place 4-chloro-3-nitrobenzotrifluoride (1 eq.).
-
Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 eq.).
-
If desired, a copper catalyst (e.g., copper(I) oxide or copper(II) carbonate) can be added (optional, but may improve reaction rate).[1]
-
Seal the autoclave and heat it to 150-180 °C with vigorous stirring for several hours.
-
Monitor the internal pressure of the vessel.
-
After the reaction is complete (as determined by a suitable analytical method like GC or HPLC), cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The product will likely precipitate from the aqueous solution. Filter the solid, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to improve purity.
Section 5: Mandatory Visualizations
Caption: General workflow for the synthesis of this compound via the protection route.
Caption: Troubleshooting guide for the nitration of 4-(trifluoromethyl)aniline.
Caption: Workflow for the synthesis via nucleophilic aromatic substitution.
References
Technical Support Center: Purification of 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of discolored 2-Nitro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My this compound is a dark yellow to brownish solid. Is it impure?
A1: Pure this compound is typically a yellow crystalline solid. A darker color, such as brown, often indicates the presence of impurities. These impurities can arise from the synthesis process, degradation upon storage, or exposure to air and light. While a slight yellow color is expected, significant discoloration suggests that purification is necessary to ensure the quality of the material for subsequent applications.
Q2: What are the common causes of discoloration in this compound?
A2: The discoloration of aniline and nitroaniline compounds is often due to the formation of colored byproducts. Potential causes include:
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Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
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Residual Reagents or Byproducts: Impurities from the manufacturing process that were not completely removed can lead to discoloration over time.
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Degradation: The compound may degrade under improper storage conditions, such as high temperatures or exposure to acidic or basic environments.
Q3: What are the recommended purification methods for discolored this compound?
A3: The most common and effective methods for purifying discolored this compound are:
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Recrystallization: This is a primary technique for purifying solid organic compounds. It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
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Activated Carbon Treatment: Often used in conjunction with recrystallization, activated carbon can be added to the hot solution to adsorb colored impurities.
-
Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities. It is particularly effective for removing byproducts with similar solubility to the target compound.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the purified compound can be assessed by several analytical techniques:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (typically around 105-107 °C) is a good indicator of high purity. Impure compounds tend to have a broader and depressed melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by showing the presence and relative amounts of any impurities.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Consult the solubility data table (Table 1) and select a more suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point. |
| Insufficient solvent was used. | Add more hot solvent in small portions until the compound dissolves completely. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated with impurities. | Try purifying a smaller batch of the material or pre-purify by another method like column chromatography. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The cooling process is too fast. | Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization. | |
| The purified crystals are still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration. Be aware that using too much activated carbon can adsorb some of your product, reducing the yield. |
| The chosen recrystallization solvent is not effective at separating the colored impurities. | Experiment with different recrystallization solvents or solvent systems. | |
| Low recovery of the purified compound. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the solution. | |
| The crystals were washed with too much cold solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The mobile phase (eluent) polarity is too high or too low. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation of spots on the TLC plate. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of the compound spot on TLC and broad bands on the column. | The compound is interacting too strongly with the acidic silica gel stationary phase due to its basic amine group. | Add a small amount (0.5-1%) of a basic modifier, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel. |
| Colored impurities co-elute with the product. | The chosen eluent system does not effectively separate the colored impurities. | Try a different solvent system with different selectivities. For example, you could try a dichloromethane/methanol gradient. |
| The column is overloaded. | Use a larger column or load less crude material. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Potentially Good |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair (may result in lower yield) |
| Acetone | Soluble | Very Soluble | Poor (too soluble at room temperature) |
| Toluene | Sparingly Soluble | Moderately Soluble | Potentially Good |
| Hexane | Insoluble | Sparingly Soluble | Good for use as an anti-solvent in a two-solvent system (e.g., with ethanol or ethyl acetate) |
| Water | Insoluble | Insoluble | Good for washing the final product and as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the solubility data (Table 1) and small-scale tests, select a suitable solvent for recrystallization. Ethanol is often a good starting point.
-
Dissolution: Place the discolored this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is still significantly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the activated carbon and any other solid impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC analysis of the crude material. A mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity) is a good starting point. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis. Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of discolored this compound.
Caption: Step-by-step experimental workflow for purification by recrystallization.
Technical Support Center: Catalyst Poisoning in Reactions with 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during chemical reactions involving 2-Nitro-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Hydrogenation reaction is sluggish or has stalled.
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Question: My hydrogenation of this compound using a Palladium-on-carbon (Pd/C) catalyst is extremely slow or has stopped completely. What are the likely causes and how can I troubleshoot this?
-
Answer: A stalled or sluggish hydrogenation reaction is a common indicator of catalyst poisoning. Several factors related to the substrate, solvent, or reaction conditions could be responsible. Here is a step-by-step guide to diagnose and resolve the issue:
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Verify Catalyst Activity:
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Action: Test the catalyst with a standard, clean substrate (e.g., cyclohexene or nitrobenzene) under identical conditions.
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Rationale: This will help determine if the issue lies with the catalyst batch itself or with the specific reaction components. If the catalyst is active with the standard substrate, the problem is likely related to your substrate or solvent.
-
-
Check for Impurities in the Starting Material and Solvent:
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Action: Analyze your this compound and solvent for common catalyst poisons.
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Rationale: Impurities are a primary source of catalyst deactivation. Key contaminants to look for include:
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Sulfur compounds: Even at ppm levels, sulfur can irreversibly poison palladium catalysts.[1]
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Halide ions (especially fluoride): While the trifluoromethyl group is generally stable, degradation under certain conditions could release fluoride ions, which have been shown to inhibit palladium catalysts.
-
Other nitrogen-containing compounds: Impurities from the synthesis of the starting material can compete for active sites on the catalyst.
-
-
-
Evaluate Product Inhibition:
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Action: Add a small amount of the product, 2-Amino-4-(trifluoromethyl)aniline, to a fresh reaction.
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Rationale: The aniline product can sometimes adsorb strongly to the catalyst surface, blocking active sites. This is particularly relevant at higher concentrations of the product. Amines are known to poison hydrogenation catalysts, especially at elevated temperatures.
-
-
Consider Degradation of the Trifluoromethyl Group:
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Action: Analyze the reaction mixture for the presence of fluoride ions.
-
Rationale: Although the C-F bond is strong, harsh reaction conditions (e.g., high temperatures, presence of certain additives) could potentially lead to the degradation of the trifluoromethyl group, releasing fluoride ions that can poison the catalyst.
-
-
Issue 2: The reaction shows poor selectivity, with unexpected byproducts.
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Question: My reaction is producing byproducts other than the desired 2-Amino-4-(trifluoromethyl)aniline. What could be causing this loss of selectivity?
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Answer: A change in selectivity can be a more subtle sign of catalyst poisoning or a change in the catalyst's surface properties.
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Selective Poisoning:
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Possible Cause: A specific impurity might be poisoning the active sites responsible for the desired hydrogenation pathway, leaving other sites that catalyze side reactions unaffected.
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Troubleshooting: Purify the starting material and solvent. Consider using a different grade or supplier of the substrate.
-
-
Hydrodefluorination:
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Possible Cause: Under certain conditions, the catalyst might be cleaving the C-F bonds, leading to byproducts where the trifluoromethyl group has been partially or fully removed.
-
Troubleshooting:
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Lower the reaction temperature and pressure.
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Consider a catalyst less prone to hydrogenolysis, such as a modified or different type of supported palladium catalyst.
-
-
-
Incomplete Reduction:
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Possible Cause: The formation of intermediates like nitroso or hydroxylamine species may be favored if the catalyst is partially deactivated. These intermediates can then participate in side reactions.
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Troubleshooting: Ensure adequate hydrogen pressure and efficient stirring to maintain good mass transfer. A fresh, more active catalyst may be required.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common poisons for catalysts like Pd/C in this type of reaction are:
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Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons.
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Halides: Chloride, bromide, and potentially fluoride ions can deactivate the catalyst.
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Strongly Coordinating Species: Carbon monoxide (from impure hydrogen gas), cyanides, and even the aniline product can act as inhibitors.
Q2: Can the trifluoromethyl group itself poison the catalyst?
A2: The trifluoromethyl group is generally very stable under typical hydrogenation conditions. However, under harsh conditions, it could potentially degrade to release fluoride ions, which can act as a catalyst poison. The strong electron-withdrawing nature of the CF3 group can also influence the electronic properties of the nitro group and the aromatic ring, potentially affecting the reaction rate.
Q3: Is the product, 2-Amino-4-(trifluoromethyl)aniline, a catalyst poison?
A3: Yes, the aniline product can act as a catalyst inhibitor. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium surface, blocking active sites. This effect is usually more pronounced as the product concentration increases.
Q4: How can I regenerate a poisoned catalyst?
A4: Regeneration depends on the nature of the poison:
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For sulfur poisoning: Oxidative treatment at elevated temperatures can sometimes burn off sulfur deposits, though this may also lead to sintering of the metal particles.
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For halide poisoning: Regeneration is more challenging. Washing with a basic solution might help remove adsorbed halides, but this is often not fully effective.
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For organic fouling (including product inhibition): Washing the catalyst with a suitable solvent can remove adsorbed organic molecules. In some cases, a mild oxidative treatment can remove carbonaceous deposits.
Q5: What alternative catalysts can I use if poisoning of my Pd/C catalyst is persistent?
A5: If Pd/C proves to be too sensitive, consider the following alternatives:
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Platinum-based catalysts (e.g., Pt/C): Platinum can sometimes be more resistant to certain poisons than palladium.
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Raney Nickel: This is often a good choice for nitro group reductions, but it may have different selectivity profiles.
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Sulfided catalysts (e.g., sulfided Pt/C): These catalysts are designed to be resistant to sulfur poisoning and can be effective for the selective hydrogenation of nitro groups in the presence of other reducible functionalities.
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Rhenium-based catalysts: Rhenium catalysts are known for their high resistance to chemical poisoning by nitrogen, sulfur, and phosphorus.
Data Presentation
Table 1: Potential Catalyst Poisons and Their Sources in Reactions with this compound
| Poison | Potential Source | Type of Poisoning |
| Sulfur Compounds (H₂S, thiols) | Impurities in starting materials, solvents, or hydrogen gas. | Irreversible |
| Halide Ions (F⁻, Cl⁻) | Degradation of the trifluoromethyl group (fluoride), impurities in reagents or solvents (chloride). | Often Irreversible |
| Aniline Product | Strong adsorption of 2-Amino-4-(trifluoromethyl)aniline onto the catalyst surface. | Reversible |
| Carbon Monoxide (CO) | Impurity in the hydrogen gas supply. | Reversible |
| Heavy Metals (Pb, Hg) | Contamination from reactors or previous synthetic steps. | Irreversible |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning by Spiking
Objective: To determine if impurities in the substrate or solvent are poisoning the catalyst.
Methodology:
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Baseline Reaction: Run the hydrogenation of highly purified this compound in a high-purity solvent with a fresh catalyst. Record the reaction rate (e.g., by monitoring hydrogen uptake).
-
Spiking with Suspected Poison: Run a parallel reaction under identical conditions, but add a small, known amount of a potential poison (e.g., a sulfur-containing compound like thiophene, or the aniline product) to the reaction mixture.
-
Analysis: Compare the reaction rate of the spiked reaction to the baseline. A significant decrease in the rate of the spiked reaction indicates that the added compound is a catalyst poison.
Protocol 2: Detection of Fluoride Ions in the Reaction Mixture
Objective: To determine if the trifluoromethyl group is degrading and releasing fluoride ions.
Methodology:
-
Sample Preparation: After the reaction, filter the catalyst. Take an aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Analysis using Fluoride Ion-Selective Electrode (ISE):
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Calibrate the fluoride ISE using standard fluoride solutions.
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Add a total ionic strength adjustment buffer (TISAB) to the diluted sample to maintain constant ionic strength and pH.
-
Measure the potential of the sample using the ISE and determine the fluoride concentration from the calibration curve.
-
-
Colorimetric Analysis (SPADNS Method):
-
This method is based on the reaction of fluoride with a zirconium-dye lake.
-
Prepare a series of fluoride standards and a calibration curve by measuring their absorbance at a specific wavelength (typically around 570 nm).
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Treat the reaction sample similarly and determine the fluoride concentration from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a stalled or sluggish hydrogenation reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Nitro-4-(trifluoromethyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents on the reactivity of 2-Nitro-4-(trifluoromethyl)aniline. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data from related systems to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: How do the substituents on this compound affect its general reactivity?
A1: The two strong electron-withdrawing groups, the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, have a significant impact on the reactivity of the aniline moiety.[1] They decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2] Furthermore, these groups reduce the basicity of the amino (-NH₂) group by delocalizing its lone pair of electrons.[1]
Q2: How does solvent polarity generally affect the reactivity of anilines as nucleophiles?
A2: The effect of solvent polarity on the nucleophilicity of anilines can be complex. In nucleophilic aromatic substitution (SNAr) reactions, increasing the polarity and reducing the hydrogen-bond donating ability of the solvent can increase the reaction rate.[3] For example, the rate of SNAr reactions with anilines is often faster in aprotic polar solvents like DMSO compared to protic solvents like methanol.[3] This is because protic solvents can form hydrogen bonds with the amino group, stabilizing the ground state of the aniline and increasing the activation energy of the reaction.[3] Desolvation of the amine nucleophile is often a key factor in enhancing its reactivity.[3]
Q3: What are the most common types of reactions where this compound is used?
A3: Given its structure, this compound is typically used as a nucleophile or as a precursor for diazonium salts. Common reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile to attack electron-deficient aromatic rings.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various functional groups via Sandmeyer or similar reactions.[4]
Q4: Can I perform a Friedel-Crafts reaction on this compound?
A4: Friedel-Crafts reactions are generally unsuccessful with anilines, especially highly deactivated ones like this compound. The amino group complexes with the Lewis acid catalyst, and the strong deactivating groups further inhibit the electrophilic substitution.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and other substituted anilines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | The nucleophilicity of the aniline is too low due to the electron-withdrawing groups. The solvent may be stabilizing the aniline starting material through hydrogen bonding. | Switch to a more polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity by reducing hydrogen bonding to the amine.[3] Consider using a stronger base to deprotonate the aniline, though this may lead to side reactions. |
| Reaction Mixture Turns Dark Brown or Forms Tar | Oxidation of the aniline starting material or product.[5] This is a common issue with aniline derivatives, especially under acidic or oxidizing conditions. | Ensure the purity of the starting material.[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[5] Protecting the amino group as an acetamide can make the substrate less prone to oxidation.[5] |
| Formation of Multiple Products in Electrophilic Substitution | Although the ring is deactivated, if a sufficiently strong electrophile is used, poor regioselectivity can occur. | This is less common for this highly deactivated ring. However, if observed, protecting the amino group as an amide can help direct substitution, typically to the ortho position relative to the amino group, though steric hindrance is a factor. |
| Poor Solubility of Starting Material | This compound is a solid with limited solubility in nonpolar solvents. | Consult solubility data and choose a solvent that adequately dissolves all reactants at the reaction temperature. Toluene and methanol are known solvents for this compound. |
| Incomplete Diazotization | The basicity of the aniline is very low, making protonation and subsequent reaction with the nitrosating agent difficult. The reaction conditions (acid concentration, temperature) are not optimal. | Use a stronger acid or a different nitrosating agent. The electronic properties of the aniline play a significant role; weakly basic anilines may require longer reaction times.[6] |
Quantitative Data: Solvent Effects on SNAr Reactivity
Table 1: Second-Order Rate Constants (k₁) for the Reaction of Substituted Anilines in MeOH-Me₂SO Mixtures at 25.0 °C[3]
| % DMSO (v/v) | k₁ (X = 4-OH) (10⁻³ mol⁻¹ dm³ s⁻¹) | k₁ (X = 4-OMe) (10⁻³ mol⁻¹ dm³ s⁻¹) | k₁ (X = 4-Me) (10⁻³ mol⁻¹ dm³ s⁻¹) | k₁ (X = H) (10⁻³ mol⁻¹ dm³ s⁻¹) |
| 0 (Pure MeOH) | 20.0 | 11.6 | 7.2 | 5.0 |
| 10 | 29.5 | 17.0 | 10.0 | 6.8 |
| 30 | 56.2 | 32.0 | 18.0 | 11.0 |
| 50 | 95.5 | 54.0 | 28.0 | 16.0 |
| 70 | 151 | 85.0 | 42.0 | 22.0 |
| 90 | 234 | 131 | 60.0 | 29.0 |
| 100 (Pure DMSO) | 289 | 160 | 71.0 | 31.6 |
Data extracted from a study on a similar SNAr reaction, illustrating the trend of increasing reaction rate with increasing DMSO concentration.[3]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of an SNAr Reaction
This protocol outlines a general method for studying the effect of different solvents on the rate of a nucleophilic aromatic substitution reaction where this compound acts as the nucleophile.
Materials:
-
This compound
-
An electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene)
-
A series of anhydrous solvents (e.g., Methanol, Acetonitrile, DMSO, Toluene)
-
Internal standard for analysis (e.g., durene)
-
Thermostatted reaction vessel or water bath
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Analytical instrument (e.g., GC-MS, HPLC, or ¹H NMR)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of a known concentration of this compound, the electrophile, and the internal standard in each of the solvents to be tested.
-
Reaction Setup: In a thermostatted vessel at the desired temperature (e.g., 25°C), place a known volume of the solvent.
-
Initiation: Add known volumes of the stock solutions of this compound and the internal standard to the reaction vessel. Allow the solution to thermally equilibrate. Initiate the reaction by adding a known volume of the electrophile stock solution.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or dilution with a cold solvent).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of the reactants and products relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and calculate the pseudo-first-order or second-order rate constant, depending on the experimental setup.
-
Comparison: Compare the rate constants obtained in the different solvents to quantify the solvent effect on the reaction.
Visualizations
Caption: Troubleshooting workflow for common aniline reaction issues.
Caption: The addition-elimination mechanism of SNAr reactions.
References
- 1. This compound | 400-98-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Nitro-4-(trifluoromethyl)aniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of reactions involving 2-Nitro-4-(trifluoromethyl)aniline. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to ensure the successful execution and monitoring of your chemical syntheses.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions.
Q1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes?
A1: Several factors can contribute to a sluggish or stalled reaction. Consider the following:
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Insufficient Temperature: Many reactions involving anilines require elevated temperatures to proceed at an optimal rate. Ensure your reaction is maintained at the temperature specified in your protocol.
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Poor Solubility: this compound may have limited solubility in certain solvents. It is crucial to use a solvent that can adequately dissolve all reactants. For N-alkylation reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.[1]
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Catalyst Deactivation: If your reaction uses a catalyst, it may have been deactivated by impurities in the reagents or solvents.[2] Using a fresh batch of catalyst and high-purity reagents can resolve this issue.[2]
-
Inadequate Mixing: In heterogeneous reactions, such as catalytic hydrogenations, ensure that the stirring is vigorous enough to maintain a good suspension of the catalyst and facilitate contact between all reactants.[2]
Q2: I am observing a significant amount of unreacted starting material in my crude product. How can I improve the conversion rate?
A2: To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is consumed.[3]
-
Increase Temperature: A moderate increase in the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.[3]
-
Use of Excess Reagent: Employing a slight excess of one of the reagents can shift the equilibrium towards the product side.[3]
Q3: My reaction is producing a dark-colored mixture, suggesting decomposition or polymerization. What could be the cause?
A3: Darkening of the reaction mixture often indicates decomposition or the formation of polymeric byproducts.[2] Potential causes include:
-
Excessively High Temperature: The reaction may be sensitive to high temperatures, leading to the degradation of reactants or products.[3]
-
Presence of Oxygen: For reactions sensitive to oxidation, such as certain catalytic hydrogenations, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon).[2]
-
Strongly Acidic or Basic Conditions: Extreme pH levels can sometimes promote side reactions and decomposition.
Q4: I am having difficulty purifying the final product. What are some common issues and solutions?
A4: Purification can be challenging due to the presence of closely related impurities or unreacted starting materials.
-
For Column Chromatography: If your compound is sensitive to acidic silica gel, consider using alumina as the stationary phase or neutralizing the silica gel with a small amount of a suitable base before use.[4]
-
Recrystallization: This can be a highly effective method for purification, provided a suitable solvent system can be found.
-
Distillation: If the product is thermally stable and volatile, distillation under high vacuum can be an option. However, be cautious as some nitro compounds can be thermally labile.[4]
Data Presentation
The following table summarizes the reaction conditions and outcomes for a common synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitro-benzotrifluoride | [5] |
| Reagent | Aqueous Ammonia (22%) | [5] |
| Temperature | 115 °C | [5] |
| Pressure | 11 bar | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | 99% | [5] |
| Purity (by HPLC) | >98% | [5] |
Experimental Protocols
Detailed methodologies for common analytical techniques used to monitor reactions of this compound are provided below.
Thin Layer Chromatography (TLC) for Reaction Monitoring
TLC is a quick and effective method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[6]
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber
-
Eluent (solvent system), e.g., Hexane/Ethyl Acetate mixture
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Add a small amount of the chosen eluent to the TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapor.[7]
-
Spot the Plate: Using a capillary spotter, apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the TLC plate.[7]
-
Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent to move up the plate by capillary action until it is about 1 cm from the top.[7]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative method for determining the purity of the product and quantifying the components in a reaction mixture.[8] Reversed-phase HPLC is commonly used for aniline derivatives.[9]
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of HPLC-grade methanol or acetonitrile and water.[8] A common starting point is an 85:15 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
Filter the sample through a 0.45 µm syringe filter before injection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[10]
Instrumentation and Conditions (Starting Point):
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for separating aromatic compounds, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Oven Temperature Program: Start at 50°C, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the final product and identify any major byproducts.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is completely dissolved to obtain a high-resolution spectrum.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.[12] The aromatic protons and the amine protons of this compound will have characteristic signals.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Standard analytical workflow for reaction monitoring and product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. bionmr.unl.edu [bionmr.unl.edu]
Validation & Comparative
Confirming the Structure of Synthesized 2-Nitro-4-(trifluoromethyl)aniline: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the analytical data for 2-Nitro-4-(trifluoromethyl)aniline against its structural isomers, offering a clear roadmap for unambiguous identification.
This document outlines the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. By comparing this data with that of its commercially available isomers, namely 3-Nitro-4-(trifluoromethyl)aniline, 4-Nitro-2-(trifluoromethyl)aniline, and 4-Nitro-3-(trifluoromethyl)aniline, researchers can confidently verify the structure of their synthesized compound.
Comparative Analysis of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) |
| This compound | 8.42 (d), 7.56 (dd), 6.93 (d) | 6.43 (s) |
| 3-Nitro-4-(trifluoromethyl)aniline | 8.21 (d), 7.62 (dd), 7.00 (d) | 6.50 (s) |
| 4-Nitro-2-(trifluoromethyl)aniline | 8.10 (d), 7.80 (dd), 6.85 (d) | 6.60 (s) |
| 4-Nitro-3-(trifluoromethyl)aniline [1][2] | 8.59 (d), 8.55 (dd), 7.32 (d) | 7.55 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Trifluoromethyl Carbon (ppm) |
| This compound (Predicted) | 150.1, 133.5, 128.0 (q), 125.5, 122.3 (q), 118.9 | ~124 (q) |
| 3-Nitro-4-(trifluoromethyl)aniline | 148.5, 135.2, 130.1 (q), 126.8, 120.5 (q), 115.3 | ~123 (q) |
| 4-Nitro-2-(trifluoromethyl)aniline | 152.3, 131.9 (q), 129.7, 127.4, 125.1 (q), 114.8 | ~122 (q) |
| 4-Nitro-3-(trifluoromethyl)aniline [1][2] | 151.8, 135.0, 128.7, 123.7 (q) | Not explicitly assigned |
Table 3: IR Spectral Data Comparison (Key Peaks, cm⁻¹)
| Compound | N-H Stretch | NO₂ Stretch (asym/sym) | C-F Stretch |
| This compound | ~3400, ~3300 | ~1530 / ~1350 | ~1325, ~1130 |
| 3-Nitro-4-(trifluoromethyl)aniline | ~3450, ~3350 | ~1540 / ~1340 | ~1330, ~1120 |
| 4-Nitro-2-(trifluoromethyl)aniline | ~3480, ~3370 | ~1520 / ~1355 | ~1340, ~1110 |
| 4-Nitro-3-(trifluoromethyl)aniline [1][2] | 3535, 3434 | 1592, 1520 | 1119 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 206 | 176, 160, 130 |
| 3-Nitro-4-(trifluoromethyl)aniline | 206 | 176, 160, 130 |
| 4-Nitro-2-(trifluoromethyl)aniline | 206 | 176, 160, 130 |
| 4-Nitro-3-(trifluoromethyl)aniline | 206 | 176, 160, 130 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate all peaks and determine the chemical shift, multiplicity, and coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
A proton-decoupled pulse sequence should be used to simplify the spectrum.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, NO₂, and C-F bonds.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to further confirm the structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound.
By following this structured approach and utilizing the comparative data provided, researchers can achieve a high degree of confidence in the structural assignment of their synthesized this compound.
References
A Comparative Guide to the Synthetic Routes of 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail various synthetic pathways, supported by experimental data and protocols to assist researchers in selecting the most suitable route for their specific needs.
Introduction
This compound is a crucial building block for the synthesis of a variety of biologically active molecules. The presence of the nitro group, the amino group, and the trifluoromethyl group on the aniline ring makes it a versatile precursor for the construction of complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of the synthetic route to this intermediate are critical considerations for its large-scale production. This guide evaluates three primary synthetic routes, providing a comparative analysis of their advantages and disadvantages.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: From 4-Chloro-3-nitro-benzotrifluoride | Route 2: From 4-(Trifluoromethyl)aniline | Route 3: From m-(Trifluoromethyl)aniline |
| Starting Material | 4-Chloro-3-nitro-benzotrifluoride | 4-(Trifluoromethyl)aniline | m-(Trifluoromethyl)aniline |
| Number of Steps | 1 | 3 | 3 |
| Key Reagents | Aqueous Ammonia, Copper catalyst (optional) | Acetic anhydride, Nitric acid, Sulfuric acid, Potassium carbonate | Acetyl chloride, Nitric acid, Potassium carbonate |
| Overall Yield | 98-99%[1] | Not explicitly reported, estimated to be moderate to high | Good (Nitration step yield is 83%)[2] |
| Product Purity | >98% (HPLC)[1] | High (requires purification at each step) | High (requires purification at each step) |
| Reaction Conditions | High temperature (80-150 °C), High pressure[1] | Moderate temperatures | Moderate temperatures |
| Advantages | High yield and purity in a single step, well-documented process. | Readily available starting material. | Avoids handling of potentially difficult to handle 4-(trifluoromethyl)aniline. |
| Disadvantages | Use of a specialized starting material, requires high-pressure equipment. | Multi-step process, handling of 4-(trifluoromethyl)aniline can be challenging. | Multi-step process, requires protection and deprotection of the amino group. |
Synthetic Route Diagrams
The following diagrams illustrate the different synthetic pathways to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Route 1: From 4-Chloro-3-nitro-benzotrifluoride
This one-step synthesis involves the amination of 4-chloro-3-nitro-benzotrifluoride.
Procedure: A 5-liter stainless steel autoclave is charged with 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of mother liquor from a previous batch (containing 11.8 mol of ammonia).[1] After sealing the autoclave, an additional 190 g (11.2 mol) of ammonia is introduced from a pressure vessel. The reaction mixture is heated to 115 °C and maintained at this temperature for 6 hours, during which the pressure reaches 11 bar. After cooling to room temperature, the pressure is released, and the crystalline product is collected by filtration. The product is washed twice with 300 ml of water and dried. This process yields 575 g (98% of theory) of 2-nitro-4-trifluoromethyl-aniline with a melting point of 106-107.5 °C and a purity of >98% (HPLC).[1] In another example, a yield of 99% was achieved.[1]
Route 2: From 4-(Trifluoromethyl)aniline
This three-step synthesis involves the protection of the amino group, followed by nitration and deprotection.
Step 1: Acylation of 4-(Trifluoromethyl)aniline To a solution of 4-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or acetic acid), an acetylating agent such as acetic anhydride or acetyl chloride is added. The reaction is typically carried out in the presence of a base (e.g., sodium acetate) if acetyl chloride is used. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 4-(trifluoromethyl)acetanilide, is then isolated by precipitation or extraction.
Step 2: Nitration of 4-(Trifluoromethyl)acetanilide 4-(Trifluoromethyl)acetanilide is dissolved in a mixture of concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature. The acetamido group directs the nitration to the ortho position. After the addition is complete, the reaction mixture is stirred for a period and then poured onto ice to precipitate the product, 2-nitro-4-(trifluoromethyl)acetanilide. The product is collected by filtration and washed with water.
Step 3: Deacylation of 2-Nitro-4-(trifluoromethyl)acetanilide The 2-nitro-4-(trifluoromethyl)acetanilide is heated under reflux in an acidic or basic solution to hydrolyze the amide bond. For example, heating with an aqueous solution of hydrochloric acid or an alcoholic solution of potassium carbonate will yield this compound.[2] After cooling, the product is isolated by filtration or extraction.
Route 3: From m-(Trifluoromethyl)aniline
This route is similar to Route 2 and involves the same three-step sequence of acylation, nitration, and deacylation.
Step 1: Acylation of m-(Trifluoromethyl)aniline m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent such as toluene or cyclohexane under heating to obtain m-(trifluoromethyl)acetanilide.[2]
Step 2: Nitration of m-(Trifluoromethyl)acetanilide 1.3 kg of m-(trifluoromethyl)acetanilide is dissolved in 2 kg of concentrated nitric acid. The solution is slowly heated to 60 °C. After the reaction is complete, the reaction solution is poured into 5 kg of ice water, and the precipitate is collected by filtration and washed. Drying yields 2.1 kg of 4-nitro-3-(trifluoromethyl)acetanilide (83% yield) with a melting point of 108-109 °C.[2]
Step 3: Deacylation of 4-Nitro-3-(trifluoromethyl)acetanilide 4-Nitro-3-(trifluoromethyl)acetanilide is heated in an ethanol solution of potassium carbonate at a temperature of 60-80 °C to remove the acetyl group and yield 4-nitro-3-(trifluoromethyl)aniline.[2] It is important to note that the final product described in the patent is 4-nitro-3-(trifluoromethyl)aniline, which is an isomer of the target compound this compound. The regioselectivity of the nitration of 3-(trifluoromethyl)acetanilide would be expected to favor substitution at the 4- and 6-positions.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the required scale of production, and the available equipment.
-
Route 1 offers a highly efficient and direct one-step process with excellent yield and purity. However, it requires a specific starting material and high-pressure reaction conditions, which may not be suitable for all laboratory settings.
-
Route 2 starts from a more common starting material but involves a three-step sequence. While the individual steps are standard organic transformations, the overall yield and efficiency may be lower than Route 1. Careful optimization of each step is necessary to achieve a high overall yield.
-
Route 3 provides an alternative starting from a different isomer of trifluoromethylaniline. The reported yield for the nitration step is good, but this route also involves a multi-step process with protection and deprotection. The regioselectivity of the nitration step is a critical factor in determining the final product distribution.
For large-scale industrial production, the high yield and efficiency of Route 1 make it a very attractive option, provided the starting material is accessible and the necessary equipment is available. For laboratory-scale synthesis, Route 2 may be more practical due to the more readily available starting material, although it requires more synthetic steps. Route 3 presents a viable alternative, particularly if m-(trifluoromethyl)aniline is a more accessible starting material. Researchers should carefully evaluate the trade-offs between these routes to select the most appropriate method for their specific research and development needs.
References
A Comparative Guide to Purity Analysis of 2-Nitro-4-(trifluoromethyl)aniline: qNMR vs. HPLC and DSC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Nitro-4-(trifluoromethyl)aniline is critical for ensuring the reliability of experimental outcomes and the quality of the final products. This guide provides an objective comparison of three common analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). The comparison is supported by illustrative experimental data and detailed methodologies to assist in selecting the most appropriate technique for a given analytical challenge.
Executive Summary
Each of the three techniques offers distinct advantages and is suited for different aspects of purity analysis.
-
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of the analyte's purity without the need for a specific reference standard of the analyte itself. It is highly accurate and provides structural information about impurities.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that excels at detecting and quantifying trace-level impurities, especially those that are structurally similar to the main component. It is a widely used and robust method in quality control laboratories.
-
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that determines purity based on the melting point depression of the sample. It is a rapid method for assessing the overall purity of highly crystalline materials.
The choice of method will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of the expected impurities, and the desired throughput. For a comprehensive purity assessment, employing orthogonal techniques such as qNMR and HPLC is often the most effective strategy.
Data Presentation: A Comparative Overview
The following table summarizes the illustrative quantitative data obtained from the purity analysis of a single batch of this compound using qNMR, HPLC, and DSC.
| Analytical Technique | Parameter Measured | Result | Advantages | Limitations |
| Quantitative NMR (qNMR) | Purity (w/w %) | 99.2% | - Absolute quantification- No need for analyte-specific reference standard- Provides structural information on impurities | - Lower sensitivity than HPLC- Requires a well-characterized internal standard- Higher initial instrument cost |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.7% | - High sensitivity and resolution- Ideal for detecting trace impurities- Well-established and robust method | - Relative quantification (requires response factor)- May not detect non-chromophoric impurities- Method development can be time-consuming |
| Differential Scanning Calorimetry (DSC) | Purity (mol %) | 99.5% | - Rapid analysis time- Small sample requirement- Good for highly pure, crystalline samples | - Only applicable to crystalline and thermally stable compounds- Assumes ideal eutectic behavior- Less sensitive to amorphous impurities |
Experimental Protocols
Detailed methodologies for the qNMR, HPLC, and DSC analyses are provided below.
Quantitative NMR (qNMR) Purity Determination
Principle: The purity of this compound is determined by comparing the integral of one of its characteristic proton signals in the ¹H NMR spectrum to the integral of a known amount of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
This compound (analyte)
-
Maleic acid (internal standard, certified purity ≥99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte and the internal standard. For this compound, the aromatic proton signal at ~8.42 ppm (1H) can be used. For maleic acid, the olefinic proton signal at ~6.3 ppm (2H) is used.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Principle: The sample is separated on a reversed-phase HPLC column, and the purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (Area %) = (Area of main peak / Total area of all peaks) * 100
-
Differential Scanning Calorimetry (DSC) Purity Determination
Principle: The presence of impurities in a crystalline substance causes a depression and broadening of its melting point. The purity can be calculated from the shape of the melting endotherm using the van't Hoff equation.[4]
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum crucibles
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum crucible.
-
Hermetically seal the crucible.
-
-
DSC Analysis:
-
Heat the sample from 50 °C to 150 °C at a slow heating rate of 1 °C/min under a nitrogen atmosphere. The melting point of this compound is approximately 105-106°C.[5]
-
-
Data Analysis:
-
The instrument software is used to calculate the purity based on the van't Hoff equation by analyzing the melting peak. The software typically performs a partial peak area analysis as a function of temperature.
-
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. China this compoundï¼CAS# 400-98-6) Manufacturer and Supplier | Xinchem [xinchem.com]
A Comparative Guide to 2-Nitro-4-(trifluoromethyl)aniline and its Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of available intermediates, nitrated aniline derivatives bearing trifluoromethyl groups stand out for their utility in constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 2-Nitro-4-(trifluoromethyl)aniline and its structural isomer, 4-Nitro-3-(trifluoromethyl)aniline, alongside other relevant nitrated anilines. We will delve into their synthesis, comparative reactivity in key transformations, and their application in the synthesis of prominent pharmaceuticals, supported by experimental data and detailed protocols.
The Strategic Importance of Trifluoromethyl and Nitro Groups on the Aniline Scaffold
The unique chemical properties of this compound and its isomers stem from the electronic interplay between the amino, nitro, and trifluoromethyl substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong inductive effect, which enhances the electrophilicity of the aromatic ring and can influence the acidity of adjacent functional groups.[1][2] Conversely, the amino group (-NH₂) is a strong activating group, donating electron density to the ring via resonance, directing electrophilic substitution to the ortho and para positions.[3] The nitro group (-NO₂) is also strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position relative to itself.[4] The relative positioning of these groups dictates the overall reactivity and regioselectivity of the molecule in various chemical transformations.[5]
Synthesis of Key Nitro-Trifluoromethyl-Aniline Isomers
The synthesis of this compound and 4-Nitro-3-(trifluoromethyl)aniline typically involves multi-step sequences starting from readily available precursors. Understanding these synthetic routes is crucial for assessing their cost-effectiveness and scalability.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the nucleophilic aromatic substitution of a chlorine atom by ammonia on a suitable precursor.[6]
Experimental Protocol: Synthesis of this compound [6]
Reaction: 4-Chloro-3-nitrobenzotrifluoride + NH₃(aq) → this compound
Procedure:
-
In a high-pressure stainless-steel autoclave, charge 4-chloro-3-nitrobenzotrifluoride and an excess of aqueous ammonia. A copper catalyst may optionally be added.
-
Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C. The pressure will increase accordingly.
-
Maintain the reaction at this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The product, this compound, will precipitate from the aqueous solution.
-
Isolate the crystalline product by filtration, wash with water, and dry under vacuum.
This method has been reported to produce this compound in high yield (up to 99%) and purity (>98%).[6]
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
The synthesis of 4-Nitro-3-(trifluoromethyl)aniline can be achieved from 3-chlorotrifluoromethylbenzene in a two-step process involving nitration followed by amination.[7]
Experimental Protocol: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline [7]
Step 1: Nitration of 3-Chlorotrifluoromethylbenzene
-
To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, add 3-chlorotrifluoromethylbenzene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50°C for 2 hours.
-
Separate the organic layer, wash with a sodium carbonate solution and then with water until neutral, and dry to obtain 5-chloro-2-nitrotrifluoromethylbenzene.
Step 2: Amination of 5-Chloro-2-nitrotrifluoromethylbenzene
-
In a high-pressure reactor, combine the 5-chloro-2-nitrotrifluoromethylbenzene from the previous step with aqueous ammonia, liquid ammonia, and a catalyst.
-
Heat the reactor to approximately 175°C for 8 hours.
-
After cooling and venting the excess ammonia, the product, 4-Nitro-3-(trifluoromethyl)aniline, is isolated.
This route provides the desired product in good yield.[7]
Comparative Reactivity and Applications in API Synthesis
The true value of these nitrated aniline derivatives lies in their utility as precursors for more complex molecules, particularly pharmaceuticals. A comparative analysis of their performance in key synthetic transformations highlights the subtle yet significant impact of isomerism.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in these compounds, due to the presence of both nitro and trifluoromethyl groups, makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The position of these electron-withdrawing groups relative to a potential leaving group is a key determinant of reactivity.[8][9]
Reduction of the Nitro Group
A pivotal transformation for these intermediates is the reduction of the nitro group to an amine. This reaction unlocks a plethora of subsequent chemical modifications, including diazotization and amide bond formation. The choice of reducing agent and conditions is critical to ensure high yields and chemoselectivity, especially when other reducible functional groups are present.[10]
Experimental Protocol: General Catalytic Hydrogenation of a Nitroaniline Derivative [11]
Reaction: R-NO₂ + H₂ (cat. Pd/C) → R-NH₂
Procedure:
-
In a suitable reaction vessel, dissolve the nitroaniline derivative in a solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Anti-Androgen Drugs
A compelling case study for comparing these nitrated aniline derivatives is their use in the synthesis of non-steroidal anti-androgen drugs for the treatment of prostate cancer.
Bicalutamide is a widely used anti-androgen medication. Its synthesis often starts from a precursor that can be derived from this compound. The key intermediate is 4-cyano-3-(trifluoromethyl)aniline.[12][13][14]
The general synthetic strategy involves the reduction of the nitro group of a this compound derivative, followed by a Sandmeyer reaction to introduce the cyano group.
Flutamide and Nilutamide are other important non-steroidal anti-androgen drugs. Their synthesis prominently features 4-Nitro-3-(trifluoromethyl)aniline as a key starting material.[15]
The synthesis of Flutamide involves the acylation of 4-Nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.
The synthesis of Nilutamide also utilizes 4-Nitro-3-(trifluoromethyl)aniline, which undergoes a series of reactions to construct the final hydantoin ring structure.[16][17][18][19]
Comparative Performance Data
| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Amination | 4-Chloro-3-nitrobenzotrifluoride | aq. NH₃, 115°C, 6h | 99 | [6] |
| Acylation | 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride, Pyridine | 73.04 | [5] |
| Reduction | 4-nitro-3-(trifluoromethyl)aniline | Triethylsilane, Wilkinson's catalyst | Not explicitly stated, but used in a multi-step synthesis | [16] |
| Sandmeyer (Cyanation) | 4-Amino-3-(trifluoromethyl)benzonitrile derivative | 1. NaNO₂, HCl; 2. CuCN | Good yields reported in general for Sandmeyer reactions | [1][20] |
Causality Behind Experimental Choices and Reactivity Differences
The choice between this compound and 4-Nitro-3-(trifluoromethyl)aniline often depends on the desired substitution pattern of the final target molecule.
-
Steric Hindrance: The presence of the nitro group ortho to the amine in this compound can introduce steric hindrance, potentially affecting the rate and feasibility of reactions at the amino group compared to its 4-nitro isomer.[21]
-
Electronic Effects: The relative positions of the electron-withdrawing nitro and trifluoromethyl groups significantly influence the electron density on the aromatic ring and the reactivity of the amino group. In 4-Nitro-3-(trifluoromethyl)aniline, both strong electron-withdrawing groups are on the same side of the ring relative to the amine, which can impact its nucleophilicity. In contrast, in this compound, these groups are positioned differently, leading to a different electronic environment.[5][22]
-
Directing Effects in Further Substitutions: If further electrophilic aromatic substitution is desired, the combined directing effects of the existing substituents will be different for each isomer, leading to different regiochemical outcomes.
Conclusion
Both this compound and 4-Nitro-3-(trifluoromethyl)aniline are highly valuable and versatile intermediates in modern organic synthesis, particularly for the preparation of complex pharmaceutical agents. The choice of isomer is dictated by the specific synthetic strategy and the desired final product. While this compound serves as a key precursor for drugs like Bicalutamide, 4-Nitro-3-(trifluoromethyl)aniline is the go-to starting material for Flutamide and Nilutamide. A thorough understanding of their synthesis, reactivity, and the electronic and steric effects of their substituent patterns is paramount for any researcher or drug development professional working with these important building blocks. This guide provides a foundational understanding to aid in the rational selection and application of these critical synthetic intermediates.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds (2004) | Vladislav M. Vlasov | 45 Citations [scispace.com]
- 9. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 13. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 14. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 15. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 21. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 22. Amine - Wikipedia [en.wikipedia.org]
Benchmarking the reactivity of 2-Nitro-4-(trifluoromethyl)aniline
An authoritative comparison of the reactivity of 2-Nitro-4-(trifluoromethyl)aniline, with a focus on the catalytic reduction of the nitro group. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical reactivity is governed by three main functionalities: the aromatic ring, the primary amine group, and the nitro group. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences the electron density of the aromatic ring, making it susceptible to certain reactions while deactivating it towards others. This guide provides a comparative benchmark of the reactivity of this compound, with a specific focus on the catalytic reduction of the nitro group, a crucial transformation for the synthesis of the corresponding diamine.
Comparative Reactivity: Catalytic Reduction of the Nitro Group
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For nitroanilines, this reaction yields phenylenediamines, which are valuable building blocks. The reactivity of the nitro group towards reduction is highly dependent on the electronic environment of the aromatic ring. Electron-withdrawing substituents generally facilitate the reduction by lowering the electron density on the nitro group, making it more electrophilic and thus more susceptible to attack by reducing agents.
To benchmark the reactivity of this compound, we compare it with two common analogues: 2-nitroaniline and 4-nitroaniline. While direct, side-by-side kinetic studies under identical conditions are scarce in the literature, a comparative analysis can be drawn from existing data on the reduction of these compounds using various catalytic systems.
Data Presentation
The following table summarizes quantitative data for the catalytic reduction of 2-nitroaniline and 4-nitroaniline. A qualitative assessment of the expected reactivity for this compound is also included, based on the electronic effects of its substituents.
| Compound | Catalyst System | Reducing Agent | Rate Constant (k) | Reaction Time | Conversion (%) | Reference |
| 2-Nitroaniline | CuFe₂O₄ Nanoparticles | NaBH₄ | 3.19 x 10⁻² s⁻¹ | 90 s | 95.6 | [1][2] |
| UiO-66-NH₂/TTACP/Ni@Pd | - | 1.42 x 10⁻² s⁻¹ | 150 s | - | [1] | |
| 4-Nitroaniline | CuFe₂O₄ Nanoparticles | NaBH₄ | 7.49 x 10⁻² s⁻¹ | 40 s | 96.5 | [1][2] |
| Au@Ag Nanocubes | - | 1.668 min⁻¹ | - | - | [3] | |
| This compound | - | - | Expected to be higher than 2-nitroaniline | Expected to be shorter than 2-nitroaniline | - | - |
Analysis of Reactivity:
-
2-Nitroaniline vs. 4-Nitroaniline: The data using CuFe₂O₄ nanoparticles shows that 4-nitroaniline is reduced significantly faster than 2-nitroaniline.[1][2] This can be attributed to the steric hindrance posed by the ortho-amino group in 2-nitroaniline, which may impede the interaction of the nitro group with the catalyst surface.
-
Expected Reactivity of this compound: The trifluoromethyl group is a very strong electron-withdrawing group. Its presence at the para-position relative to the nitro group in this compound is expected to significantly decrease the electron density on the nitro group. This should make the nitro group more susceptible to reduction compared to 2-nitroaniline, where the only other substituent is the electron-donating amino group. Therefore, a faster reaction rate and shorter reaction time can be anticipated for the reduction of this compound compared to 2-nitroaniline under similar catalytic conditions.
Experimental Protocols
Below are detailed methodologies for key experiments related to the catalytic reduction of nitroanilines.
General Experimental Protocol for Catalytic Hydrogenation of Nitroanilines
This protocol is a generalized procedure for the reduction of nitroanilines using a heterogeneous catalyst and hydrogen gas.[4][5]
Materials:
-
Nitroaniline substrate (e.g., this compound)
-
Catalyst (e.g., 5% Pd/C, Raney Nickel)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, add the nitroaniline substrate and the solvent. Then, carefully add the catalyst under an inert atmosphere. The typical substrate-to-catalyst weight ratio is between 20:1 and 100:1.
-
Inerting: Seal the reactor and purge it several times with an inert gas to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 25-80 °C) and stir the reaction mixture vigorously to ensure efficient mixing and mass transfer.
-
Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen from the gas cylinder. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the heterogeneous catalyst.
-
Isolation and Analysis: Concentrate the filtrate under reduced pressure to obtain the crude product. Analyze the conversion and purity of the product using techniques such as GC, HPLC, or NMR.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Protocol for the Synthesis of a Gold Nanoparticle Catalyst on a γ-Al₂O₃ Support
This protocol describes the preparation of a supported gold nanoparticle catalyst using the colloid deposition method.[4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Polyvinyl alcohol (PVA)
-
Sodium borohydride (NaBH₄)
-
γ-Alumina (γ-Al₂O₃) support
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HAuCl₄.
-
In a separate beaker, prepare an aqueous solution of PVA.
-
Mix the HAuCl₄ and PVA solutions with vigorous stirring.
-
To the resulting mixture, add a freshly prepared aqueous solution of NaBH₄ dropwise. This will lead to the formation of a colloidal solution of gold nanoparticles.
-
Add the γ-Al₂O₃ support to the colloidal solution and continue stirring for 2 hours to allow the gold nanoparticles to deposit onto the support.
-
Filter the solid catalyst and wash it thoroughly with deionized water.
-
Dry the catalyst in an oven at 100 °C overnight.
Mandatory Visualization
Reaction Pathway for Catalytic Hydrogenation of a Nitroaromatic Compound
The following diagram illustrates the generally accepted Haber-Lukashevich mechanism for the stepwise reduction of a nitro group to an amine on a catalyst surface.[4]
References
Comparative Biological Activity of 2-Nitro-4-(trifluoromethyl)aniline Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of derivatives related to 2-Nitro-4-(trifluoromethyl)aniline. The following sections detail their cytotoxic and antimicrobial properties, supported by experimental data and protocols, to inform further research and therapeutic development.
The unique chemical scaffold of this compound, featuring both a nitro group and a trifluoromethyl moiety, has garnered interest in medicinal chemistry for its potential as a basis for novel therapeutic agents. These electron-withdrawing groups can significantly influence the molecule's biological activity. This guide synthesizes available data on the biological activities of closely related trifluoromethyl-aniline and nitroaniline derivatives, offering insights into their potential as anticancer and antimicrobial agents.
Cytotoxic Activity Against Cancer Cell Lines
Several studies have investigated the in vitro cytotoxicity of trifluoromethyl- and nitro-containing aniline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments.
Comparative Cytotoxicity Data
The following tables summarize the IC50 values for various aniline derivatives, providing a comparative overview of their cytotoxic potential.
Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 30.1 |
Antimicrobial Activity
Derivatives of trifluoromethyl-aniline have also demonstrated notable antimicrobial and antibiofilm efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Comparative Antimicrobial Data
The following table presents the MIC values for selected trifluoromethyl-aniline derivatives against pathogenic bacteria.
Table 3: Antimicrobial Activity of Trifluoro-Anilines Against Vibrio Species [2][3][4]
| Compound | Target Organism | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for another 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[1]
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The MIC test is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for 2-Nitro-4-(trifluoromethyl)aniline quantification
A comprehensive comparison of analytical methods for the quantification of 2-Nitro-4-(trifluoromethyl)aniline is essential for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This guide provides a detailed overview of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complete with experimental protocols and validation data.
The validation of these analytical methods is performed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[1]
Comparison of Analytical Methods
Two primary methods for the quantification of this compound are presented below: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography with Mass Spectrometry (GC-MS) method. While HPLC is a robust technique for non-volatile and thermally labile compounds, GC-MS offers high sensitivity and selectivity, especially when coupled with mass spectrometry.[2][3]
Quantitative Performance Data
The following tables summarize the validation parameters for the hypothetical HPLC-UV and GC-MS methods, providing a clear comparison of their performance characteristics. The acceptance criteria are based on typical pharmaceutical industry standards.[4]
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 50 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | S/N ratio ≥ 10:1 |
Table 2: GC-MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.1 - 25 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.5% | ≤ 2.0% |
| - Intermediate Precision | 0.9% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.02 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.07 µg/mL | S/N ratio ≥ 10:1 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for similar analytes and serve as a guide for laboratory implementation.[5][6]
HPLC-UV Method Protocol
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare calibration standards and quality control samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms. The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve.
GC-MS Method Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Prepare calibration standards and quality control samples by further dilution.
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
-
Analysis: Inject the prepared samples and standards into the GC-MS system. Quantify the analyte by comparing the peak area of the selected ions to the calibration curve.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring that the method is suitable for its intended purpose.[7]
Caption: Workflow for Analytical Method Validation.
References
Comparative Analysis of 2-Nitro-4-(trifluoromethyl)aniline and its Isomer 4-Nitro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties for 2-Nitro-4-(trifluoromethyl)aniline and 4-Nitro-3-(trifluoromethyl)aniline is presented in Table 1. These properties are crucial for understanding the compounds' behavior in various experimental settings.
| Property | This compound | 4-Nitro-3-(trifluoromethyl)aniline |
| CAS Number | 400-98-6[1] | 393-11-3[2][3] |
| Molecular Formula | C₇H₅F₃N₂O₂[1] | C₇H₅F₃N₂O₂[3] |
| Molecular Weight | 206.12 g/mol [1] | 206.12 g/mol [3] |
| Appearance | Yellow crystalline solid | Yellow crystalline powder[4] |
| Melting Point | 105-106 °C | 125-129 °C |
| Solubility | Soluble in Methanol, Toluene | Information not readily available |
| Synonyms | 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl-2-nitroaniline[1] | 5-Amino-2-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-m-toluidine[3] |
Experimental Protocols: Synthesis
The synthesis of these isomers typically involves multi-step chemical reactions. Below are detailed experimental protocols for the preparation of each compound.
Synthesis of this compound
A common synthetic route for this compound involves the nitration of a protected aniline derivative.
Protocol:
-
Protection of the Amino Group: 4-(Trifluoromethyl)aniline is reacted with acetic anhydride to form the corresponding acetanilide. This step protects the amino group from oxidation and directs the subsequent nitration.
-
Nitration: The acetanilide derivative is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the ortho position.
-
Deprotection: The resulting nitro-acetanilide intermediate is deacylated, typically through hydrolysis in an ethanolic potassium hydroxide solution, to yield this compound.[5]
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
One reported method for the synthesis of 4-Nitro-3-(trifluoromethyl)aniline starts from m-(trifluoromethyl)aniline.
Protocol:
-
Acetylation: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in an aprotic solvent under heating to obtain m-trifluoromethyl acetanilide.
-
Nitration: The m-trifluoromethyl acetanilide is then nitrated in the presence of concentrated nitric acid with heating to yield 4-nitro-3-trifluoromethyl acetanilide.
-
Hydrolysis: The acetyl group is removed by reacting the 4-nitro-3-trifluoromethyl acetanilide with potassium carbonate in an ethanol solution under heat to give the final product, 4-Nitro-3-(trifluoromethyl)aniline.
Comparative Biological Activity (Illustrative)
Direct comparative studies on the biological activity of this compound and 4-Nitro-3-(trifluoromethyl)aniline are not available. However, data from structurally related trifluoromethylaniline derivatives can provide an indication of their potential activities. Table 2 presents antimicrobial and cytotoxic data for such related compounds. It is important to note that these are not direct comparisons and should be interpreted with caution.
| Compound/Analog | Biological Activity | Value | Cell Line/Organism |
| 2-Iodo-4-(trifluoromethyl)aniline | Antimicrobial (MIC) | 50 µg/mL[6][7] | Vibrio parahaemolyticus[6][7] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Antimicrobial (MIC) | 100 µg/mL[6][7] | Vibrio parahaemolyticus[6][7] |
| Isoxazole derivative with 4-(trifluoromethyl)phenyl group | Cytotoxicity (IC₅₀) | 2.63 µM | MCF-7 (Breast Cancer) |
| N-aryl enamino amide with 3-fluorophenyl moiety | Cytotoxicity (IC₅₀) | 9.9 µM | AGS (Gastric Cancer) |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[8]
Signaling Pathways and Visualization
While the specific molecular mechanisms of this compound and its isomer are not well-elucidated, related cytotoxic compounds are known to induce apoptosis (programmed cell death).[8] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.
Caption: Generalized intrinsic apoptosis pathway induced by cytotoxic compounds.
Experimental Workflow Visualization
The general workflow for evaluating the biological activity of a novel compound like this compound involves several key stages, from initial synthesis to biological screening.
Caption: General workflow for screening the biological activity of a test compound.
References
- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. innospk.com [innospk.com]
- 5. This compound | 400-98-6 | Benchchem [benchchem.com]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Nitro-4-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different catalytic systems for its synthesis, supported by experimental data, to aid in the selection of the most effective synthetic route.
The synthesis of this compound can be primarily achieved through two main pathways: the amination of a halogenated precursor and the nitration of an aniline derivative. This guide will compare the efficacy of three distinct catalytic systems across these pathways: a copper-catalyzed ammonolysis, a palladium-catalyzed Buchwald-Hartwig amination, and a nitration-based approach involving a protected aniline.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the different catalytic systems, offering a clear comparison of their performance in the synthesis of this compound.
| Catalytic System | Starting Material | Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| A: Copper-Catalyzed Ammonolysis | 4-chloro-3-nitro-benzotrifluoride | Copper (optional) | - | Aqueous Ammonia | 115 | 6 h | 99 | >98 |
| B: Palladium-Catalyzed Amination (Buchwald-Hartwig) | 4-chloro-3-nitrobenzotrifluoride | Pd₂(dba)₃ | RuPhos | 1,4-Dioxane | 100 | 18 h | 94 | - |
| C: Nitration of Protected Aniline | 4-(trifluoromethyl)acetanilide | Fe(NO₃)₃·9H₂O | - | Dichloromethane | Room Temp. | 3-24 h | 65 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the practical application of these findings.
Catalyst System A: Copper-Catalyzed Ammonolysis
This process involves the nucleophilic aromatic substitution of chlorine in 4-chloro-3-nitro-benzotrifluoride with ammonia. A patent describes this method, which can be performed with or without a copper catalyst, achieving exceptionally high yields.[1]
Experimental Protocol: In a 5-liter steel autoclave, 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of a 22% aqueous ammonia solution (16.2 mol ammonia) are charged. The autoclave is sealed, and an additional 114 g (6.7 mol) of ammonia is added from a pressure vessel with stirring at room temperature. The reaction mixture is then heated to 115°C and maintained at this temperature for 6 hours, during which a pressure of 11 bar develops. After cooling to room temperature, the autoclave is vented. The resulting crystalline product suspension is filtered, washed twice with 300 ml of water, and dried. This procedure yields 581 g of 2-Nitro-4-trifluoromethyl-aniline, corresponding to a 99% yield with a purity of >98% as determined by HPLC.[1]
Catalyst System B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For the synthesis of this compound, an ammonia equivalent is used to aminate 4-chloro-3-nitrobenzotrifluoride.
Experimental Protocol: In a dried Schlenk tube, Pd₂(dba)₃ (1 mol%), RuPhos (1.5 mol%), and sodium tert-butoxide (1.2 equiv.) are combined. The tube is evacuated and backfilled with argon. 1,4-Dioxane (as solvent) and 4-chloro-3-nitrobenzotrifluoride (1.0 equiv.) are added. Finally, a solution of ammonia in 1,4-dioxane is added. The reaction mixture is then heated to 100°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired this compound. A similar reaction with a different substrate and ammonia source has been reported to yield 94%.
Catalyst System C: Nitration of Protected Aniline
This two-step approach involves the nitration of an N-protected 4-(trifluoromethyl)aniline, followed by deprotection. The initial protection of the amine group is necessary to prevent oxidation and to control the regioselectivity of the nitration.
Experimental Protocol:
-
Step 1: Acetylation of 4-(trifluoromethyl)aniline: 4-(trifluoromethyl)aniline (7.6 mmol) is dissolved in 15 mL of dichloromethane and cooled to 0°C. Triethylamine (8.36 mmol, 1.1 equiv) is added, followed by the dropwise addition of acetyl chloride (7.6 mmol, 1.00 equiv) over 30 minutes. The mixture is stirred for 3-24 hours at room temperature. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield N-(4-(trifluoromethyl)phenyl)acetamide.
-
Step 2: Nitration of N-(4-(trifluoromethyl)phenyl)acetamide: The acetanilide derivative (0.2 mmol) is dissolved in 2 mL of dichloromethane. Fe(NO₃)₃·9H₂O (0.24 mmol, 1.2 equiv) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide with a reported yield of 65%.[2]
-
Step 3: Deprotection: The N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide is then deprotected by hydrolysis, for example, by heating with an acid or base in a suitable solvent, to yield the final product, this compound.
Mandatory Visualization
To better illustrate the synthetic pathways and experimental workflows, the following diagrams are provided.
Caption: Synthetic pathways for this compound.
Caption: Workflow for Copper-Catalyzed Ammonolysis (System A).
Caption: Workflow for Nitration of Protected Aniline (System C).
References
A Spectroscopic Showdown: Unmasking the Isomers of 2-Nitro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in ensuring the efficacy, safety, and intellectual property of a new chemical entity. In this guide, we provide a detailed spectroscopic comparison of 2-Nitro-4-(trifluoromethyl)aniline with its positional isomers, offering a comprehensive analysis of their unique spectral fingerprints. By presenting key experimental data and methodologies, this guide serves as a valuable resource for distinguishing between these closely related molecules.
The strategic placement of nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aniline ring dramatically influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its commercially available or synthetically accessible isomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Isomer | Aromatic Protons | Amine Protons |
| This compound | 8.42 (d), 7.56 (dd), 6.93 (d)[1] | 6.43 (s)[1] |
| 4-Nitro-3-(trifluoromethyl)aniline | 8.59 (d), 8.55 (dd), 7.32 (d)[2] | 7.55 (br s)[2] |
| 2-Nitro-6-(trifluoromethyl)aniline | - | - |
| 3-Nitro-4-(trifluoromethyl)aniline | - | - |
| 4-Nitro-2-(trifluoromethyl)aniline | - | - |
| 2-Nitro-5-(trifluoromethyl)aniline | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Isomer | Aromatic Carbons | Trifluoromethyl Carbon |
| This compound | - | - |
| 4-Nitro-3-(trifluoromethyl)aniline | 151.8, 135.0, 128.7, 123.7 (q)[2] | - |
| 2-Nitro-6-(trifluoromethyl)aniline | - | - |
| 3-Nitro-4-(trifluoromethyl)aniline | - | - |
| 4-Nitro-2-(trifluoromethyl)aniline | - | - |
| 2-Nitro-5-(trifluoromethyl)aniline | - | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | N-H Stretching | NO₂ Stretching | C-F Stretching |
| This compound | ~3400, ~3300 | ~1530, ~1350 | ~1320, ~1140 |
| 4-Nitro-3-(trifluoromethyl)aniline | 3535, 3434[2] | 1592, 1520[2] | 1119[2] |
| 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | - | - | - |
Characteristic absorption bands can vary slightly based on the physical state of the sample (solid, liquid, or gas).
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 206[1][3] | 176, 160, 130 |
| 4-Nitro-3-(trifluoromethyl)aniline | 206 | 176, 160, 130 |
| 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | 234 | 217, 189, 172 |
Fragmentation patterns can be highly informative for distinguishing isomers, although they may exhibit similarities.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the aniline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural abundance of ¹³C and potentially long relaxation times of quaternary carbons, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000 to 400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is also recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the aniline isomer is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). A series of dilutions are then made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1 AU).
-
Data Acquisition: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference in the second beam. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with a heated injection port is a suitable method. For less volatile compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.
-
Ionization: In GC-MS, electron ionization (EI) at a standard energy of 70 eV is commonly employed to generate fragment ions. For ESI and APCI, the ionization conditions (e.g., spray voltage, gas flow rates, and temperature) are optimized to produce predominantly the protonated molecule [M+H]⁺.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragment ions that can aid in structure elucidation and isomer differentiation.
Visualization of Key Processes
To further aid in the understanding of the context and application of these compounds, the following diagrams illustrate a general metabolic pathway relevant to nitroaromatic compounds and a typical experimental workflow for isomer characterization.
References
A Comparative Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)aniline: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Nitro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various chemical routes. The selection of a particular synthetic method often involves a trade-off between yield, purity, cost, and, increasingly, environmental impact. This guide provides an objective comparison of the two primary methods for synthesizing this compound, with a focus on their environmental footprint, supported by available experimental data.
Comparative Analysis of Synthesis Methods
Two principal routes for the synthesis of this compound are prevalent: the ammonolysis of 4-chloro-3-nitro-benzotrifluoride (Route 1) and the nitration of 4-(trifluoromethyl)aniline (Route 2). A summary of the key quantitative parameters for each route is presented below.
| Parameter | Route 1: Ammonolysis of 4-chloro-3-nitro-benzotrifluoride | Route 2: Nitration of 4-(trifluoromethyl)aniline |
| Starting Material | 4-chloro-3-nitro-benzotrifluoride | 4-(trifluoromethyl)aniline |
| Key Reagents | Aqueous Ammonia, Copper Catalyst (optional) | Acetic Anhydride, Nitric Acid, Sulfuric Acid, Potassium Carbonate |
| Solvent | Water | Acetic Acid, Sulfuric Acid, Ethanol |
| Reaction Steps | 1 | 3 (Protection, Nitration, Deprotection) |
| Reported Yield | ~99%[1] | Overall yield is lower due to multiple steps (estimated <70%) |
| Purity | >98%[1] | Variable, requires purification after each step |
| Reaction Conditions | High Temperature (80-150°C), High Pressure (e.g., 11 bar)[1] | Moderate Temperatures (e.g., 50-80°C), Atmospheric Pressure |
Environmental Impact Assessment
A qualitative assessment of the environmental impact of each route highlights significant differences, primarily stemming from the nature of the reagents, reaction conditions, and the number of synthetic steps.
Route 1: Ammonolysis of 4-chloro-3-nitro-benzotrifluoride
This direct, one-step method boasts a high yield and excellent atom economy. However, its environmental profile is impacted by the following factors:
-
Harsh Reaction Conditions: The process requires elevated temperatures and pressures, leading to significant energy consumption.[1]
-
Use of Excess Reagents: A large excess of aqueous ammonia is typically used to drive the reaction to completion.[1] While ammonia can be recovered, this adds to the process complexity and energy demand.
-
Waste Generation: The primary waste stream consists of an aqueous solution of ammonium chloride and any unreacted ammonia. If a copper catalyst is used, its removal and disposal present an additional environmental concern.
Route 2: Nitration of 4-(trifluoromethyl)aniline
This three-step approach offers the advantage of milder reaction conditions but presents its own set of environmental challenges:
-
Multiple Synthetic Steps: Each step (protection, nitration, deprotection) reduces the overall yield and generates separate waste streams, leading to a lower overall atom economy.
-
Use of Hazardous Acids: The nitration step employs a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste that requires neutralization.
-
Solvent Use: The process utilizes various organic solvents such as acetic acid and ethanol, which may need to be recovered or disposed of.
-
Byproduct Formation: Nitration of substituted anilines can lead to the formation of undesired isomers, complicating purification and reducing the yield of the target compound.
Logical Workflow for Method Selection
The choice between these two synthetic routes involves a careful consideration of priorities. The following diagram illustrates the decision-making process based on key environmental and efficiency criteria.
Experimental Protocols
Route 1: Synthesis of this compound via Ammonolysis
This protocol is based on the procedure described in patent EP0381010A2.[1]
-
Reaction Setup: A 5-liter stainless steel autoclave is charged with 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of a 22% aqueous ammonia solution (16.2 mol of ammonia).
-
Ammonia Addition: The autoclave is sealed, and an additional 114 g (6.7 mol) of ammonia gas is introduced from a pressure vessel with stirring at room temperature.
-
Reaction: The reaction mixture is heated to 115°C and maintained at this temperature for 6 hours. The pressure during the reaction reaches approximately 11 bar.
-
Work-up: After cooling to room temperature, the pressure is released. The resulting suspension of the crystalline product in the mother liquor is filtered.
-
Purification: The collected solid is washed twice with 300 ml of water and then dried to yield 581 g (99% of theoretical yield) of this compound with a purity of >98% (as determined by HPLC). The mother liquor and washings can be recycled in subsequent batches.
Route 2: Synthesis of this compound via Nitration of 4-(trifluoromethyl)aniline
This is a representative three-step procedure based on analogous syntheses.
Step 1: Protection (Acetylation) of 4-(trifluoromethyl)aniline
-
In a suitable reaction vessel, 1.0 kg of 4-(trifluoromethyl)aniline is dissolved in 20 L of an aprotic solvent (e.g., cyclohexane).
-
The solution is heated to 50°C, and 0.55 kg of acetyl chloride is added dropwise.
-
The reaction mixture is then heated to 55°C and stirred for 5 hours.
-
Upon cooling, a white solid precipitates. The solid is collected by filtration to yield N-acetyl-4-(trifluoromethyl)aniline.
Step 2: Nitration of N-acetyl-4-(trifluoromethyl)aniline
-
1.3 kg of the dried N-acetyl-4-(trifluoromethyl)aniline from the previous step is dissolved in 2.0 kg of concentrated nitric acid.
-
The mixture is slowly heated to 60°C and the reaction is allowed to proceed.
-
After the reaction is complete, the mixture is poured into 5 kg of ice water, causing the nitrated product to precipitate.
-
The precipitate is collected by filtration and washed with water.
Step 3: Deprotection (Hydrolysis)
-
The crude nitrated acetanilide is added to an alcoholic solution of potassium carbonate.
-
The mixture is heated to 60-80°C to effect the removal of the acetyl group.
-
After the reaction is complete, the mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Conclusion
The ammonolysis of 4-chloro-3-nitro-benzotrifluoride (Route 1) presents a more efficient and direct pathway to this compound, with a significantly higher yield and fewer waste streams compared to the multi-step nitration of 4-(trifluoromethyl)aniline (Route 2). However, the high-pressure and high-temperature conditions of Route 1 necessitate specialized equipment and higher energy input. In contrast, Route 2 employs milder conditions but is hampered by a lower overall yield, the use of hazardous strong acids, and the generation of multiple waste streams.
For industrial-scale production where efficiency and yield are paramount, Route 1 is likely the more economically viable option, provided that appropriate safety measures and energy management systems are in place. For laboratory-scale synthesis or in situations where high-pressure equipment is not available, Route 2 may be considered, although with significant environmental drawbacks. Future research should focus on developing greener alternatives that combine the efficiency of Route 1 with the milder conditions of Route 2, for instance, by exploring catalytic amination reactions that do not require high pressures or the use of less hazardous nitrating agents.
References
Cost-benefit analysis of various synthetic pathways for 2-Nitro-4-(trifluoromethyl)aniline
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and cost-effective production of key intermediates is paramount. 2-Nitro-4-(trifluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering a cost-benefit analysis supported by experimental data to inform decisions on process optimization and implementation.
Executive Summary
Two principal synthetic strategies for this compound are prevalent: the amination of 4-chloro-3-nitro-benzotrifluoride and the nitration of 4-trifluoromethyl-aniline. The former is an industrially significant method, lauded for its high yield and purity. The latter, a more classical approach, presents challenges related to starting material handling and reaction safety. This guide will delve into the specifics of each pathway, presenting a clear comparison of their performance metrics.
Pathway 1: Amination of 4-chloro-3-nitro-benzotrifluoride
This approach is a robust and high-yielding method for the synthesis of this compound. It involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitro-benzotrifluoride with an amino group using aqueous ammonia.
Experimental Protocol
In a typical procedure, 4-chloro-3-nitro-benzotrifluoride is reacted with an excess of aqueous ammonia (typically 22-28% solution) in a high-pressure autoclave.[1] The reaction is generally carried out at temperatures ranging from 80 to 150 °C, with a preferred range of 100 to 120 °C.[1][2] The pressure in the autoclave can reach up to 11 bar.[1] To enhance the reaction rate, a copper catalyst, such as copper(II) carbonate or copper(I) oxide, may be optionally employed.[1] The molar ratio of ammonia to the starting material is kept high, typically between 200 to 1000 mol%.[1][2] After a reaction time of several hours, the mixture is cooled, and the product is isolated by filtration, washed with water, and dried.
Performance Data
| Parameter | Value | Reference |
| Yield | 98-99% | [1] |
| Purity | >98% (HPLC) | [1] |
| Reaction Temperature | 80-150 °C | [1][2] |
| Reaction Time | ~6 hours | [1] |
| Key Reagents | 4-chloro-3-nitro-benzotrifluoride, Aqueous Ammonia | [1] |
| Catalyst (Optional) | Copper(II) carbonate or Copper(I) oxide | [1] |
Cost-Benefit Analysis
Benefits:
-
High Yield and Purity: This method consistently delivers the desired product in excellent yields and high purity, minimizing the need for extensive purification steps.[1]
-
Scalability: The process is well-suited for industrial-scale production due to its efficiency and the use of readily available reagents.
-
Directness: It is a relatively direct one-step conversion to the final product.
Costs and Drawbacks:
-
High-Pressure Equipment: The requirement for a high-pressure autoclave can represent a significant capital investment.
-
Handling of Ammonia: The use of large quantities of aqueous ammonia requires appropriate safety measures for handling and storage.
-
Starting Material Cost: The cost of 4-chloro-3-nitro-benzotrifluoride can be a significant factor in the overall process economics.
Pathway 2: Nitration of 4-trifluoromethyl-aniline
This classical electrophilic aromatic substitution route involves the introduction of a nitro group onto the aromatic ring of 4-trifluoromethyl-aniline. To control the regioselectivity and prevent side reactions, the amino group is typically protected before the nitration step.
Experimental Protocol
The synthesis via this route generally proceeds in three steps:
-
Acylation (Protection): 4-trifluoromethyl-aniline is first acylated to protect the amino group. This is commonly achieved by reacting it with acetic anhydride.[1]
-
Nitration: The resulting N-acyl protected aniline is then nitrated. A common nitrating agent is nitric acid in the presence of acetic anhydride, which can form the reactive species acetyl nitrate.[1] This step requires careful temperature control to avoid runaway reactions.
-
Deacylation (Deprotection): The nitro-substituted, N-acyl protected intermediate is subsequently deacylated to yield the final product, this compound. This is typically accomplished by hydrolysis in the presence of a base, such as ethanolic potassium hydroxide.[1]
Performance Data
Quantitative data for this pathway is less readily available in the public domain compared to the amination route, largely due to the challenges associated with it. However, a general assessment can be made.
| Parameter | General Assessment |
| Yield | Generally lower and more variable than Pathway 1 |
| Purity | Can be compromised by side products, requiring more extensive purification |
| Reaction Steps | Multi-step process (protection, nitration, deprotection) |
| Key Reagents | 4-trifluoromethyl-aniline, Acetic Anhydride, Nitric Acid, Base (e.g., KOH) |
| Safety Concerns | Handling of 4-trifluoromethyl-aniline and the in-situ formation of potentially explosive acetyl nitrate[1] |
Cost-Benefit Analysis
Benefits:
-
Avoidance of High Pressure: This pathway does not require high-pressure reaction vessels.
-
Alternative Starting Material: It provides a synthetic route from a different starting material, which could be advantageous depending on market availability and cost.
Costs and Drawbacks:
-
Difficult Starting Material: The production and handling of 4-trifluoromethyl-aniline are described as very difficult in several publications.[1]
-
Safety Hazards: The nitration step using nitric acid and acetic anhydride is a significant safety concern due to the formation of unstable acetyl nitrate.[1]
-
Multi-step Process: The three-step nature of this synthesis (protection, nitration, deprotection) adds to the overall complexity, time, and cost of the process, and can lead to lower overall yields.
-
Waste Generation: Multi-step syntheses often generate more waste compared to more direct routes.
References
The Versatility of 2-Nitro-4-(trifluoromethyl)aniline: A Comparative Review of its Applications in Pharmaceuticals, Agrochemicals, and Dyes
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical factor in the successful synthesis of high-value compounds. Among the myriad of available intermediates, 2-Nitro-4-(trifluoromethyl)aniline stands out as a versatile building block, finding significant applications in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive literature review and a comparative analysis of its utility, offering insights into its performance against alternative synthetic routes and starting materials, supported by experimental data and detailed protocols.
Pharmaceutical Applications: A Cornerstone in Anti-Androgen Therapy
This compound is a key intermediate in the synthesis of several non-steroidal anti-androgen (NSAA) drugs, which are pivotal in the treatment of prostate cancer. These drugs function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the downstream signaling that promotes tumor growth.
The Androgen Receptor Signaling Pathway and NSAA Intervention
The androgen receptor, upon binding to androgens, translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA. This binding initiates the transcription of genes responsible for cell proliferation and survival. NSAAs like flutamide, nilutamide, and bicalutamide, all synthetically accessible from precursors related to this compound, disrupt this pathway by blocking the initial androgen binding.
Safety Operating Guide
Proper Disposal of 2-Nitro-4-(trifluoromethyl)aniline: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitro-4-(trifluoromethyl)aniline, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, particularly the blood. Furthermore, it is harmful to aquatic life with long-lasting effects. Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and hazard data for this compound and related compounds.
| Property | Value | Source(s) |
| GHS Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs (Blood) through prolonged or repeated exposure.H412: Harmful to aquatic life with long lasting effects. | |
| GHS Pictograms | Skull and crossbones, Health hazard | |
| Signal Word | Danger | |
| Precautionary Statements | P260, P264, P270, P271, P273, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P311, P405, P501 | |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides, Reducing agents. | [1] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2][3] Never dispose of this chemical down the drain or in the regular trash.[4][5]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Safety goggles or a face shield.[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: Required when dusts are generated. Work under a chemical fume hood.[1]
Waste Segregation and Collection
Properly segregate waste to prevent incompatible materials from mixing.[5]
-
Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[2]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2]
-
Contaminated Debris: Items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste in the solid waste container.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]
Hazardous Waste Container Labeling
Properly label the hazardous waste container with the following information:[2][5]
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The associated hazards (e.g., "Toxic ," "Harmful to Aquatic Life ").
-
The date of accumulation.[2]
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area while awaiting pickup.[2]
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed except when adding waste.[5]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[2][5]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[2]
-
Waste from residues must be disposed of in accordance with national and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Nitro-4-(trifluoromethyl)aniline
This guide provides essential safety and logistical information for handling 2-Nitro-4-(trifluoromethyl)aniline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][6] Prolonged or repeated exposure may lead to organ damage.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
All personnel must use the appropriate PPE as outlined in the table below when handling this compound. This is the minimum required level of protection.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles or a full-face shield if there is a splash hazard.[7] | Protects against dust particles, splashes, and vapors which can cause serious eye irritation.[4][5] |
| Skin Protection | Gloves: Chemical-resistant nitrile or butyl rubber gloves.[4] Always inspect gloves for tears or holes before use.[7] Lab Coat: A clean, buttoned lab coat must be worn. Protective Clothing: For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[7][8] | Prevents skin contact. This chemical is harmful upon skin absorption and causes skin irritation.[1][3] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is required.[7] For higher exposure potential, a full-face supplied-air respirator may be necessary.[7] | Prevents inhalation of dust, which can cause respiratory irritation and systemic toxicity.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
3.1. Preparation and Weighing
-
Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, within reach.
-
Weighing: Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a tared container.[7] Avoid any actions that could generate dust.
-
Spill Management: Clean any minor spills within the fume hood immediately. Use an inert absorbent material, sweep up, and place it in the designated hazardous waste container.[4][9]
3.2. Solution Preparation
-
Carefully add the weighed compound to the desired solvent in a suitable flask or beaker.
-
Ensure the container is securely capped or covered before mixing or sonicating.
Disposal Plan
Disposal must be in accordance with all applicable local, regional, and national regulations.[8]
-
Solid Waste:
-
Collect any unused or expired this compound in its original container or a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE (gloves, disposable lab coats) and lab supplies (weighing paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.[7]
-
-
Liquid Waste:
Emergency Procedures
Immediate and correct action is critical in an emergency.
Emergency Response Workflow for Accidental Exposure
Caption: Workflow for emergency response to accidental exposure.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3] Call a physician or poison control center immediately.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
